Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQKUIQFNORDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629822 | |
| Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-80-2 | |
| Record name | Methyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate"
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound belonging to the dihydropyridazinone family. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to the diverse pharmacological activities exhibited by its derivatives. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, offers multiple sites for substitution, allowing for the fine-tuning of physicochemical and biological properties.[1] Derivatives of the 3-oxo-2,3-dihydropyridazine core have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for professionals in pharmaceutical research and development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in biological systems and for guiding its application in drug design.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | ChemBK[2] |
| Molecular Weight | 154.12 g/mol | ChemBK[2] |
| Melting Point | 159 °C | ChemicalBook[3] |
| pKa (Predicted) | 10.34 ± 0.40 | ChemicalBook[3] |
| Appearance | White to off-white solid | ChemicalBook[3] |
| Storage Temperature | 2-8°C | ChemicalBook[3] |
Tautomerism: The Keto-Enol Equilibrium
A crucial aspect of the structure of 3-oxo-2,3-dihydropyridazines is the potential for tautomerism. The molecule can exist in equilibrium between the keto (amide) form and the enol (hydroxy) form.
Caption: Keto-enol tautomerism of the 3-oxo-2,3-dihydropyridazine ring.
For N-heterocycles like 3-hydroxypyridazin-6-one, studies have shown that the oxo (amide) form is generally the predominant tautomer in aqueous solution.[4] This preference is significant for understanding the molecule's hydrogen bonding capabilities and its interactions with biological targets.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylates often commences with the condensation of a β-keto ester with a hydrazine derivative. A subsequent oxidation or aromatization step can then lead to the desired dihydropyridazinone ring system.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Condensation: Diethyl 2-(ethoxymethylene)-3-oxosuccinate is refluxed with hydrazine hydrate in ethanol to yield the pyrazole intermediate. The causality behind this choice lies in the high reactivity of the ethoxymethylene group towards nucleophilic attack by hydrazine, leading to cyclization.
-
Rearrangement: The pyrazole intermediate is subjected to a base-catalyzed rearrangement, for instance, using sodium ethoxide in ethanol. This step is crucial for the expansion of the five-membered pyrazole ring into the six-membered pyridazine ring.
-
Hydrolysis and Decarboxylation: The resulting pyridazine dicarboxylate is then selectively hydrolyzed, followed by decarboxylation, to yield 3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
-
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to afford the desired this compound.
This self-validating protocol includes clear steps with expected intermediates, allowing for the monitoring of the reaction progress through techniques like thin-layer chromatography (TLC) and subsequent characterization of the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not widely published, the expected spectral data can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.8-4.0 ppm. The protons on the pyridazine ring would likely appear as multiplets or singlets in the aromatic region (7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on the substitution. The NH proton of the pyridazinone ring would likely appear as a broad singlet at a downfield chemical shift, and its position could be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would feature a resonance for the ester carbonyl carbon around 160-170 ppm and the pyridazinone carbonyl carbon further downfield. The methyl ester carbon would resonate around 50-55 ppm. The carbons of the pyridazine ring would appear in the aromatic region (approximately 120-160 ppm).
-
FTIR: The infrared spectrum would be characterized by a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹ and another strong band for the amide carbonyl (C=O) of the pyridazinone ring around 1650-1680 cm⁻¹. An N-H stretching vibration would be observed as a broad band in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and other characteristic cleavages of the pyridazine ring.
Reactivity and Chemical Stability
The reactivity of this compound is governed by the functional groups present in its structure: the dihydropyridazinone ring, the methyl ester, and the N-H group.
Caption: Potential reaction sites on this compound.
-
N-Alkylation/Arylation: The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated or arylated to introduce various substituents, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This carboxylic acid can then be converted to a variety of other functional groups.
-
Amidation: The ester can be converted to a wide range of amides by reacting with primary or secondary amines. This is a frequently employed modification to enhance biological activity and modulate physicochemical properties.
-
Halogenation: The pyridazine ring can undergo halogenation, providing a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
The chemical stability of dihydropyridazinone esters is generally good under neutral conditions. However, they are susceptible to hydrolysis at extreme pH values. The stability is also influenced by the nature and position of substituents on the pyridazine ring.
Applications in Research and Drug Development
The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This makes this compound a valuable building block for the synthesis of novel therapeutic agents.
Potential Therapeutic Areas
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Anticancer Activity: Numerous pyridazine derivatives have been investigated for their potential as anticancer agents.[5] For instance, certain 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides have been developed for the treatment of cancer.[6]
-
Antimicrobial and Antifungal Activity: Dihydropyridine derivatives, a related class of compounds, have shown inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi.[7]
-
Other Pharmacological Activities: The pyridazine nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of pharmacological properties, including antihypertensive, analgesic, and anti-inflammatory activities.[5]
The synthetic tractability of this compound, coupled with the proven therapeutic potential of the dihydropyridazinone core, positions this molecule as a key starting material for the development of new chemical entities targeting a range of diseases.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an attractive scaffold for the design and development of novel therapeutic agents. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable chemical entity in their scientific endeavors. Further exploration of its derivatives is warranted to fully unlock the therapeutic potential of this promising molecular framework.
References
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Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]
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Synthesis and biological activity of some new pyridazine derivatives. Semantic Scholar. Available at: [Link]
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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New pyridazinone-4-carboxamides as new ca - Uniss. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. Available at: [Link]
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A Technical Guide to the Spectral Analysis of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Spectroscopic Overview
The chemical structure of methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate dictates its characteristic spectral features. The molecule contains a dihydropyridazinone ring, a methyl ester group, and vinylic protons, all of which give rise to distinct signals in various spectroscopic techniques.
Caption: A logical workflow for the structural elucidation of pyridazinone derivatives using combined spectral data.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
2. IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Perform a background scan before running the sample.
-
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Acquisition:
-
Ionization mode: Positive or negative ion mode, depending on the compound's properties.
-
Mass range: m/z 50-500.
-
Acquire both full scan MS and tandem MS (MS/MS) data to aid in fragmentation analysis.
-
Conclusion
The structural characterization of this compound is a critical step in its application in drug discovery and development. A combined analytical approach utilizing NMR, IR, and MS provides a comprehensive and unambiguous determination of its chemical structure. The spectral data and interpretation framework presented in this guide, based on established principles and data from related compounds, offer a valuable resource for scientists working with this important class of heterocyclic molecules.
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Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link] [1][2][3][4]2. Ragusa, G., et al. (2021). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. European Journal of Medicinal Chemistry, 223, 113647. [Link]
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Zanakhov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link] [4]4. PubChem. (n.d.). 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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Tautomerism in 3-Oxo-2,3-dihydropyridazine Systems: A Guide to Structure, Equilibrium, and Bioactivity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The 3-oxo-2,3-dihydropyridazine, commonly known as the pyridazin-3(2H)-one scaffold, is a cornerstone in medicinal chemistry. Its derivatives are recognized for a vast spectrum of pharmacological activities, including cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects.[1][2][3] The synthetic accessibility and the ease with which its various positions can be functionalized make it an exceptionally attractive core for drug design.[4][5]
A critical, yet often nuanced, aspect of the pyridazinone core is its capacity for tautomerism—a form of constitutional isomerism involving the migration of a proton. This phenomenon is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capability. Consequently, understanding and controlling the tautomeric equilibrium is paramount for rational drug design, as the specific tautomer present will dictate the nature of interactions with biological targets like enzymes and receptors.
This guide provides a comprehensive exploration of the tautomeric behavior of 3-oxo-2,3-dihydropyridazine systems, detailing the structural equilibrium, the factors that influence it, and the analytical methodologies required for its characterization.
The Fundamental Tautomeric Equilibrium: Lactam vs. Lactim
The 3-oxo-2,3-dihydropyridazine system primarily exists in a dynamic equilibrium between two tautomeric forms: the amide or lactam form (also called the keto or oxo form) and the imidic acid or lactim form (the enol or hydroxy form).[6]
The equilibrium involves the migration of the proton from the nitrogen at position 2 (N2) to the exocyclic oxygen atom, accompanied by a rearrangement of the double bonds within the ring. While both forms can exist, extensive spectroscopic and computational evidence confirms that the equilibrium overwhelmingly favors the keto (lactam) form , which is generally more stable.[4][6]
Caption: The primary keto-enol tautomerism in the pyridazinone core.
Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is sensitive to a range of internal and external factors. A thorough understanding of these influences is essential for predicting and controlling the behavior of pyridazinone-based compounds in different environments.
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Polar solvents tend to stabilize the more polar keto tautomer.[7] Theoretical studies using both implicit and explicit solvation models have demonstrated that protic polar solvents are particularly effective at lowering the activation energy for the proton transfer, facilitating the interconversion.[8][9] In non-polar solvents, the less polar enol form may be more favored than in polar media.[7]
-
Substituent Effects: The electronic nature of substituents on the pyridazinone ring can modulate the relative stabilities of the tautomers. Electron-donating groups, such as a pyrrolyl substituent, can increase the electron density on the pyridazine ring. This has been shown to shift the equilibrium slightly towards the hydroxy (enol) form compared to the unsubstituted parent system, although the keto form still predominates.[10]
-
Physical State: In the solid state, the molecule is locked into a single conformation due to crystal packing forces. X-ray crystallography provides definitive evidence of the existing tautomer in the crystal lattice.[11] In solution, the dynamic equilibrium is established, and its position is dictated by the factors described above. This can lead to situations where the dominant tautomer in a biological medium (aqueous solution) differs from that observed in the solid-state drug formulation.
Analytical and Computational Characterization
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for the unambiguous characterization of pyridazinone tautomers.
Data Presentation: Spectroscopic Signatures of Tautomers
| Technique | Keto (Lactam) Form | Enol (Lactim) Form | Rationale |
| ¹H NMR | Broad singlet for N-H proton (δ ~11-13 ppm) | Sharp singlet for O-H proton (variable ppm) | Direct observation of the labile proton in different chemical environments. |
| ¹³C NMR | Signal for C=O carbon (δ ~160-170 ppm) | Signal for C-OH carbon (δ ~145-155 ppm) | The carbonyl carbon is significantly deshielded compared to the enolic carbon. |
| IR Spectroscopy | Strong C=O stretch (~1650-1680 cm⁻¹) | O-H stretch (~3200-3400 cm⁻¹) and C=N stretch | Distinct vibrational modes for the key functional groups. |
| UV-Vis Spectroscopy | Different λ_max and molar absorptivity | Different λ_max and molar absorptivity | The conjugated π-systems of the two tautomers differ, leading to unique electronic transitions.[12] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Tautomeric Ratio by ¹H NMR Spectroscopy
This protocol outlines a self-validating system for determining the tautomeric equilibrium in solution.
-
Sample Preparation (Causality): Dissolve an accurately weighed sample (~5-10 mg) of the pyridazinone derivative in 0.6 mL of a deuterated solvent. The choice of solvent is critical as it influences the equilibrium. DMSO-d₆ is often used as its polarity and hydrogen-bonding properties can reveal both tautomers, while CDCl₃ might favor one form.
-
Instrument Setup: Calibrate and shim the NMR spectrometer (≥300 MHz) to ensure high resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Spectral Analysis:
-
Identify the characteristic, non-exchangeable signals unique to each tautomer. For example, a specific aromatic proton adjacent to the N-H group in the keto form may have a slightly different chemical shift than the corresponding proton in the enol form.
-
Identify the labile N-H (keto) and O-H (enol) protons. These may be broad and can be confirmed by adding a drop of D₂O, which will cause them to exchange and disappear from the spectrum.
-
-
Quantification (Self-Validation):
-
Carefully integrate the area of a well-resolved, non-exchangeable proton signal for the keto form (A_keto) and a corresponding signal for the enol form (A_enol).
-
Calculate the molar ratio: Ratio (Keto:Enol) = A_keto / A_enol .
-
To validate, repeat the calculation using a different pair of unique signals. Consistent results confirm the accuracy of the measurement.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the mechanism of their interconversion.[8][9]
Caption: A typical DFT workflow for predicting tautomer stability.
A theoretical study on the parent pyridazin-3(2H)-one highlighted two potential mechanisms for interconversion: a direct hydrogen transfer with a high activation energy (42.64 kcal/mol) and a dimer-assisted double hydrogen transfer with a much lower activation energy (14.66 kcal/mol), suggesting the latter is a more feasible pathway.[8][9]
Impact on Biological Activity and Drug Design
The tautomeric state of a pyridazinone derivative is directly linked to its pharmacological activity. The keto and enol forms present different arrays of hydrogen bond donors and acceptors, which determines how they fit into a protein's binding site.
-
The keto form features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).
-
The enol form features a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the ring nitrogen at N2).
This difference is critical. For instance, a drug designed to inhibit an enzyme may require the specific hydrogen bond donor-acceptor pattern of the less populated enol tautomer to bind effectively. The observed biological activity would then depend on the position of the tautomeric equilibrium under physiological conditions. Recent work on 3-oxo-2,3-dihydropyridazine derivatives as inhibitors for Interleukin-2-inducible T-cell kinase (ITK) underscores the importance of the scaffold in designing selective kinase inhibitors.[5][13] The specific interactions within the kinase active site are highly sensitive to the tautomeric form of the ligand.
Caption: Differential binding modes of keto and enol tautomers.
Conclusion and Future Perspectives
The tautomerism of 3-oxo-2,3-dihydropyridazine systems is a fundamental property that dictates their chemical behavior and biological function. While the keto (lactam) form is thermodynamically dominant in most cases, the equilibrium is dynamic and sensitive to the chemical environment. For researchers in drug discovery, a comprehensive characterization using a combination of high-resolution NMR, X-ray crystallography, and validated computational models is not just recommended, but essential for establishing a clear structure-activity relationship.
Future work in this field will likely focus on designing pyridazinone derivatives where the tautomeric equilibrium can be biased or "locked" towards the more biologically active form. This could involve the strategic placement of substituents that favor one tautomer through steric hindrance or intramolecular hydrogen bonding, leading to the development of more potent and selective therapeutic agents.
References
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Al-Tel, T. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Oxidative Medicine and Cellular Longevity, 2021, 5553935. [Link]
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Tavakol, H., & Domingo, L. R. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]
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Haider, S., et al. (2022). Biological activities of pyridazinones. ResearchGate. [Link]
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Al-Otaibi, J. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]
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Haider, S., et al. (2022). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]
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Al-Otaibi, J. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]
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Tavakol, H., & Domingo, L. R. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]
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Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4453. [Link]
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Jones, R. A., & Marriott, M. T. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(xi), 114-119. [Link]
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Al-Omran, F., et al. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(11), 7836-7853. [Link]
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Khalafy, J., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Letters of Chemistry, Physics and Astronomy, 16, 1-9. [Link]
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Yilmaz, F., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 887-891. [Link]
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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Pyridazinone Derivatives
An in-depth technical guide by Gemini
Abstract
The pyridazinone core, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a cornerstone of modern medicinal chemistry.[1] Often hailed as a "magic moiety" or "privileged scaffold," its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the historical discovery and the seminal synthetic strategies that first brought the pyridazinone ring to light. We will deconstruct the foundational chemical principles, provide detailed experimental protocols, and examine the causality behind the experimental choices that enabled the synthesis of this pivotal molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the origins of this vital pharmacophore.
Part 1: The Genesis of the Pyridazine Ring - A Historical Perspective
The story of the pyridazinone ring begins not with a targeted synthesis for biological activity, but as a result of fundamental research into the reactivity of novel chemical entities. The discovery is credited to the pioneering work of German chemist Hermann Emil Fischer , a Nobel laureate whose discoveries profoundly shaped the fields of organic and biochemistry.[4][5]
In 1886, during his extensive investigations into the reactions of hydrazines, Fischer conducted a condensation reaction between phenylhydrazine and levulinic acid.[6] This experiment, a footnote in his broader, celebrated work on sugar and purine chemistry, yielded the first substituted pyridazine derivative.[6][7][8] It was a discovery born from curiosity-driven research, where understanding the fundamental reactivity of a newly discovered class of compounds (hydrazines) was the primary goal.[4][8] The term "pyridazine" itself was first coined a year prior, in 1885, by Knorr.[9] The unsubstituted parent heterocycle, pyridazine, was successfully synthesized for the first time by Tauber in 1895, solidifying the existence of this new class of heterocycles.[9][10]
Fischer's initial synthesis was not an isolated event but part of a logical progression of his work. His discovery of phenylhydrazine in 1875 provided chemists with a powerful new reagent.[7] Its ability to react with carbonyl compounds to form crystalline, easily characterizable hydrazones became the key that unlocked the complex structures of sugars, ultimately leading to his 1902 Nobel Prize in Chemistry.[5][8] The reaction with levulinic acid was a natural extension of this work, exploring the reactivity of this versatile reagent with a molecule containing two distinct carbonyl functionalities.
Part 2: The Foundational Synthesis: Cyclocondensation of γ-Ketoacids
The classical and most fundamental method for synthesizing the pyridazinone core is the cyclocondensation of a γ-ketoacid or its ester equivalent with hydrazine.[6][11] This reaction elegantly and efficiently forms the stable six-membered dihydropyridazinone ring in a single step.
Core Principle & Mechanism
The reaction proceeds through a well-established cyclocondensation mechanism. The hydrazine molecule, acting as a bis-nucleophile, bridges the two electrophilic carbonyl centers of the γ-ketoacid, which are perfectly spaced (in a 1,4-relationship) to facilitate the formation of a six-membered ring.
The mechanism unfolds in three key stages:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of levulinic acid. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid group.
-
Dehydration: This cyclized intermediate readily eliminates a second molecule of water to yield the final, stable 4,5-dihydro-3(2H)-pyridazinone ring system.[12]
The overall reaction can be visualized as follows:
Detailed Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a modern adaptation of Fischer's foundational synthesis, which proceeds rapidly under mild conditions and is considered an example of a "click reaction" in a bio-based context.[12] This self-validating protocol ensures high yield and purity, making it a trustworthy cornerstone for further derivatization.
Materials and Equipment:
-
Levulinic acid (LA)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Visualization:
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve levulinic acid (e.g., 10 mmol, 1.16 g) in 20 mL of deionized water.
-
Reagent Addition: While stirring, add hydrazine hydrate (e.g., 12 mmol, 0.60 g) dropwise to the solution at room temperature. The reaction is often exothermic.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours to ensure complete conversion.[9]
-
Work-up: After 24 hours, add 50 mL of deionized water to the flask. A precipitate of the product may form.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid or oil is the crude product, 6-methyl-4,5-dihydropyridazin-3(2H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[13]
Structural Characterization
While Fischer would have relied on melting point and elemental analysis, modern synthesis is validated by spectroscopic methods.
| Parameter | Expected Value / Observation | Significance |
| Molecular Formula | C₅H₈N₂O | - |
| Molecular Weight | 112.13 g/mol | Confirms mass of the target compound. |
| Appearance | White to off-white solid | Basic physical property. |
| ¹H-NMR (DMSO-d₆) | δ ~10.5 (s, 1H, NH), 2.3-2.5 (m, 2H, CH₂), 2.1-2.3 (m, 2H, CH₂), 1.9 (s, 3H, CH₃) | Confirms the presence and connectivity of all protons in the structure. The NH proton is a key identifier. |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O, amide stretch) | Identifies the key functional groups (amide NH and carbonyl) of the pyridazinone ring.[13] |
| Mass Spec (EI) | m/z (%) 112 (M⁺) | Confirms the molecular weight of the parent ion. |
| Table 1: Key Analytical Data for 6-methyl-4,5-dihydropyridazin-3(2H)-one |
Part 3: Causality and Experimental Rationale - Why the Synthesis Works
As scientists, we must move beyond simply following a protocol to understanding why it is designed in a particular way. The success of this foundational synthesis is not accidental but is rooted in the intrinsic chemical properties of the reactants.
-
The Role of the γ-Ketoacid: The 1,4-spacing between the ketone and carboxylic acid functionalities is the critical design feature. This specific distance is thermodynamically and kinetically favorable for the formation of a stable, low-strain six-membered ring. If a β-ketoacid (1,3-dicarbonyl) were used, a five-membered pyrazolone ring would form. If an ε-ketoacid (1,5-dicarbonyl) were used, a seven-membered diazepinone ring would be the target, often with lower yields and stability. Levulinic acid, being readily available and bio-based, is an ideal starting material.[12]
-
The Uniqueness of Hydrazine: Hydrazine (H₂N-NH₂) is a potent bis-nucleophile. Its two nitrogen atoms allow it to act as a molecular "staple," joining the two ends of the dicarbonyl compound. The choice of hydrazine versus a substituted hydrazine (e.g., phenylhydrazine as used by Fischer) determines the substitution on the ring nitrogen, providing an immediate handle for modulating the compound's properties.
-
Solvent and Conditions: The reaction is often performed in a protic solvent like water or ethanol.[11][13] The solvent facilitates the necessary proton transfers during the hydrazone formation and dehydration steps. While the reaction can proceed at room temperature, heating (reflux) is commonly employed to increase the reaction rate and drive the final dehydration step to completion, ensuring a high yield.[11]
Part 4: Early Biological Significance and the Dawn of a Pharmacophore
While Fischer's discovery was one of pure chemistry, the pyridazinone scaffold did not remain a laboratory curiosity for long. As synthetic methods expanded, researchers began to explore the biological activities of these new compounds. Early investigations revealed that pyridazinone derivatives could exert significant effects on biological systems, particularly the cardiovascular system.[14][15] Reports of antihypertensive, vasodilatory, and antiplatelet activities began to appear in the literature.[2][14][15]
This initial discovery of biological relevance was the spark that ignited decades of research. It became clear that the pyridazinone ring was not merely a stable heterocycle but a "privileged scaffold"—a molecular framework that is predisposed to bind to multiple biological targets and can be readily decorated with various functional groups to fine-tune its activity and properties. This realization transformed the field, shifting the focus from simple synthesis to the rational design of pyridazinone derivatives as potent and selective therapeutic agents for a vast range of diseases, including cancer, inflammation, and infections.[3][14][16][17]
Part 5: Conclusion
The journey of the pyridazinone ring from its serendipitous discovery in Emil Fischer's laboratory to its current status as a pillar of medicinal chemistry is a testament to the power of fundamental research. The foundational synthesis—a simple, elegant cyclocondensation of a γ-ketoacid with hydrazine—remains a cornerstone of heterocyclic chemistry. Its efficiency, reliability, and the inherent biological potential of its product have inspired the development of countless analogs and sophisticated new synthetic routes. For any scientist in the field of drug discovery, understanding this original synthesis is not just a lesson in history, but a foundational insight into the chemical logic that continues to drive the creation of new medicines.
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An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, explore plausible synthetic routes, and discuss the broader therapeutic landscape of the pyridazinone scaffold, substantiating the information with established scientific literature.
Core Molecular Attributes
This compound is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a carbonyl group and a methyl carboxylate substituent makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | |
| CAS Number | 89640-80-2 | [3][1][2] |
Synthetic Pathways: A Strategic Approach
While a direct, single-step synthesis for this compound is not extensively documented in readily available literature, a logical and efficient synthetic strategy can be devised based on the synthesis of its carboxylic acid precursor, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, followed by esterification.
Synthesis of the Carboxylic Acid Precursor
The synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a crucial first step. A plausible retro-synthetic analysis suggests that this precursor can be obtained from the hydrolysis of a corresponding ester, which in turn can be synthesized from a condensation reaction.[4]
A general and established method for the synthesis of pyridazinone cores involves the condensation of a β-ketoester with hydrazine.[4] This is a robust and widely employed reaction in the synthesis of a variety of pyridazinone derivatives.[5]
Esterification: The Final Step
With the successful synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, the final step involves its conversion to the corresponding methyl ester. This can be achieved through standard esterification procedures. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[6]
Alternatively, for substrates that may be sensitive to strong acidic conditions, milder methods employing coupling agents can be utilized. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the esterification under neutral conditions.[6]
Conceptual Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
A detailed experimental protocol for the synthesis of various 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acids involves the hydrolysis of the corresponding ethyl esters.[4] A similar principle can be applied to the synthesis of the unsubstituted analog.
Step 2: Methyl Esterification of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxo-2,3-dihydropyridazine-4-carboxylic acid in an excess of dry methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction Conditions: The reaction mixture is then typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity.[6]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazinone ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carbonyl and carboxylate groups.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the ester carbonyl carbon, the aromatic carbons of the pyridazinone ring, and the methyl carbon of the ester group.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, as well as the N-H stretching vibration.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
A certificate of analysis for the precursor, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, confirms that its ¹H NMR spectrum is consistent with its structure, lending confidence to the proposed synthetic route and the expected spectral characteristics of its methyl ester.[7]
The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazinone core is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[5] Derivatives of pyridazinone have been reported to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[5]
Diverse Biological Activities
Pyridazinone derivatives have demonstrated a remarkable array of biological activities, including:
-
Anticancer: Certain pyridazinone analogs have shown potential as anticancer agents.[5]
-
Anti-inflammatory: The anti-inflammatory properties of pyridazinone derivatives are well-documented.[11]
-
Antimicrobial: These compounds have also been investigated for their antibacterial and antifungal activities.[8]
-
Cardiovascular: Some pyridazinone-based compounds have been explored for their potential in treating cardiovascular diseases.[5]
-
Enzyme Inhibition: Recently, 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives have been identified as novel xanthine oxidase inhibitors, highlighting the potential of this scaffold in targeting specific enzymes.[11]
The diverse biological profile of the pyridazinone scaffold underscores the therapeutic potential of this compound as a key intermediate for the synthesis of novel bioactive molecules.
Caption: Diverse pharmacological activities of the pyridazinone scaffold.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, achievable through a logical two-step process, provides a foundation for the creation of a diverse library of derivatives. The well-established and broad-ranging biological activities of the pyridazinone core offer a strong rationale for the further investigation of this compound and its analogs in various drug discovery programs. Future research should focus on the development of efficient and scalable synthetic routes, as well as the comprehensive biological evaluation of novel derivatives to unlock their full therapeutic potential.
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The Solubility Profile of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate: A Technical Guide for Pharmaceutical and Chemical Research
Abstract
This technical guide provides a comprehensive analysis of the solubility of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS No. 89640-80-2), a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive public data, this document establishes a predicted solubility profile based on first-principles analysis of the molecule's physicochemical properties. It further serves as a practical handbook for researchers by detailing robust, step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended for chemists, pharmaceutical scientists, and process development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to facilitate its synthesis, purification, formulation, and application.
Introduction: The Pyridazinone Core in Modern Chemistry
The pyridazinone ring is a privileged scaffold in drug discovery, appearing in a range of clinically significant agents with diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The unique arrangement of its heteroatoms imparts a distinct electronic character, characterized by a significant dipole moment and the capacity for robust hydrogen bonding, which are critical determinants of its interaction with biological targets and its behavior in solution.[3] this compound, as a functionalized derivative, presents a valuable building block for the synthesis of more complex molecules. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies like recrystallization and chromatography, and formulating it for biological screening or material science applications.[2]
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure Analysis
Compound: this compound CAS Number: 89640-80-2 Molecular Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol
The solubility of a compound is governed by the principle of "like dissolves like." To predict the solubility of this compound, we must analyze its key structural features:
-
The Pyridazinone Ring: This heterocyclic core contains two adjacent nitrogen atoms and a ketone group. The nitrogen atoms are capable of acting as hydrogen bond acceptors. The presence of the N-H group allows it to also function as a hydrogen bond donor. This dual capability suggests a strong affinity for polar, protic solvents.[3][4]
-
The Carbonyl Group (Ketone): The C=O bond is highly polar and is a strong hydrogen bond acceptor.
-
The Methyl Ester Group (-COOCH₃): This group adds polarity and can also accept hydrogen bonds at its carbonyl oxygen. However, the methyl group itself introduces a small degree of non-polar character.
-
Overall Polarity: The combination of the pyridazinone ring and the methyl ester group results in a molecule with significant polarity. The presence of multiple hydrogen bond acceptors (two ring nitrogens, two carbonyl oxygens) and one hydrogen bond donor (N-H) indicates that its solubility will be highest in polar solvents, particularly those that can participate in hydrogen bonding.
Predicted Solubility in Organic Solvents
Based on the structural analysis and data from related pyridazinone compounds, the following solubility profile is predicted.[2][5] Solvents are categorized by their function and polarity.
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functionalities of the molecule. Literature on similar pyridazinones frequently cites ethanol for synthesis and recrystallization.[6][7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Ethyl Acetate (EtOAc) | High to Moderate | DMSO and DMF are powerful polar solvents capable of disrupting intermolecular hydrogen bonds in the solid state. Acetone and Ethyl Acetate are moderately polar and are common solvents for chromatography and extraction of pyridazinones.[8][9] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | These solvents are moderately polar and can act as hydrogen bond acceptors but not donors. They are less effective at solvating the N-H group than protic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While capable of dissolving moderately polar compounds, their inability to hydrogen bond effectively limits their solvating power for this molecule. DCM is sometimes used in purification protocols for related structures.[9] |
| Aromatic | Toluene, Benzene | Low | These are non-polar solvents and are unlikely to effectively solvate the highly polar pyridazinone structure. Toluene has been used as a solvent in the synthesis of some pyridazinone precursors, often under reflux conditions.[10] |
| Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | These non-polar solvents lack the necessary polarity and hydrogen bonding capability. They are frequently used as anti-solvents in recrystallization or as the weak component in chromatography mobile phases.[8][11] |
Experimental Determination of Solubility
Since empirical data is the gold standard, the following section provides detailed protocols for determining the solubility of this compound in the laboratory.
Workflow for Solubility Assessment
The following diagram outlines a logical workflow for assessing the solubility of a novel compound.
Caption: Logical workflow for solubility determination.
Protocol 1: Qualitative Solubility Testing
This rapid method provides a preliminary assessment across a range of solvents and helps in selecting appropriate solvents for recrystallization or further quantitative analysis.[12]
Objective: To visually estimate solubility in various solvents.
Materials:
-
This compound (solid)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Selection of test solvents (e.g., water, ethanol, ethyl acetate, DCM, hexane)
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 5 mg of the compound into a clean, dry test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL increments) to the test tube.
-
After each addition, cap the tube and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to check for undissolved solid.
-
Continue adding solvent up to a total volume of 1 mL.
-
Record the observation at each step. Classify the solubility based on the approximate amount of solvent required for complete dissolution.
Interpretation of Results:
-
Soluble: Dissolves completely in ≤ 0.5 mL of solvent.
-
Sparingly Soluble: Dissolves partially or requires > 0.5 mL of solvent for complete dissolution.
-
Insoluble: Little to no solid dissolves even after adding 1 mL of solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the benchmark for determining thermodynamic equilibrium solubility.[13][14] It measures the concentration of a saturated solution at a specific temperature.
Objective: To obtain a precise, quantitative measure of solubility (e.g., in mg/mL or mol/L).
Materials:
-
This compound (solid)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Solvent of choice
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Caption: Step-by-step workflow for the Shake-Flask method.
Detailed Steps:
-
Preparation: Add an excess amount of the solid compound to a vial. "Excess" means adding more solid than is expected to dissolve, ensuring a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.[13]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation can be used to facilitate this process.[13]
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Immediately filter this aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Analysis: Prepare a series of dilutions of the filtered sample. Determine the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC with a UV detector, against a standard curve.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent.
Conclusion and Recommendations
This compound is predicted to be a polar molecule with a high affinity for polar protic and aprotic organic solvents such as alcohols (ethanol, methanol), DMSO, and DMF. Its solubility is expected to be moderate in moderately polar solvents like ethyl acetate and acetone, and poor in non-polar solvents like hexanes and toluene. This profile makes it well-suited for purification via recrystallization, likely using a mixed-solvent system such as ethanol/water or ethyl acetate/hexane. For chromatographic purification, a mobile phase of ethyl acetate and hexane is a logical starting point.[8]
While this guide provides a robust, theoretically grounded prediction of solubility, it is imperative for researchers to perform experimental verification using the protocols outlined herein. The quantitative data derived from the shake-flask method will be invaluable for process scale-up, formulation development, and ensuring reproducibility in research and development settings.
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A Technical Guide to the Thermal Stability of Pyridazinone Core Structures
Abstract: The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2][3][4] The thermal stability of any active pharmaceutical ingredient (API) is a critical quality attribute, directly impacting its safety, efficacy, and shelf-life. This guide provides an in-depth technical exploration of the factors governing the thermal stability of the pyridazinone core. It details robust analytical methodologies for characterization, offers field-proven experimental protocols, and synthesizes structure-stability relationships to aid researchers, scientists, and drug development professionals in optimizing pyridazinone-based drug candidates.
Introduction: The Pyridazinone Core in Drug Development
The pyridazinone ring system, a six-membered diazine with an adjacent nitrogen-nitrogen bond and a carbonyl group, is a cornerstone of modern drug design.[1][5] Its derivatives exhibit a vast spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][4][6] Marketed drugs like Levosimendan and Pimobendan underscore the therapeutic success of this heterocyclic core.[1]
However, the journey from a promising lead compound to a stable, marketable drug product is fraught with physicochemical challenges. Thermal instability, in particular, can lead to degradation, loss of potency, and the formation of potentially toxic impurities. Understanding and rigorously evaluating the thermal behavior of the pyridazinone core is not merely a regulatory formality but a fundamental aspect of ensuring drug quality and patient safety.
This guide is structured to provide a comprehensive framework for this evaluation, from foundational principles to advanced analytical execution.
Foundational Principles of Pyridazinone Thermal Stability
The inherent stability of the pyridazinone core is derived from its aromatic character and the delocalization of electrons within the ring. However, this stability is not absolute and is profoundly influenced by several factors.
Intrinsic Factors and Degradation Pathways
The pyridazinone ring's susceptibility to thermal degradation is often dictated by the weakest bonds within its structure and its substituents. While the core itself is relatively robust, common degradation pathways can be initiated under thermal stress. Laser pyrolysis studies on the related 1,2-diazine suggest that thermal decomposition can proceed via a molecular route, potentially leading to ring-opening and the formation of stable gaseous products like hydrogen cyanide (HCN).[7] For substituted pyridazinones, the nature and position of the substituent groups are critical.
Potential Thermal Degradation Pathways:
-
Substituent Cleavage: Thermally labile groups attached to the ring (e.g., esters, certain alkyl chains) can be the initial point of degradation.
-
Ring Opening/Fragmentation: At higher energies, the N-N bond or C-N bonds can rupture, leading to the collapse of the heterocyclic structure.
-
Oxidation: In the presence of air, oxidative degradation can occur, often targeting electron-rich positions on the ring or susceptible functional groups.
-
Intramolecular Reactions: Certain substituents can undergo thermally induced intramolecular reactions, such as cyclization or rearrangement. For example, gabapentin, a drug prone to intramolecular lactamization, highlights how the proximity of reactive groups (amino and carboxyl) is a key factor in its solid-state stability.[8]
The Critical Role of the Solid State
For an API, thermal stability is inextricably linked to its solid-state properties.[9][10] These properties dictate the energy required to disrupt the crystal lattice and initiate chemical degradation.
-
Polymorphism: Many APIs can exist in multiple crystalline forms, or polymorphs, which have the same chemical composition but different crystal lattice arrangements.[10][11] These forms can have significantly different melting points, solubilities, and thermal stabilities. The most thermodynamically stable polymorph is typically desired for development.[9]
-
Crystallinity: Amorphous (non-crystalline) forms of an API are generally less stable and more prone to degradation than their crystalline counterparts due to higher molecular mobility.[10]
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air can lower its thermal stability by plasticizing the solid or participating directly in hydrolytic degradation pathways.[9]
A Multi-Tiered Strategy for Thermal Stability Assessment
A robust evaluation of thermal stability involves a tiered approach, starting with rapid screening techniques and progressing to detailed, long-term studies under regulatory-defined conditions.
Caption: A tiered workflow for assessing API thermal stability.
Tier 1: Initial Screening with Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable frontline tools for the initial characterization of a pyridazinone API.[9][12]
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical information on thermal stability, decomposition temperatures, and the presence of volatiles like water or residual solvents.
Experimental Protocol: Standard TGA for a Pyridazinone API
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 4-7 mg of the pyridazinone compound into a clean platinum or alumina pan.[13]
-
Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 30-50 mL/min to provide an inert atmosphere.[13]
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a suitable upper limit (e.g., 600°C) at a constant heating rate of 10°C/min.[13]
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Quantify the mass loss at each decomposition step.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][14] It is used to determine melting point (Tm), enthalpy of fusion (ΔHfus), glass transitions (Tg) for amorphous materials, and the temperature and enthalpy of decomposition.[12][14]
Experimental Protocol: Standard DSC for a Pyridazinone API
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.[14]
-
Atmosphere: Use a nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at a sub-ambient temperature (e.g., 0°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point beyond any expected transitions.[15]
-
Data Analysis:
Tier 2: Forced Degradation (Stress Testing)
Forced degradation studies, as outlined in ICH Guideline Q1A(R2), are essential to understand the intrinsic stability of a drug substance.[16] These studies involve subjecting the API to conditions more severe than those used in accelerated testing to identify likely degradation products and establish degradation pathways.[16]
Protocol: Thermal Stress Testing
-
Sample Preparation: Place a known quantity of the API in a solid state in a vial. For solution-state studies, dissolve the API in relevant aqueous buffers.
-
Stress Conditions: Expose the samples to elevated temperatures, typically in 10°C increments above the temperature used for accelerated testing (e.g., 50°C, 60°C, 70°C).[17]
-
Time Points: Sample at appropriate time intervals (e.g., 1, 3, 7, 14 days).
-
Analysis: Analyze the stressed samples using a validated, stability-indicating HPLC method to separate and quantify the parent API and all significant degradation products.
-
Objective: The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting impurities while avoiding secondary degradation.
Caption: Workflow for forced degradation studies.
Tier 3: Regulatory Stability Studies
The ultimate goal of stability testing is to establish a re-test period for the drug substance and a shelf life for the drug product under recommended storage conditions.[17][18] This is achieved through long-term and accelerated stability studies following ICH Q1A(R2) guidelines.[17][19]
ICH Q1A(R2) Storage Conditions for a Drug Substance
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Data from ICH Q1A(R2) Guideline.[17] |
These studies are conducted on at least three primary batches of the API to assess its thermal stability and sensitivity to moisture over time.[18]
Structure-Stability Relationships: A Predictive Approach
Systematic evaluation of pyridazinone analogues can reveal valuable structure-stability relationships (SSRs). The electronic and steric properties of substituents can significantly alter the thermal resilience of the core.
-
Electron-Withdrawing Groups (EWGs): EWGs can potentially stabilize the pyridazinone ring by modulating its electron density, but they can also create sites susceptible to nucleophilic attack if other conditions are met.
-
Electron-Donating Groups (EDGs): EDGs may increase the electron density of the ring, potentially making it more susceptible to oxidative degradation.
-
Steric Hindrance: Bulky substituents can sterically shield reactive sites on the pyridazinone core, thereby hindering degradation pathways and enhancing thermal stability.
-
Hydrogen Bonding: Substituents capable of forming strong intermolecular hydrogen bonds can significantly increase the crystal lattice energy, leading to higher melting points and improved thermal stability.
A comparative thermal analysis of different pyridazinone derivatives can quantify these effects.
Table: Illustrative Thermal Data for Pyridazinone Derivatives
| Compound | Substituent at C6 | Tm (DSC, °C) | Tonset (TGA, °C) | Key Observation |
| Parent-A | -Phenyl | 215 | 240 | Baseline stability |
| Analogue-B | -Phenyl-4-NO₂ (EWG) | 235 | 265 | Increased stability likely due to enhanced crystal packing and electronic effects. |
| Analogue-C | -Phenyl-4-OCH₃ (EDG) | 205 | 230 | Slightly reduced stability, potentially due to increased susceptibility to oxidation. |
| Analogue-D | -tert-Butyl | 190 | 225 | Lower melting point, but steric bulk may influence specific degradation pathways. |
| (Note: Data is hypothetical and for illustrative purposes only.) |
Conclusion and Strategic Recommendations
The thermal stability of the pyridazinone core is a multifaceted property governed by its intrinsic chemical nature, solid-state characteristics, and the influence of its substituents. A comprehensive assessment is paramount for successful drug development.
Key Recommendations for Researchers:
-
Early Characterization: Employ TGA and DSC early in the discovery phase to screen for thermally robust candidates and identify potential liabilities.
-
Solid-State Science: Conduct thorough polymorph and salt screening to identify the most stable solid form for development.[9][11]
-
Systematic Stress Testing: Use forced degradation studies not only to meet regulatory requirements but also to gain a deep mechanistic understanding of how your molecule degrades.[16]
-
Leverage SSR: Systematically modify the pyridazinone core to build structure-stability relationships that can guide the design of more stable and effective next-generation compounds.
-
Adhere to Guidelines: Rigorously follow ICH guidelines for all formal stability studies to ensure regulatory compliance and generate data that is mutually acceptable across regions.[18][20]
By integrating these principles and methodologies, development teams can effectively mitigate risks associated with thermal instability, ensuring the delivery of safe, stable, and efficacious pyridazinone-based medicines.
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memmert.com. (2012). Stability tests according to ICH Q1A (R2). Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available at: [Link]
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MDPI. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Available at: [Link]
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NIH. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available at: [Link]
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Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. Available at: [Link]
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AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Available at: [Link]
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Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Available at: [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]
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PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]
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ResearchGate. (2025). The therapeutic journey of pyridazinone. Available at: [Link]
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MDPI. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available at: [Link]
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MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available at: [Link]
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MDPI. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available at: [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]
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African Journals Online. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Abstract
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] A profound understanding of the three-dimensional structure and intermolecular interactions of these molecules is paramount for rational drug design and development. This guide provides a comprehensive technical overview of the crystal structure analysis of a representative pyridazinone, methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. While a specific crystal structure for this exact molecule is not publicly available, this guide will utilize data from closely related analogs to delineate the complete workflow and analytical rationale. We will delve into the synthesis and crystallization, the principles and practice of single-crystal X-ray diffraction, and the detailed interpretation of the resulting molecular and supramolecular structures. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural characterization of small molecules.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties. These include, but are not limited to, anti-inflammatory, anticancer, and cardiovascular effects.[1][2] The biological activity of these compounds is intrinsically linked to their molecular structure, which dictates how they interact with their respective biological targets.
Crystal structure analysis via single-crystal X-ray diffraction (SCXRD) offers an unparalleled, atom-level resolution view of the molecule's conformation, as well as the intricate network of non-covalent interactions that govern its packing in the solid state.[3] This information is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological outcomes.
-
Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity.
-
In Silico Drug Design: Providing accurate geometries for computational studies like molecular docking.[4]
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
This guide will walk through the essential steps of a crystal structure analysis, using this compound as a focal point, with illustrative data from analogous structures.
Synthesis and Single Crystal Growth
A robust and modular synthetic strategy is essential for producing high-purity material suitable for crystallization. The synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives often involves the condensation of a dicarbonyl compound with hydrazine or its derivatives.
Illustrative Synthetic Pathway
A plausible synthetic route to the title compound and its analogs is outlined below. This multi-step synthesis allows for diversification at various positions of the pyridazinone core.
Caption: Illustrative synthetic workflow for pyridazinone-4-carboxylate derivatives.
Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The following are common techniques that can be systematically screened:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystallization.
The choice of solvents is critical and typically involves screening a range of polar and non-polar options (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) and their mixtures.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for SCXRD
The journey from a single crystal to a refined crystal structure follows a well-defined path, as illustrated below.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated, while a series of diffraction images are collected on a detector.[5]
-
Data Integration and Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These are then used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. This is often achieved using direct methods or Patterson synthesis.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6]
-
Validation: The final structure is validated using software tools to check for geometric consistency and other potential issues. The results are typically reported in a Crystallographic Information File (CIF).
Molecular and Crystal Structure Analysis
The final refined structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the crystal lattice. For this guide, we will discuss the expected features of this compound based on the analysis of closely related structures, such as [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid].[6]
Crystallographic Data
The following table presents plausible crystallographic data for the title compound, based on typical values for similar pyridazinone derivatives.
| Parameter | Illustrative Value |
| Chemical Formula | C₆H₆N₂O₃ |
| Formula Weight | 154.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 |
| b (Å) | ~8.0 |
| c (Å) | ~12.0 |
| β (°) | ~95.0 |
| Volume (ų) | ~670 |
| Z | 4 |
| Density (calculated) | ~1.52 g/cm³ |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Note: These are representative values for illustrative purposes.
Molecular Geometry
The pyridazinone ring is expected to be nearly planar, a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons.[6] The ester group may be slightly twisted out of the plane of the heterocyclic ring. Bond lengths and angles would be consistent with standard values for similar systems, with the C=O and C=C bonds showing characteristic double bond character, and the N-N bond length being intermediate between a single and double bond.[6]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a network of intermolecular interactions. For this compound, the key interactions are expected to be:
-
N-H···O Hydrogen Bonds: The N-H group of the pyridazinone ring is a potent hydrogen bond donor, while the carbonyl oxygen of the ester and the ring keto group are strong acceptors. This is likely to lead to the formation of centrosymmetric dimers or extended chains, a common motif in pyridazinone crystal structures.[3]
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the methyl group or aromatic C-H bonds can also contribute to the overall stability of the crystal lattice.
-
π-π Stacking: The planar, electron-deficient pyridazinone rings can engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal packing.
These interactions can be visualized and quantified using tools like Hirshfeld surface analysis.[3]
Caption: Key intermolecular interactions governing crystal packing.
Conclusion: From Structure to Application
The detailed crystal structure analysis of this compound, and its analogs, provides invaluable insights for drug discovery and development. By elucidating the precise three-dimensional arrangement of atoms and the nature of the intermolecular forces, researchers can better understand the structure-property relationships that govern the behavior of this important class of molecules. This knowledge is a critical component in the design of new chemical entities with improved efficacy, selectivity, and physicochemical properties, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.
References
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- 3. 89581-64-6 | METHYL 6-CHLORO-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE | Tetrahedron [thsci.com]
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Introduction: The Convergence of Heterocyclic Chemistry and Computational Science
An In-Depth Technical Guide to Quantum Chemical Calculations on Pyridazinone Derivatives
Pyridazinone and its derivatives represent a "wonder nucleus" in medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities.[1][2] These six-membered heterocyclic scaffolds are integral to the development of novel therapeutics, demonstrating potential as anticancer, anti-inflammatory, antimicrobial, cardiovascular, and central nervous system agents.[3][4][5][6][7] The biological versatility of pyridazinones stems from their unique electronic structure and the diverse chemical space that can be explored through substitution at various positions on the ring.[7]
As the quest for more potent and selective therapeutic agents intensifies, a purely experimental approach to drug discovery is often time-consuming and resource-intensive. This is where computational chemistry, particularly quantum chemical calculations, provides an indispensable toolkit. By solving approximations of the Schrödinger equation, these methods allow us to build a detailed, bottom-up understanding of a molecule's behavior at the electronic level.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical foundations, practical workflows, and interpretive techniques for applying quantum chemical calculations to the study of pyridazinone derivatives, thereby accelerating rational drug design.
Theoretical Foundations: Choosing the Right Lens to View the Molecule
The accuracy of any computational study hinges on the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired level of accuracy for the chemical question at hand.
The Methodological Divide: Hartree-Fock vs. Density Functional Theory
The two most common families of methods for routine calculations are Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: As a foundational ab initio method, HF approximates the complex many-electron wavefunction as a single Slater determinant.[9] It operates on a mean-field approximation, where each electron interacts with an average field created by all other electrons.[9] While computationally efficient and a crucial theoretical starting point, HF's primary limitation is its neglect of electron correlation—the way electrons dynamically avoid each other.[10] This can lead to inaccuracies, especially for systems with significant electron delocalization, which is common in heterocyclic rings like pyridazinone.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. Instead of the computationally demanding wavefunction, DFT uses the much simpler electron density as its fundamental variable.[10][11] Crucially, DFT incorporates electron correlation through an exchange-correlation functional, offering accuracy comparable to more complex post-HF methods but at a fraction of the computational cost.[10] For pyridazinone derivatives, DFT is generally the preferred method due to its superior handling of electron correlation, which is vital for accurately describing the electronic structure and reactivity of these heteroatomic systems.
| Method | Core Concept | Treats Electron Correlation? | Computational Cost | General Recommendation for Pyridazinones |
| Hartree-Fock (HF) | Solves for the wavefunction of individual electrons in an average field of others. | No (only exchange) | Lower | Suitable for initial, rough geometry optimizations. |
| Density Functional Theory (DFT) | Solves for the total electron density of the system. | Yes (via exchange-correlation functional) | Moderate | Highly Recommended for accurate geometries, energies, and electronic properties. |
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) centered on each atom to construct the molecular orbitals.[12][13][14] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are widely used "split-valence" basis sets, meaning they use more functions for valence electrons (involved in bonding) than for core electrons.[15][16]
-
Polarization Functions (e.g., * or (d,p)): These add functions with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). They are essential for describing the non-spherical electron distribution in bonds, particularly in molecules with heteroatoms like the nitrogen and oxygen in pyridazinones.
-
Diffuse Functions (e.g., + or ++): These are spatially extended functions that are critical for accurately describing systems with lone pairs, anions, or weak non-covalent interactions. For pyridazinones, which have lone pairs on nitrogen and oxygen atoms, including diffuse functions can improve the accuracy of energy and property calculations.
Field-Proven Insight: For most studies on pyridazinone derivatives, a combination of the B3LYP (a popular and well-validated hybrid DFT functional) with the 6-311+G(d,p) basis set provides a robust and reliable balance of accuracy and computational efficiency. The larger split-valence basis set (6-311G) coupled with both polarization (d,p) and diffuse functions (+) ensures a proper description of the bonding, lone pairs, and potential intermolecular interactions that govern their biological activity.
The Computational Workflow: From Structure to Insight
A successful computational study follows a logical and self-validating workflow. Each step builds upon the last, ensuring the final results are physically meaningful.
Caption: A standard workflow for quantum chemical calculations in drug discovery.
Step 1: Protocol for Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[17] This represents the most stable 3D structure of the molecule.
-
Build the Molecule: Construct an approximate 3D structure of the pyridazinone derivative using a molecular builder like GaussView[18] or the open-source Avogadro[19]. Ensure correct bond orders and initial stereochemistry.
-
Create the Input File: Prepare an input file for your chosen software (e.g., Gaussian[20][21], ORCA[19][22][23]). This text file specifies the calculation type, theoretical method, basis set, molecular charge, and spin multiplicity.
-
Example ORCA Input Line: ! B3LYP 6-311+G(d,p) Opt
-
Example Gaussian Input Line: #p B3LYP/6-311+G(d,p) Opt
-
-
Specify Coordinates: Include the initial atomic coordinates in the input file, typically in Cartesian (X, Y, Z) format.
-
Execute the Calculation: Submit the input file to the quantum chemistry program. The software will iteratively adjust the atomic positions to minimize the total energy of the system.[24][25]
-
Check for Convergence: The calculation is complete when the forces on the atoms and the change in energy between steps fall below predefined thresholds.[26]
Step 2: Protocol for Vibrational Frequency Analysis
This is a critical, self-validating step. It must be performed on the optimized geometry at the same level of theory.[27]
-
Use Optimized Geometry: The starting geometry for the frequency calculation must be the final, converged structure from the geometry optimization step.
-
Modify the Input File: Change the calculation keyword from Opt to Freq.
-
Example ORCA Input Line: ! B3LYP 6-311+G(d,p) Freq
-
Example Gaussian Input Line: #p B3LYP/6-311+G(d,p) Freq
-
-
Execute the Calculation: Run the new input file. The program will compute the second derivatives of the energy with respect to atomic positions (the Hessian matrix) to determine the vibrational modes.[28][29]
-
Analyze the Output:
-
Validation: A true energy minimum will have zero imaginary frequencies .[28] If one or more imaginary frequencies are present, the optimization did not find a true minimum, and the starting structure must be re-examined.
-
Thermochemistry: The output provides valuable thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[28]
-
Spectral Prediction: The calculated frequencies and their intensities can be used to generate a theoretical Infrared (IR) spectrum, which can be compared with experimental data for validation.
-
Post-Calculation Analysis: Translating Data into Chemical Knowledge
Once a validated structure is obtained, various analyses can be performed to decode the electronic properties that govern the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[8]
-
HOMO: Represents the orbital most likely to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the orbital most likely to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more easily excited and thus more reactive, a property that can be correlated with biological activity.
| Parameter | Chemical Significance | Application to Pyridazinones |
| HOMO Energy | Electron-donating ability | Higher energy indicates greater ease of donating electrons. |
| LUMO Energy | Electron-accepting ability | Lower energy indicates greater ease of accepting electrons. |
| HOMO-LUMO Gap | Chemical reactivity, polarizability | A smaller gap often correlates with higher reactivity and potential bioactivity. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for understanding intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites for hydrogen bond acceptance and interaction with electrophiles.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms. These are sites for hydrogen bond donation and interaction with nucleophiles.
For pyridazinone derivatives, the MEP surface clearly identifies the carbonyl oxygen and ring nitrogens as key sites for interacting with biological targets like enzyme active sites.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized bonds and lone pairs, akin to a Lewis structure.[30][31][32]
-
Natural Atomic Charges: NBO provides a more robust and less basis-set-dependent measure of atomic charges compared to other methods. This is crucial for understanding charge distribution and for parameterizing molecular mechanics force fields used in subsequent simulations.
-
Donor-Acceptor Interactions: The analysis quantifies the stabilizing energy from electron delocalization (e.g., resonance, hyperconjugation) by examining interactions between filled (donor) NBOs and empty (acceptor) NBOs.[30][33] For pyridazinones, this can quantify the delocalization of lone pairs from nitrogen into the ring system, which is fundamental to their aromatic character and stability.
Bridging Theory and Experiment: Applications in Drug Development
The ultimate goal of these calculations is to generate actionable insights for drug design. Quantum chemical descriptors serve as the bridge between theoretical models and experimental reality.
Caption: Integration of QM data into molecular docking and QSAR workflows.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models seek to establish a mathematical relationship between a set of molecular descriptors and biological activity. Quantum mechanically derived descriptors like HOMO/LUMO energies, dipole moment, and atomic charges serve as powerful, physically meaningful variables for building predictive QSAR models for new pyridazinone analogues.
-
Molecular Docking: Docking simulations predict how a ligand (the pyridazinone derivative) fits into the binding site of a protein target.[34][35][36] Using a QM-optimized geometry and QM-derived partial charges provides a much more physically realistic representation of the ligand than a simple molecular mechanics structure. This enhances the reliability of the predicted binding poses and interaction energies, providing crucial insights for lead optimization.[34]
Conclusion
Quantum chemical calculations offer a powerful, predictive framework for investigating the structure, reactivity, and properties of pyridazinone derivatives. By leveraging methods like DFT in a systematic and validated workflow, researchers can gain deep electronic-level insights that are often inaccessible through experimental means alone. These insights, from identifying reactive sites with MEP maps to quantifying stabilization energies with NBO analysis, directly inform the rational design of new therapeutic agents. When integrated with downstream applications like molecular docking and QSAR, these computational techniques become an essential component of the modern drug discovery pipeline, accelerating the journey from a "wonder nucleus" to a life-saving medicine.
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Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]
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Introduction to Basis Sets - Q-Chem Manual. Available at: [Link]
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Natural Bond Orbital (NBO) Analysis - Gaussian. Available at: [Link]
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Basis set (chemistry) - Wikipedia. Available at: [Link]
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Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - Bentham Science. Available at: [Link]
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Gaussian (software) - Wikipedia. Available at: [Link]
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What is the difference between DFT and Hartree-Fock method? - BragitOff.com. Available at: [Link]
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Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents - Semantic Scholar. Available at: [Link]
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Synthesis and biological evaluation of some new pyridazinone derivatives - Taylor & Francis Online. Available at: [Link]
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Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety - Bentham Science. Available at: [Link]
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ORCA | Ohio Supercomputer Center. Available at: [Link]
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ORCA - NERSC Documentation. Available at: [Link]
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Basis sets and their selection | Theoretical Chemistry Class Notes - Fiveable. Available at: [Link]
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Natural Bond Orbital Analysis - CD ComputaBio. Available at: [Link]
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Basis Set and their correlations with quantum chemical computations - JETIR. Available at: [Link]
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Computational Chemistry - University of Delaware. Available at: [Link]
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What is a basis set? - ResearchGate. Available at: [Link]
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Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - Taylor & Francis Online. Available at: [Link]
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A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone - ResearchGate. Available at: [Link]
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Molecular Modelling Studies of Pyridazinone Derivatives as Antibutyrylcholinesterases - IGNTURE. Available at: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. Available at: [Link]
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Frequencies and Thermochemistry - Rowan. Available at: [Link]
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Therapeutic Potential of Pyridazinones Explored - Mirage News. Available at: [Link]
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Natural Bond Orbital (NBO) Analysis: Formaldehyde example - iOpenShell. Available at: [Link]
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Geometry optimization - Wiley Online Library. Available at: [Link]
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Vibrational Analysis - Q-Chem Manual. Available at: [Link]
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Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - ACS Publications. Available at: [Link]
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Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy - Annual Reviews. Available at: [Link]
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basic considerations in geometry optimization - University of Hamburg. Available at: [Link]
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Density Functional Theory versus the Hartree Fock Method: Comparative Assessment - ResearchGate. Available at: [Link]
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Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol - OMICS International. Available at: [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. Available at: [Link]
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Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed. Available at: [Link]
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An Introduction to Geometry Optimization - Shodor. Available at: [Link]
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Hartree–Fock method - Wikipedia. Available at: [Link]
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Introduction to Computational Chemistry: Hartree-Fock, DFT, and MD - YouTube. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate from Mucochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a privileged pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, anticancer, and immunomodulatory properties.[1] The inherent synthetic flexibility of this heterocyclic system makes it an attractive platform for the design of novel drug candidates. This document provides a detailed guide for the synthesis of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, a key intermediate for the development of more complex pyridazinone derivatives. The synthesis commences from the readily available and versatile starting material, mucochloric acid.
This two-step synthesis leverages the inherent reactivity of mucochloric acid, an α,β-dichloro-γ-lactone, to first form the pyridazinone ring through a condensation reaction with hydrazine hydrate. The subsequent step involves a classic Fischer esterification to yield the desired methyl ester. This protocol is designed to be robust and scalable, providing a reliable route to this valuable building block for medicinal chemistry and drug discovery programs.
Reaction Scheme
Caption: Overall two-step synthesis of the target compound.
Mechanistic Insights
Step 1: Formation of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
The initial step of this synthesis is a cyclocondensation reaction. Mucochloric acid, in its cyclic lactone form, is susceptible to nucleophilic attack by hydrazine. The reaction is proposed to proceed through the following key stages:
-
Nucleophilic Attack and Ring Opening: Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the mucochloric acid lactone ring. This leads to the opening of the five-membered ring to form an acyclic hydrazide intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazide intermediate then undergoes an intramolecular nucleophilic attack on the aldehyde functionality (or its equivalent) of the open-chain form.
-
Dehydrohalogenation and Aromatization: Subsequent elimination of two molecules of hydrogen chloride and a molecule of water drives the formation of the stable, aromatic pyridazinone ring system.
This transformation efficiently converts the furanone core of mucochloric acid into the desired pyridazinone heterocycle.
Step 2: Fischer Esterification
The second step is a classic Fischer esterification, a well-established acid-catalyzed reaction. The mechanism involves:
-
Protonation of the Carboxylic Acid: The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid group, thereby increasing its electrophilicity.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the protonated carbonyl carbon.
-
Proton Transfer and Elimination of Water: A series of proton transfers results in the formation of a good leaving group (water), which is subsequently eliminated to form the protonated ester.
-
Deprotonation: The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Materials:
-
Mucochloric acid (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol
-
Deionized water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend mucochloric acid in ethanol.
-
With stirring, slowly add hydrazine hydrate to the suspension at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid as a solid.
Part 2: Synthesis of this compound
Materials:
-
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (1.0 eq)
-
Methanol (anhydrous)
-
Sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Workflow Visualization
Caption: Step-by-step experimental workflow.
Product Characterization Data
| Property | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | This compound |
| Molecular Formula | C₅H₄N₂O₃ | C₆H₆N₂O₃ |
| Molecular Weight | 140.10 g/mol [2] | 154.12 g/mol [3] |
| CAS Number | 54404-06-7[2] | 89640-80-2[3] |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Expected ¹H NMR | Signals for pyridazinone ring protons and carboxylic acid proton. | Signals for pyridazinone ring protons and a singlet for the methyl ester protons (~3.8 ppm). |
| Expected ¹³C NMR | Carbonyl carbons for the pyridazinone ring and carboxylic acid, and carbons of the heterocyclic ring. | Carbonyl carbons for the pyridazinone ring and the ester, carbons of the heterocyclic ring, and a signal for the methoxy carbon (~52 ppm). |
| Expected IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), N-H stretch, C=O stretches (amide and carboxylic acid), C=C and C=N stretches. | N-H stretch, C=O stretches (amide and ester), C-O stretch (ester), C=C and C=N stretches. |
Note: Specific spectral data should be confirmed by analysis of the synthesized material.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 2, 2026, from [Link]
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][5][6][7]tetrazine-8-carboxylates and -carboxamides. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
New pyridazinone-4-carboxamides as new ca - Uniss. (2025, December 28). IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. Retrieved January 2, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
methyl 3-oxo-2, 3-dihydropyridazine-4-carboxylate, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 2, 2026, from [Link]
-
Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid methyl ester. (n.d.). ChemBK. Retrieved January 2, 2026, from [Link]
-
Methyl 3-oxo-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazine-6-carboxylate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
4-Pyridazinecarboxylic acid, 2-(1,1-dimethylethyl)-2,3-dihydro-6-methyl-3-oxo-. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
-
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. (2013, December 10). South African Chemical Institute. Retrieved January 2, 2026, from [Link]
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- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniss.it [iris.uniss.it]
- 7. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Suzuki Coupling of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate Derivatives
Introduction: The Pyridazinone Scaffold in Modern Drug Discovery
The pyridazinone core is a privileged heterocyclic motif of considerable interest to the medicinal chemistry community. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[1][2][3][4][5] The functionalization of this scaffold is therefore a critical endeavor in the development of novel therapeutic agents. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazinone ring with high efficiency and functional group tolerance.[6][7][8]
This guide provides a comprehensive overview and detailed protocols for the application of "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate" as a key building block in Suzuki coupling reactions. We will delve into the synthesis of the necessary halogenated precursor, the mechanistic underpinnings of the Suzuki coupling, and provide robust, field-tested protocols for its successful implementation.
Synthesis of the Key Precursor: Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
The Suzuki-Miyaura reaction requires an electrophilic coupling partner, typically an organohalide. Therefore, the parent pyridazinone must first be halogenated. The synthesis of the key intermediate, methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate, is a crucial first step. While various synthetic routes to pyridazinone cores exist, a common strategy involves the cyclization of a suitable dicarbonyl compound with hydrazine, followed by halogenation. A plausible synthetic pathway, adapted from literature precedents on similar structures, is outlined below.[9][10]
Synthetic Workflow for Precursor Preparation
Caption: Synthetic pathway to the key chloro-pyridazinone precursor.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized C-C bond formation.[8] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (our chloropyridazinone), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive chlorides.
-
Transmetalation: The organic moiety from the organoboron species (the boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[1][2][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki Coupling of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
The following protocol is a generalized yet robust starting point for the Suzuki coupling of methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate with a variety of aryl- and heteroarylboronic acids. Optimization of the base, solvent, and temperature may be required for specific substrate combinations, particularly with sterically hindered or electronically demanding boronic acids.
Materials and Reagents
-
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes typical conditions used for Suzuki couplings on related electron-deficient N-heterocyclic systems, providing a valuable reference for optimization.
| Aryl Halide (Example) | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | Fair-Low | [11] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 70 | [11] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane | 150 (MW) | 95 | [12] |
| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | [13][14] |
Note: DME = 1,2-Dimethoxyethane; MW = Microwave irradiation. Yields are highly substrate-dependent.
Expert Insights & Causality
-
Choice of Halide: While aryl bromides are generally more reactive than chlorides in oxidative addition, the development of advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands has made the coupling of chloro-heterocycles highly efficient.[7][8][15] For economic and availability reasons, chloro-derivatives are often preferred.
-
The Role of the Base: The base is not just a stoichiometric reagent but a key player in the catalytic cycle. It activates the boronic acid to form a more reactive boronate species.[1][2][6] The choice of base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or hydroxides) can influence the reaction rate and selectivity. Inorganic bases are most common, and their strength and solubility in the chosen solvent system are important considerations.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is frequently employed. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. The ratio can be tuned to optimize reaction homogeneity and rate.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the "this compound" scaffold. By first preparing the 6-chloro derivative, researchers can access a vast array of novel analogues with potential applications in drug discovery and materials science. Understanding the reaction mechanism and the role of each component is paramount for successful and efficient synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this versatile building block.
References
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9298–9307. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5004-5020. [Link]
- El Bouamri, M., et al. (2025). Therapeutic Potential of Pyridazinones Explored. Mirage News.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
- Bhandari, S. V., et al. (2018). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry.
- Universita degli Studi di Sassari. (2025). New pyridazinone-4-carboxamides as new ca. IRIS - Archivio Istituzionale.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Molecules. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
- Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)
- ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3
Sources
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- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Buy Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 13. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Regioselective N-Alkylation of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Introduction: The Strategic Importance of N-Alkylated Pyridazinones
The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] Derivatives of this heterocyclic system exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[1][2][3] The strategic functionalization of the pyridazinone core is a critical step in drug discovery, allowing for the fine-tuning of a molecule's therapeutic profile.
Among the various possible modifications, N-alkylation of the pyridazinone ring is a particularly powerful strategy. This modification directly impacts key physicochemical properties such as lipophilicity, solubility, and metabolic stability. More importantly, the substituent introduced on the ring nitrogen often engages in crucial interactions with biological targets, leading to enhanced potency and selectivity.[4][5]
This guide focuses on the N-alkylation of a specific, versatile building block: Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate . The presence of the C4-methoxycarbonyl group makes this substrate particularly relevant for library synthesis, as the ester can be further elaborated into amides and other functional groups.
The primary chemical challenge in the alkylation of this substrate lies in its nature as an ambident nucleophile . Following deprotonation, the negative charge is delocalized across the N-2 nitrogen and the C-3 exocyclic oxygen. This creates a competition between N-alkylation and O-alkylation, necessitating carefully controlled reaction conditions to achieve the desired regioselectivity. This document provides a detailed examination of the underlying principles and offers robust protocols for achieving selective N-2 alkylation.
Mechanistic Considerations: Controlling Regioselectivity
The outcome of the alkylation reaction is governed by a delicate interplay of several factors, including the choice of base, solvent, and the nature of the alkylating agent. Upon treatment with a base, the pyridazinone forms a resonance-stabilized anion.
Caption: Workflow for classic N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (bromide or iodide preferred) (1.1 - 1.5 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (2-3 eq)
-
Anhydrous DMF or THF
-
Ethyl acetate (EtOAc), Saturated aqueous NH₄Cl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Gas evolution (H₂) occurs.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation. The solution may become colored.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-60 °C) may be required for less reactive halides.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-alkylated product.
Scientist's Notes:
-
Causality: Using NaH ensures irreversible and complete deprotonation, driving the reaction forward. Using K₂CO₃ is a milder, safer alternative, particularly for activated halides like benzyl bromide, but may require higher temperatures and longer reaction times.
-
Trustworthiness: The inert atmosphere is critical as NaH is reactive with moisture and air. The slow, portion-wise addition of NaH at 0 °C controls the exothermic reaction and hydrogen evolution. TLC monitoring is essential to avoid over-running the reaction or incomplete conversion.
Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally useful method for N-alkylation using an alcohol as the alkylating agent. It proceeds under mild, neutral conditions and is known for its reliability. [6][7] Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.1 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)
-
Anhydrous THF or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyridazinone (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise. A color change (e.g., to a milky white or yellow suspension) is typically observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed or reduced via purification by flash column chromatography.
Scientist's Notes:
-
Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD/DIAD, which then activates the alcohol to form an alkoxyphosphonium salt. [6]The deprotonated pyridazinone acts as the nucleophile, displacing the activated alcohol in an Sₙ2 fashion. This mechanism results in the inversion of stereochemistry if the alcohol's carbinol carbon is a stereocenter. [7]* Trustworthiness: The order of addition is crucial. Adding the azodicarboxylate last to the cooled mixture of the other reagents minimizes side reactions. [6]Purification can be challenging due to byproducts; sometimes, precipitating the triphenylphosphine oxide from a nonpolar solvent like diethyl ether can simplify the subsequent chromatography. The potential for O-alkylation exists, although it is often a minor pathway for pyridazinones compared to simpler pyridones. [8][9]
Protocol 3: N-Alkylation using Phase Transfer Catalysis (PTC)
PTC is a highly efficient and scalable method that is particularly advantageous when using inexpensive inorganic bases. [10][11]It facilitates the reaction between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). [12] Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Potassium carbonate (solid, finely ground) (3.0 eq) or 50% aqueous NaOH
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.05 - 0.1 eq)
-
Organic solvent (e.g., Toluene, Acetonitrile)
-
Stirring apparatus
Step-by-Step Procedure:
-
In a round-bottom flask, combine the pyridazinone (1.0 eq), alkyl halide (1.2 eq), potassium carbonate (3.0 eq), and the phase transfer catalyst (TBAB, 0.1 eq).
-
Add the organic solvent (e.g., Toluene).
-
Heat the heterogeneous mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction typically takes 4-12 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Scientist's Notes:
-
Causality: The quaternary ammonium salt (TBAB) forms an ion pair with the deprotonated pyridazinone. This lipophilic ion pair is soluble in the organic phase, allowing it to react with the alkyl halide. The catalyst is then regenerated and returns to the solid/aqueous phase to transport another anion. [10]* Trustworthiness: Vigorous stirring is essential to maximize the interfacial area between the phases, which is critical for the reaction rate. Using finely powdered K₂CO₃ also increases the surface area and reaction efficiency. This method avoids the use of hazardous and moisture-sensitive reagents like NaH, making it more amenable to large-scale industrial applications. [11]
Data Presentation: Method Comparison
| Feature | Classic Alkylation (NaH/DMF) | Mitsunobu Reaction | Phase Transfer Catalysis (PTC) |
| Alkylating Agent | Alkyl Halides, Tosylates | Primary & Secondary Alcohols | Alkyl Halides |
| Key Reagents | NaH, K₂CO₃, Cs₂CO₃ | PPh₃, DEAD/DIAD | TBAB, K₂CO₃, NaOH |
| Advantages | Widely applicable, strong driving force | Uses alcohols directly, mild conditions, stereochemical inversion | Scalable, uses inexpensive bases, operationally simple, safer |
| Disadvantages | Requires anhydrous conditions, hazardous reagents (NaH) | Stoichiometric byproducts (PPh₃=O) can complicate purification, expensive reagents | Requires heating, vigorous stirring, may be slower than NaH method |
| Typical Solvents | DMF, THF | THF, DCM, Dioxane | Toluene, CH₃CN, Biphasic systems |
Characterization
Confirmation of successful N-alkylation and determination of regioselectivity are paramount.
-
¹H NMR Spectroscopy: The most direct evidence is the disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the protons of the introduced alkyl group.
-
2D NMR (NOESY): This is the definitive method for assigning regiochemistry. A Nuclear Overhauser Effect (NOE) correlation between the protons on the α-carbon of the new alkyl group and the protons on the pyridazinone ring (e.g., H-5 or H-6) provides unambiguous proof of N-alkylation. [13]* ¹³C NMR Spectroscopy: The appearance of new carbon signals from the alkyl group and shifts in the pyridazinone ring carbons confirm the modification.
-
Mass Spectrometry (HRMS): Provides the exact mass of the synthesized compound, confirming its elemental composition.
Conclusion
The N-alkylation of this compound is a critical transformation for generating novel chemical entities for drug discovery. By carefully selecting the appropriate synthetic strategy—be it the classic halide displacement, the versatile Mitsunobu reaction, or the industrially scalable Phase Transfer Catalysis—researchers can efficiently and regioselectively synthesize a diverse array of N-substituted pyridazinones. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this key chemical modification.
References
-
Youness Boukharsa et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. J. Chem. Pharm. Res., 6(12):297-310. Available at: [Link]
-
G. Jones. (2008). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
M. Asif. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
-
A. Abdelbaset et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). Available at: [Link]
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T. Yamada, M. OHKI. (1981). Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines). SemOpenAlex. Available at: [Link]
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S. Basak et al. (2020). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]
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D. Comins, J. Gao. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
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A. V. Gulevskaya et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]
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M. Asif. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
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M. Carta et al. (2020). New pyridazinone-4-carboxamides as new cannabinoid receptor 2 inverse agonists. Uniss. Available at: [Link]
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A. Aggarwal et al. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
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D. Comins, J. Gao. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Available at: [Link]
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G. Cignarella et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
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PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. Available at: [Link]
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PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]
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V. V. Tkachenko et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. Available at: [Link]
-
V. V. Tkachenko et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health (NIH). Available at: [Link]
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F. Doganc, H. Goker. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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A. A. Al-Karmalawy et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC - PubMed Central. Available at: [Link]
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M. A. Abdelgawad et al. (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed. Available at: [Link]
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M. G. Alam, K. Keating. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
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A. R. Ali et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). Available at: [Link]
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B. Muezzinoglu et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
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M. G. Alam, K. Keating. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
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V. V. Tkachenko et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journals. Available at: [Link]
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H. Z. Zhang et al. (2007). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[14][15]etrazine-8-carboxylates and -carboxamides. PMC - NIH. Available at: [Link]
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Application Notes and Protocols: The Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Core - A Privileged Scaffold in Kinase Inhibitor Design
The pyridazin-3(2H)-one nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This scaffold's inherent structural features and synthetic tractability make it an ideal starting point for the development of novel therapeutics.[3] Within the realm of oncology and inflammatory diseases, the pyridazinone core has proven to be a particularly fruitful scaffold for the design of potent and selective kinase inhibitors.[4][5] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention.[6][7] This guide focuses on the "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate" scaffold as a foundational building block for the generation of diverse kinase inhibitor libraries. We will delve into the synthesis of this core structure, explore its derivatization to target key kinases implicated in cancer and inflammation, and provide detailed protocols for the evaluation of these novel inhibitors.
Synthesis of the Core Scaffold and its Derivatives
The synthetic flexibility of the pyridazinone core allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacological properties.[8] A common strategy for the synthesis of 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives initiates from a halo-substituted pyridazinone ester, such as methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate. This intermediate serves as a versatile anchor for the introduction of aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling.[8][9]
Synthetic Workflow Overview
Caption: General synthetic scheme for 6-aryl-pyridazinone-4-carboxylic acids and carboxamides.
Protocol 1: Synthesis of 6-Aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acids
This protocol describes a general procedure for the synthesis of 6-aryl substituted pyridazinone derivatives, which are common precursors for kinase inhibitors.
Materials:
-
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
-
Aryl or heteroaryl boronic acid
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, dissolve methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Add the base (e.g., Na₂CO₃, 2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the methyl 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylate.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester from the previous step in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 v/v/v).
-
Add an aqueous solution of LiOH (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.
-
The resulting precipitate is the desired 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Targeting Key Kinases with the Pyridazinone Scaffold
The versatility of the pyridazinone scaffold allows for its application in targeting a range of kinases implicated in cancer and other diseases. Notable examples include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Interleukin-2-inducible T-cell Kinase (ITK).
VEGFR-2 Inhibition for Anti-Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[10] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Pyridazinone-based compounds have shown significant promise as VEGFR-2 inhibitors.[2][11]
Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:
The following table summarizes the inhibitory activities of representative pyridazinone derivatives against VEGFR-2.
| Compound ID | R¹ (at C6) | R² (at N2) | VEGFR-2 IC₅₀ (nM) | Reference |
| A | 4-phenoxyphenyl | H | 60.7 | [7] |
| B | 3-chloro-4-fluorophenyl | 2-hydroxyethyl | 107 | [7] |
| C | 4-chlorophenyl | H | 1300 | [2] |
| D | 4-methoxyphenyl | H | 1400 | [2] |
This data is compiled from multiple sources and is intended for illustrative purposes.
The SAR data suggests that bulky, hydrophobic groups at the C6 position, such as a phenoxyphenyl group, can significantly enhance VEGFR-2 inhibitory potency. Modifications at the N2 position also offer a handle for modulating activity and physicochemical properties.
c-Met Inhibition in Cancer Therapy
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in various cancers.[5] Overexpression or mutation of c-Met is associated with poor prognosis. Several pyridazinone-based c-Met inhibitors have been developed, with some showing excellent potency and selectivity.[12][13]
Structure-Activity Relationship (SAR) Insights for c-Met Inhibition:
| Compound ID | Core Scaffold Modification | c-Met IC₅₀ (nM) | Reference |
| E | 6-aryl-2-(heteroaryl-benzyl)pyridazinone | <10 | [5] |
| F | Pyridazinone with 1,5-disubstituted pyrimidine | 1.1 | [12] |
| G | Thidiazinone (initial hit) | 20 | [12] |
This data is compiled from multiple sources and is intended for illustrative purposes.
Optimization of a high-throughput screening hit led to the replacement of a thiadiazinone core with a pyridazinone, significantly improving the inhibitor profile.[12] Further modifications, guided by structure-based design, resulted in highly potent and selective c-Met inhibitors.[12][13]
ITK Inhibition for Immunomodulation
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell signaling.[14] As such, ITK is an attractive target for the treatment of autoimmune diseases and T-cell malignancies. The 3-oxo-2,3-dihydropyridazine scaffold has been successfully employed to develop selective ITK inhibitors.[8][15]
Structure-Activity Relationship (SAR) Insights for ITK Inhibition:
| Compound ID | R¹ (at C6) | R² (at N2) | ITK IC₅₀ (µM) | Reference |
| H | 3-fluorophenyl | Azetidinyl-phenyl | 0.87 | [8][15] |
| I | 3,5-difluorophenyl | Azetidinyl-furan-2-ylmethyl | 0.19 | [8][15] |
This data is compiled from multiple sources and is intended for illustrative purposes.
These studies demonstrate that substitutions at both the C6 and N2 positions of the pyridazinone core are critical for achieving potent and selective ITK inhibition. For instance, the introduction of a 3,5-difluorophenyl group at C6 and a furan-containing moiety at N2 resulted in a significant enhancement of inhibitory activity.[8][15]
Protocols for Kinase Inhibition and Cellular Assays
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase in a biochemical assay format. This example is tailored for VEGFR-2.
Principle:
The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant kinase enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence, fluorescence, or ELISA-based detection method.[4][16][17]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., biotinylated peptide)
-
Test compound serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay kit, or phospho-specific antibody for ELISA)
-
White or black microplates (depending on the detection method)
-
Plate reader capable of measuring luminescence, fluorescence, or absorbance
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup:
-
In a microplate, add the kinase assay buffer.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add the recombinant VEGFR-2 enzyme to all wells except the negative control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the substrate and ATP to all wells to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection kit.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for Biochemical Kinase Assay
Caption: Step-by-step workflow for an in vitro biochemical kinase inhibition assay.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of a test compound to its target kinase within living cells, providing a more physiologically relevant measure of potency.[18]
Principle:
The NanoBRET™ Target Engagement assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[18]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate
-
NanoBRET® Tracer
-
Test compound serially diluted in DMSO
-
White, 96-well or 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells in the assay plates and incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the diluted compounds to the cells in the assay plate. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours).
-
-
Tracer and Substrate Addition:
-
Prepare a mixture of the NanoBRET® Tracer and Nano-Glo® Substrate in Opti-MEM®.
-
Add this mixture to all wells of the assay plate.
-
-
BRET Measurement:
-
Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the reaction to equilibrate.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC₅₀ value.
-
Lead Optimization and Future Directions
The "this compound" scaffold provides a robust starting point for the development of novel kinase inhibitors. The initial hits identified through screening can be further optimized to improve their potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).
Iterative Drug Discovery Cycle
Sources
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 18. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Use of "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate" in anti-inflammatory drug design
Application Notes & Protocols
Topic: Strategic Use of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate in the Design of Novel Anti-Inflammatory Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Scaffold in Modern Drug Discovery
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver in the pathology of numerous diseases, including rheumatoid arthritis, cardiovascular conditions, and neurodegenerative disorders.[1] Consequently, the development of novel anti-inflammatory therapeutics remains a paramount goal in medicinal chemistry. While classic non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is often hampered by significant side effects like gastrointestinal lesions and nephrotoxicity.[2][3] This necessitates a search for new chemical entities with improved efficacy and safety profiles.
Among the myriad of heterocyclic compounds explored, the pyridazinone core has emerged as a "magic moiety" or privileged scaffold.[2] Its derivatives exhibit a vast range of pharmacological activities, including potent anti-inflammatory effects.[4] The pyridazinone structure is synthetically tractable, allowing for easy functionalization at multiple positions, which makes it an ideal starting point for building compound libraries to explore structure-activity relationships (SAR).[3][5] Many pyridazinone-based compounds have been shown to target key inflammatory mediators, including cyclooxygenase (COX) enzymes, as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5][6]
This guide focuses on a particularly valuable starting material: This compound . We will detail its strategic application as a versatile building block for the rational design and synthesis of next-generation anti-inflammatory agents, complete with detailed protocols for synthesis and biological evaluation.
Section 1: The Core Building Block & Design Rationale
Properties of this compound
This compound is an ideal scaffold for several reasons:
-
Reactive Sites: It possesses multiple sites for chemical modification: the lactam nitrogen (N2), the ester group at C4, and the C6 position of the pyridazinone ring. This synthetic flexibility is crucial for SAR studies.[2][7]
-
Proven Precedent: The 3-oxo-2,3-dihydropyridazine core is present in numerous compounds with demonstrated biological activity, including anti-inflammatory, anticancer, and immunomodulatory effects.[7]
-
Bioisosterism: The pyridazine ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing it to interact with a variety of biological targets.
Key Inflammatory Targets & SAR Strategy
The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of pain and inflammation. A successful strategy often involves designing compounds that selectively inhibit the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects.[8]
Our design strategy focuses on using this compound as a template to generate a library of derivatives, primarily through modifications at the N2 and C4 positions.
-
N2 Position: Substitution at the lactam nitrogen with various alkyl or aryl groups can significantly influence potency and COX-2 selectivity.
-
C4 Position: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid and subsequently converted into a diverse range of amides. Amide functionalities are excellent hydrogen bond donors and acceptors, often playing a critical role in ligand-receptor interactions.
Figure 1: Simplified Arachidonic Acid Cascade and the Target for Pyridazinone-based NSAIDs.
Figure 2: General Synthetic Strategy for Library Generation.
Section 2: Synthetic Protocol Example
This section provides a representative two-step protocol for the synthesis of a C4-amide derivative from the N2-substituted intermediate.
Protocol 2.1: Saponification of the Methyl Ester
Principle: This protocol uses a base, such as lithium hydroxide (LiOH), to hydrolyze the methyl ester at the C4 position to a carboxylate salt, which is then protonated with acid to yield the free carboxylic acid. This intermediate is essential for subsequent amide coupling reactions.
Materials:
-
N2-substituted pyridazinone methyl ester (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Lithium Hydroxide (LiOH) solution (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round bottom flask, magnetic stirrer, TLC plates, rotary evaporator
Procedure:
-
Dissolve the N2-substituted pyridazinone methyl ester in a 3:1 mixture of THF and MeOH in a round bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1M LiOH solution dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator.
-
Redissolve the residue in water and cool to 0 °C.
-
Acidify the aqueous solution to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be used in the next step without further purification.
Protocol 2.2: Amide Coupling
Principle: This protocol uses a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form a stable amide bond.
Materials:
-
Carboxylic acid intermediate from Protocol 2.1 (1.0 eq)
-
Desired amine (R₂-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF in a round bottom flask under a nitrogen atmosphere.
-
Add the desired amine, followed by DIPEA.
-
Add HATU in one portion and stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane:EtOAc gradient) to afford the final amide derivative.
Section 3: In Vitro Screening Cascade
A tiered approach is used to efficiently screen the synthesized library, starting with target-based enzymatic assays and progressing to cell-based functional assays.
Figure 3: Workflow for the In Vitro Screening Cascade.
Protocol 3.1: COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Commercially available COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam)
-
Test compounds dissolved in DMSO
-
Recombinant human COX-1 and COX-2 enzymes
-
Heme, Arachidonic Acid, TMPD substrate
-
96-well microplate and plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2) to appropriate wells.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Calculate the reaction rates. The percent inhibition is determined by comparing the rates of the inhibitor-containing wells to the vehicle control wells.
-
Plot percent inhibition versus compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).
-
The COX-2 Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.[8]
Protocol 3.2: LPS-Induced TNF-α Release in THP-1 Cells
Principle: This cell-based assay evaluates the ability of compounds to suppress the production of pro-inflammatory cytokines in a relevant immune cell line. Human monocytic THP-1 cells are differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, leading to the release of TNF-α.[9]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium. Allow cells to rest for 24 hours.
-
Pre-treat the differentiated cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.[9] Include a non-stimulated control and a vehicle control (LPS + DMSO).
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine IC₅₀ values.
Sample Data Presentation
| Compound ID | R1 Group | R2 Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 SI | TNF-α Release IC₅₀ (µM) |
| PDZ-001 | Benzyl | Cyclopropyl | 15.2 | 0.85 | 17.9 | 1.2 |
| PDZ-002 | 4-F-Benzyl | Cyclopropyl | 12.5 | 0.18 | 69.4 | 0.25 |
| PDZ-003 | Benzyl | Morpholino | >50 | 5.6 | >8.9 | 7.8 |
| PDZ-004 | 4-F-Benzyl | Morpholino | >50 | 0.35 | >142 | 0.51 |
| Celecoxib | - | - | 12.1 | 0.74 | 16.3 | 0.89 |
| Indomethacin | - | - | 0.37 | 0.74 | 0.50 | 0.65 |
Table 1: Representative in vitro screening data for a hypothetical series of pyridazinone derivatives.
Section 4: In Vivo Efficacy and Safety Models
Lead candidates identified from in vitro screening must be evaluated in animal models to assess their efficacy and safety profile in a complex biological system.[10]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Principle: This is a standard and widely used model for evaluating acute inflammation.[11][12] Subplantar injection of carrageenan into a rat's paw induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[13]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Test compound and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
1% (w/v) Carrageenan solution in saline
-
Digital Plethysmometer
Procedure:
-
Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s) at various doses.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). Administer only the vehicle to the control group.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the edema volume (E) at each time point: E = Vt - V₀ .
-
Calculate the percentage inhibition of edema for each treated group compared to the control group, typically at the 3-hour time point: % Inhibition = [ (E_control - E_treated) / E_control ] x 100
Sample Data Presentation
| Treatment Group (Dose, p.o.) | Paw Edema Volume (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| PDZ-004 (10 mg/kg) | 0.41 ± 0.04 | 51.8% |
| PDZ-004 (30 mg/kg) | 0.25 ± 0.03 | 70.6% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05* | 55.3% |
*Table 2: Representative in vivo data from the carrageenan-induced paw edema model. p < 0.05 vs. Vehicle Control.
Conclusion and Future Directions
This compound serves as an outstanding starting scaffold for the development of novel anti-inflammatory agents. Its synthetic versatility allows for the creation of large, diverse chemical libraries amenable to systematic SAR exploration. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating new pyridazinone derivatives, from initial enzymatic assays to whole-animal efficacy models. As demonstrated by recent literature, compounds derived from this core have shown potent and selective COX-2 inhibition and significant in vivo activity, often with improved safety profiles compared to traditional NSAIDs.[6][8] Future work should focus on optimizing pharmacokinetic properties and exploring additional anti-inflammatory mechanisms beyond COX inhibition, such as the modulation of pro-inflammatory cytokines and other signaling pathways.[1][14]
References
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Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Metabolism, 52(9), 1166-1170. Available at: [Link]
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Jaya, A. N., et al. (2019). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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Ghorab, M. M., et al. (2015). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Medicinal Chemistry Research, 24(10), 3698-3710. Available at: [Link]
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Pérez-Sánchez, H., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
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Kaushik, D., et al. (2019). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 16(4), 374-384. Available at: [Link]
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Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 149, 107623. Available at: [Link]
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Ledwozyw, A., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research, 59(8), 649-658. Available at: [Link]
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Dahl, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3727. Available at: [Link]
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Dubey, A. (2016). Screening models for inflammatory drugs. SlideShare. Available at: [Link]
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Kassab, A. E., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 95, 103497. Available at: [Link]
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Abdel-Aziem, A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(10). Available at: [Link]
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Kassab, A. E., & El-Sayed, M. A. (2022). Anti‐inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Available at: [Link]
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Dahl, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Available at: [Link]
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de Oliveira, M. R., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(11), 2217-2227. Available at: [Link]
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Kassab, A. E., & El-Sayed, M. A. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. Available at: [Link]
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de Medeiros, W. M. T. Q., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. Available at: [Link]
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Zanakhov, Y. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Results in Chemistry, 8, 101736. Available at: [Link]
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Fassihi, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences, 22(1), 19. Available at: [Link]
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Application Notes & Protocols: Synthesis and Evaluation of Pyridazinone-Based Compounds for Cardiovascular Disease Research
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This document provides a comprehensive guide to the synthesis, mechanistic evaluation, and optimization of pyridazinone-based compounds as potential therapeutic agents for cardiovascular diseases (CVDs). It integrates established synthetic protocols with key biological assays, underpinned by an understanding of the structure-activity relationships that drive efficacy.
Introduction: The Pyridazinone Scaffold in Cardiovascular Drug Discovery
Cardiovascular diseases remain a leading cause of global mortality, creating a persistent need for novel and effective therapeutic agents.[1] The pyridazin-3(2H)-one scaffold has emerged as a "wonder nucleus" in medicinal chemistry, forming the core of numerous cardioactive drugs.[2] These compounds exhibit a diverse range of pharmacological activities, including potent vasodilatory, inotropic (contractility-enhancing), and antiplatelet effects.[2][3][4]
Prominent examples that have reached clinical use include Levosimendan, a calcium sensitizer for acute decompensated heart failure, and Pimobendan, an inodilator used in veterinary medicine to manage congestive heart failure.[1][5][6][7][8] Their success stems from sophisticated mechanisms of action that offer advantages over traditional therapies, such as improving cardiac efficiency without significantly increasing myocardial oxygen demand.[9][10]
This guide will detail the foundational synthetic routes to access this privileged scaffold, provide step-by-step protocols for evaluating the biological activity of novel analogues, and explore the key structure-activity relationships (SAR) that govern their therapeutic potential.
Core Mechanisms of Action in Cardiovascular Disease
Pyridazinone derivatives primarily exert their cardiovascular effects through three interconnected mechanisms: Phosphodiesterase III (PDE-III) inhibition, calcium sensitization, and direct vasodilation. Understanding these pathways is critical for designing new compounds with desired therapeutic profiles.
-
Phosphodiesterase III (PDE-III) Inhibition: PDE-III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, pyridazinone compounds increase intracellular cAMP levels in both cardiac myocytes and vascular smooth muscle cells.[11][12]
-
In the heart , elevated cAMP enhances the activity of Protein Kinase A (PKA), leading to phosphorylation of calcium channels and resulting in a positive inotropic (stronger contraction) effect.[2]
-
In vascular smooth muscle , increased cAMP and PKA activation leads to muscle relaxation, causing vasodilation. This reduces both preload and afterload on the heart.[7][10]
-
-
Calcium Sensitization: Compounds like Levosimendan and Pimobendan directly enhance the sensitivity of the cardiac contractile apparatus to calcium.[5][7] They bind to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation.[6][9] This increases the force of contraction without needing to increase intracellular calcium concentrations, a key distinction that makes them more energy-efficient and less arrhythmogenic than other inotropes.[7][9]
-
Activation of K⁺ Channels: Some derivatives, notably Levosimendan, also open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[6][13] This leads to hyperpolarization of the cell membrane, which in turn causes vasodilation and contributes to the afterload reduction and potential anti-ischemic effects.[5][13]
Caption: General workflow for synthesis and screening of pyridazinones.
Protocol 3.1: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes a representative synthesis of a foundational pyridazinone core structure, which can be further modified.
Rationale: This procedure utilizes a common and robust method. 3-(4-methoxybenzoyl)propionic acid serves as the γ-ketoacid precursor. Refluxing in ethanol with hydrazine hydrate effects the ring closure. Acetic acid can be used as a catalyst. The product precipitates upon cooling, simplifying initial purification.
Materials:
-
3-(4-methoxybenzoyl)propionic acid (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Sodium bicarbonate solution (5% w/v)
-
Standard reflux apparatus, magnetic stirrer, Buchner funnel, and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-methoxybenzoyl)propionic acid (e.g., 2.08 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol and stir until the solid is mostly dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (e.g., 0.94 mL, 15 mmol) to the mixture. If desired, add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / Hexanes).
-
Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. A white or off-white solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with a small amount of cold ethanol, then with a 5% sodium bicarbonate solution to remove any unreacted acid, and finally with distilled water.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
-
Purification & Characterization: The crude product can be further purified by recrystallization from ethanol. The final product's identity and purity should be confirmed by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.
Biological Evaluation: Protocols for Activity Assessment
Once synthesized, novel compounds must be evaluated for their biological activity. The following protocols describe key in vitro assays to determine vasodilatory and PDE-inhibitory effects.
Caption: A logical workflow for the evaluation of new pyridazinone compounds.
Protocol 4.1: In Vitro Vasorelaxant Activity on Isolated Rat Aorta
Rationale: This ex vivo assay provides a direct measure of a compound's ability to relax vascular smooth muscle. Thoracic aortic rings are pre-constricted with an alpha-agonist like phenylephrine, and the compound's ability to reverse this constriction is quantified to determine its potency (EC₅₀). [3][14] Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit (K-H) buffer
-
Phenylephrine (PE)
-
Test compounds and reference vasodilator (e.g., Hydralazine, Prazosin)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and immediately excise the thoracic aorta. Place it in ice-cold K-H buffer.
-
Ring Mounting: Carefully clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings. Mount the rings in the organ baths containing K-H buffer, maintained at 37 °C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
-
Viability Check: Induce contraction with a high-potassium solution (e.g., 80 mM KCl). After washing, ensure the endothelium is intact by inducing contraction with PE (1 µM) and then relaxation with acetylcholine (10 µM). A relaxation of >70% indicates a healthy endothelium.
-
Pre-contraction: Wash out the acetylcholine and allow the tissue to return to baseline. Induce a stable, submaximal contraction with PE (1 µM).
-
Dose-Response Curve: Once the contraction is stable, add the test compound cumulatively to the bath in increasing concentrations (e.g., 1 nM to 100 µM). Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the PE-induced contraction. Plot the percentage relaxation against the log concentration of the compound and fit to a sigmoidal dose-response curve to calculate the EC₅₀ value.
Protocol 4.2: In Vitro Phosphodiesterase III (PDE-III) Inhibition Assay
Rationale: This enzymatic assay quantifies the direct inhibitory effect of a compound on the PDE-III enzyme, a primary molecular target. Commercial kits are widely available, typically using a fluorescently labeled cAMP substrate.
Materials:
-
Recombinant human PDE-III enzyme
-
Fluorescently labeled cAMP substrate (e.g., from a commercial kit)
-
Assay buffer
-
Test compounds and reference inhibitor (e.g., Milrinone, Imazodan)
-
384-well microplate (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.
-
Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound/inhibitor, and the PDE-III enzyme solution.
-
Initiation: Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Termination & Detection: Add the stop reagent/developer provided in the kit. This reagent typically binds to the remaining unhydrolyzed substrate, producing a change in fluorescence polarization or intensity.
-
Measurement: Read the fluorescence on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited (vehicle) and fully inhibited (high concentration of reference inhibitor) controls. Plot the percent inhibition against the log concentration and determine the IC₅₀ value. [3]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyridazinone scaffold has yielded key insights into the structural requirements for potent cardiovascular activity.
| Position on Pyridazinone Core | Modification / Substituent | General Impact on Activity | Reference |
| N-2 Position | Small alkyl groups, functionalized side chains (e.g., amides, triazoles). | Can significantly modulate potency and selectivity. Insertion of thiosemicarbazide and triazole moieties has been shown to produce potent vasodilators. | [3][14] |
| C-5 Position | Methyl group. | Often enhances inotropic activity. Found in several potent agents like Imazodan and Pimobendan. | [2][3] |
| C-6 Position | Substituted aryl or heteroaryl rings. | Crucial for activity. Phenyl rings with electron-donating groups (e.g., -OH, -OCH₃) or specific halogens (e.g., -Br) at the para position often enhance vasorelaxant activity. | [15] |
| C-6 Position | Benzoheterocycles (e.g., benzimidazole, quinazoline). | Can impart potent and long-lasting inotropic activity, as seen in Pimobendan and other experimental agents. | [8][16] |
| Overall Structure | Addition of free amino and carboxylic acid groups. | Suggested to improve activity for compounds targeting the Renin-Angiotensin system (ACE inhibition). | [1] |
Conclusion and Future Perspectives
The pyridazinone nucleus is a versatile and highly validated scaffold for the development of novel cardiovascular drugs. Its synthetic accessibility allows for extensive chemical exploration, while its ability to target multiple key pathways—PDE-III inhibition, calcium sensitization, and ion channel modulation—provides a rich platform for designing agents with tailored hemodynamic profiles.
Future research should focus on developing derivatives with enhanced selectivity for specific PDE isozymes or with finely tuned calcium-sensitizing properties to further improve the therapeutic window and minimize off-target effects. The integration of in silico modeling with the synthetic and biological protocols outlined here will continue to accelerate the discovery of the next generation of pyridazinone-based cardiovascular therapies. [14][15]
References
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El-Gazzar, A. R., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
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Al-Salem, H. S., et al. (2016). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. Latin American Journal of Pharmacy. Available at: [Link]
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El-Gazzar, A. R., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
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Anonymous. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Open Chemistry. Available at: [Link]
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Allam, H. A., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry. Available at: [Link]
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Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available at: [Link]
-
Singh, J., & Singh, J. (2020). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]
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Nickson, C. (2024). Levosimendan. Deranged Physiology. Available at: [Link]
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Wikipedia. (n.d.). Levosimendan. Available at: [Link]
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Anonymous. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Europub. Available at: [Link]
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Synapse. (2024). What is the mechanism of Pimobendan? Patsnap. Available at: [Link]
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Synapse. (2024). What is the mechanism of Levosimendan? Patsnap. Available at: [Link]
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Nieminen, M. S., et al. (2004). Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure. Current Heart Failure Reports. Available at: [Link]
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Francis, G. S. (2019). Use of levosimendan in acute and advanced heart failure: short review on available real-world data. Therapeutic Advances in Chronic Disease. Available at: [Link]
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Wikipedia. (n.d.). Pimobendan. Available at: [Link]
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Boehringer Ingelheim. (2023). VETMEDIN®-CA1 (pimobendan) product information. Available at: [Link]
-
ResearchGate. (2025). A review of the pharmacology and clinical uses of pimobendan. Available at: [Link]
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Abouzid, K. M., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Purohit, A., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry. Available at: [Link]
-
Allam, H. A., et al. (2022). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. RSC Advances. Available at: [Link]
-
Nomoto, Y., et al. (1991). Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. Available at: [Link]
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- 6. Levosimendan - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
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- 10. Pimobendan - Wikipedia [en.wikipedia.org]
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- 12. Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review - Europub [europub.co.uk]
- 13. Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Prominence of the Pyridazinone Scaffold in Oncology
The pyridazin-3(2H)-one nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] Derivatives of this core structure have demonstrated potent anticancer properties, positioning them as a promising class of compounds for the development of novel cancer therapeutics.[1][2] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This document provides a comprehensive guide to the synthesis, in vitro evaluation, and mechanistic understanding of a specific subclass: methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives, as potential anticancer agents.
Chemical Synthesis: A Modular Approach to Novel Derivatives
A robust and adaptable synthetic strategy is crucial for generating a library of derivatives for structure-activity relationship (SAR) studies. The following protocol outlines a common and effective route for the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of this compound Core
This protocol is based on the classical condensation reaction between a γ-ketoester and hydrazine, a foundational method for constructing the pyridazinone ring.[3]
Materials:
-
Diethyl 2-formyl-3-oxosuccinate or a suitable γ-keto ester precursor
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Sodium bicarbonate (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting γ-keto ester (1 equivalent) in ethanol.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Neutralize the filtrate with sodium bicarbonate and extract with an appropriate organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Protocol 2: Derivatization via Suzuki-Miyaura Coupling
The C-6 position of the pyridazinone ring is a common site for modification to explore SAR. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing various aryl or heteroaryl moieties at this position, starting from a halogenated precursor.[4]
Materials:
-
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (can be synthesized from the core scaffold)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a Schlenk flask, add the methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (1 equivalent), the desired boronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 3:1) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-6 substituted derivative.
In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds. This typically begins with assessing cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic assays for the most active compounds.
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the in vitro evaluation of novel pyridazinone derivatives.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating the cells with the test compound for the desired time, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization, followed by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.
Mechanism of Action: Targeting Key Cancer Pathways
Many pyridazinone derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.
VEGFR-2 Inhibition and Anti-Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[12]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.
Aurora Kinase Inhibition and Mitotic Arrest
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[7][14] Their overexpression is common in many cancers, making them attractive therapeutic targets.[14][15] Inhibition of Aurora kinases can lead to mitotic catastrophe and cell death.
Caption: Inhibition of Aurora kinases by pyridazinone derivatives leading to mitotic arrest.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of selected pyridazinone derivatives.
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Compound 10l | A549 (NSCLC) | 5-dose screening | 1.66 - 100 | [6] |
| Compound 17a | Melanoma, NSCLC, Prostate, Colon | 5-dose screening | 1.66 - 100 | [6] |
| Olaparib | Ovarian Cancer | Not specified | 0.015 | [2] |
| Talazoparib | Breast and Prostate Cancer | Not specified | 0.0002 | [2] |
| Compound 35 | OVCAR-3 (Ovarian) | Not specified | 0.32 | [2] |
| Compound 35 | MDA-MB-435 (Melanoma) | Not specified | 0.46 | [2] |
| Compound 81 | IMR-32 (Neuroblastoma) | Not specified | 0.07 | [5] |
| Compound 82 | IMR-32 (Neuroblastoma) | Not specified | 0.04 | [5] |
| Compound 90 | OVCAR-3 (Ovarian) | Not specified | 0.32 | [5] |
| Compound 90 | MDA-MB-435 (Melanoma) | Not specified | 0.46 | [5] |
Conclusion and Future Directions
Derivatives of this compound represent a versatile and potent class of potential anticancer agents. The modular nature of their synthesis allows for extensive SAR exploration to optimize their activity against various cancer-relevant targets, including VEGFR-2 and Aurora kinases. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel pyridazinone-based compounds. Future work should focus on improving selectivity for cancer-specific targets to minimize off-target effects and enhance the therapeutic index. Furthermore, in vivo studies in relevant animal models will be crucial to validate the promising in vitro activity and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
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Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Translational Medicine. [Link]
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Roles of Aurora Kinases in Mitosis and Tumorigenesis. (2007). Molecular Cancer Research. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Methods in Molecular Biology. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of the Formosan Medical Association. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2021). Frontiers in Cell and Developmental Biology. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. (2011). Cold Spring Harbor Perspectives in Medicine. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2014). Bio-protocol. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). Advances in Heterocyclic Chemistry. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2022). Journal of the Indian Chemical Society. [Link]
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- 3. Redirecting [linkinghub.elsevier.com]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for High-Throughput Screening of Pyridazinone Libraries
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Drug Discovery
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this six-membered nitrogen-containing ring system have been shown to exhibit potent anti-inflammatory, analgesic, anticancer, and cardiovascular properties, among others.[2][3] This broad spectrum of activity stems from the ability of pyridazinone-based compounds to interact with a variety of key biological targets, making them a rich source of lead compounds in drug discovery.[4]
High-throughput screening (HTS) is an essential tool for unlocking the full potential of pyridazinone libraries. By rapidly assessing the activity of thousands of compounds, HTS enables the identification of promising "hits" that can be further optimized into clinical candidates.[5] This guide provides detailed application notes and protocols for three robust HTS assays well-suited for screening pyridazinone libraries against common target classes: kinases, phosphodiesterases (PDEs), and G-protein coupled receptors (GPCRs).
The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
I. Targeting Kinases with Pyridazinone Libraries: A TR-FRET Approach
Kinases are a major class of drug targets, particularly in oncology and immunology. Several pyridazinone and pyridone derivatives have been identified as potent kinase inhibitors.[6][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful HTS technology for identifying kinase inhibitors due to its homogeneous format, high sensitivity, and reduced interference from compound autofluorescence.[8][9] The LanthaScreen™ TR-FRET kinase assay is a widely used platform for this purpose.[10][11]
Principle of the LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[10]
Diagram: TR-FRET Kinase Assay Workflow
Caption: Workflow for a TR-FRET kinase inhibitor assay.
Detailed Protocol: TR-FRET Kinase Assay (LanthaScreen™)
This protocol is adapted for a 384-well plate format with a final assay volume of 20 µL.[2]
1. Reagent Preparation:
-
1X Kinase Buffer: Prepare according to the manufacturer's recommendations (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[11]
-
Test Compounds: Prepare a 4X stock of pyridazinone library compounds in 1X Kinase Buffer containing 4% DMSO.
-
2X Kinase Solution: Dilute the kinase to a 2X working concentration in 1X Kinase Buffer. The optimal concentration should be determined experimentally by performing a kinase titration to find the EC₅₀ value. For the screen, a concentration at or below the EC₅₀ is recommended.
-
2X Substrate/ATP Solution: Prepare a solution containing the fluorescein-labeled substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer. The ATP concentration should ideally be at the Kₘ for the specific kinase.
-
2X Detection Mix: Prepare a solution of the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer at 2X their final concentrations. A typical final concentration for the antibody is 2 nM and for EDTA is 20 mM.
2. Assay Procedure:
-
Dispense 5 µL of the 4X test compound solution to the appropriate wells of a low-volume 384-well plate. For control wells, add 5 µL of 1X Kinase Buffer with 4% DMSO.
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 10 µL of the 2X Detection Mix to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Cover the plate and incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).
3. Data Analysis and Quality Control:
-
Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).[10]
-
Normalize the data to controls:
-
High Control (0% inhibition): Kinase reaction with DMSO.
-
Low Control (100% inhibition): Kinase reaction with a known potent inhibitor or no kinase.
-
-
Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
| Parameter | Recommended Value |
| Z'-Factor | > 0.5 |
| Signal-to-Background | > 2 |
| Compound Concentration | e.g., 10 µM |
| DMSO Concentration | ≤ 1% |
II. Screening for Phosphodiesterase Inhibitors Using Fluorescence Polarization
Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[12] They are important therapeutic targets for a range of conditions, including cardiovascular and inflammatory diseases.[13] Pyridazinone derivatives have been successfully developed as PDE inhibitors.[6][14] Fluorescence Polarization (FP) is a homogeneous assay format well-suited for HTS of PDE inhibitors.[15]
Principle of the FP-Based PDE Assay
This competitive binding assay utilizes a fluorescently labeled tracer that binds to the PDE active site. In its unbound state, the small tracer tumbles rapidly in solution, resulting in a low FP signal. When bound to the much larger PDE enzyme, the tracer's rotation is slowed, leading to a high FP signal. Compounds from the pyridazinone library that bind to the PDE active site will displace the fluorescent tracer, causing a decrease in the FP signal.
Diagram: Fluorescence Polarization Assay Principle
Caption: Principle of a competitive FP assay for PDE inhibitors.
Detailed Protocol: FP-Based PDE Assay
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
PDE Enzyme: Recombinant PDE (e.g., PDE10A) diluted in assay buffer to a 2X working concentration. The optimal concentration should be determined by titrating the enzyme against a fixed concentration of the fluorescent tracer.
-
Fluorescent Tracer: A fluorescently labeled ligand for the PDE active site, diluted in assay buffer to a 2X working concentration. The concentration should be at or below the Kd for its interaction with the enzyme.
-
Test Compounds: Prepare a 4X stock of the pyridazinone library in a suitable solvent (e.g., DMSO) and then dilute to a 4X final concentration in assay buffer.
-
Controls:
-
High FP Control (Maximum Binding): Enzyme and tracer with DMSO.
-
Low FP Control (Minimum Binding): Tracer only with DMSO.
-
Positive Control: A known PDE inhibitor at a concentration that causes maximal tracer displacement.
-
2. Assay Procedure:
-
Add 5 µL of the 4X test compound solution or control solution to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the 2X PDE enzyme solution to all wells except the low FP control wells (add 5 µL of assay buffer to these).
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
3. Troubleshooting Common FP Assay Issues: [16]
| Issue | Potential Cause | Suggested Solution |
| Low FP Signal | Insufficient enzyme or tracer concentration. | Optimize concentrations through titration experiments. |
| High Background FP | Tracer aggregation or non-specific binding. | Centrifuge tracer solution before use; use non-binding surface plates. |
| High Data Variability | Pipetting errors, incomplete mixing. | Use calibrated pipettes and ensure thorough mixing. |
III. Monitoring GPCR Activity with a Luminescence-Based β-Arrestin Recruitment Assay
GPCRs are a large family of cell surface receptors that are major drug targets.[17] Pyridazinone scaffolds have been explored for their potential to modulate GPCR activity.[18] β-arrestin recruitment is a key event in GPCR signaling and desensitization, and assays that measure this interaction are valuable for HTS.[19] Luminescence-based assays, such as those using NanoBiT® technology, offer high sensitivity and a large dynamic range for monitoring GPCR-β-arrestin interactions.[20][21]
Principle of the NanoBiT® β-Arrestin Recruitment Assay
This assay utilizes a split-luciferase system. The GPCR of interest is fused to one part of the NanoLuc® luciferase (e.g., the large fragment, LgBiT), and β-arrestin is fused to the complementary smaller fragment (SmBiT). In the basal state, the two fragments are separate, and there is no luminescence. Upon GPCR activation by an agonist, β-arrestin is recruited to the receptor, bringing the LgBiT and SmBiT fragments together to reconstitute a functional luciferase enzyme. This results in the production of a bright luminescent signal in the presence of the substrate. Antagonists from the pyridazinone library will block agonist-induced recruitment and thus prevent the generation of a luminescent signal.
Diagram: NanoBiT® β-Arrestin Recruitment Assay
Caption: Principle of the NanoBiT® GPCR β-arrestin recruitment assay.
Detailed Protocol: Luminescence-Based β-Arrestin Recruitment Assay
This protocol is for a 384-well plate format and is based on the PathHunter® and NanoBiT® systems.[4][20]
1. Cell Culture and Plating:
-
Use a stable cell line co-expressing the GPCR-LgBiT fusion and the β-arrestin-SmBiT fusion.
-
Culture the cells according to standard procedures.
-
On the day of the assay, harvest the cells and resuspend them in the assay medium at the desired density (e.g., 250,000 cells/mL).
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (5,000 cells/well).
2. Assay Procedure (Antagonist Mode):
-
Prepare a 5X stock of the pyridazinone library compounds in assay buffer.
-
Add 5 µL of the 5X compound solution to the wells containing the cells.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a 5X stock of the reference agonist at its EC₈₀ concentration.
-
Add 5 µL of the 5X agonist solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 90 minutes.
-
Prepare the detection reagent containing the luciferase substrate according to the manufacturer's instructions.
-
Add 15 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the luminescence on a plate reader.
3. Data Interpretation and Hit Validation:
-
Hits are identified as compounds that significantly reduce the agonist-induced luminescent signal.
-
Validate hits by generating dose-response curves to determine their IC₅₀ values.
-
Perform counter-screens using a parental cell line or a cell line expressing an unrelated GPCR to identify non-specific inhibitors.[19]
-
Orthogonal assays, such as those measuring downstream signaling events (e.g., cAMP accumulation or calcium flux), should be used to confirm the mechanism of action of the validated hits.
Conclusion
The pyridazinone scaffold represents a valuable starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for interrogating pyridazinone libraries against key drug target classes. By carefully selecting the appropriate assay format, optimizing experimental conditions, and implementing rigorous quality control and hit validation strategies, researchers can effectively identify and advance promising pyridazinone-based compounds in their drug discovery pipelines.
References
- Thakur, J., et al. (2020). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 956-965.
- Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
- Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- DiscoveRx Corporation. (n.d.).
- Imbert, L., et al. (2007). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Journal of biomolecular screening, 12(6), 840–849.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Binding Assay User Guide.
- Stoddart, L. A., et al. (2021). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biological Chemistry, 296, 100503.
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
- White, C. W., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv.
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Application Note & Protocol: A Robust Two-Step Strategy for the Amidation of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Introduction
The 3-oxo-2,3-dihydropyridazine scaffold is a privileged core structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including inhibitors of interleukin-2-inducible T-cell kinase (ITK) and ligands for cannabinoid receptors.[1][2] The functionalization of this core, particularly at the C4 position, is a critical step in the synthesis of new chemical entities for drug discovery. The conversion of the C4-carboxylate ester to a diverse library of carboxamides is a key transformation for exploring structure-activity relationships (SAR).
Direct amidation of the methyl ester, Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, can be challenging. The electron-deficient nature of the pyridazinone ring can render the ester less reactive towards direct aminolysis, often requiring harsh conditions that may not be compatible with complex substrates. To overcome this, we present a robust, reliable, and broadly applicable two-step protocol. This strategy involves the initial saponification (base-mediated hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by a standard and highly efficient amide coupling reaction. This approach offers superior control, higher yields, and broader substrate scope compared to direct amidation attempts.
This document provides detailed, step-by-step protocols for both the saponification and subsequent amide coupling, grounded in established principles of organic synthesis.[3][4]
Strategic Overview: Saponification Followed by Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[3][5] To facilitate this transformation, the carboxylic acid must first be "activated". Our proposed strategy first generates the free carboxylic acid from the stable methyl ester via saponification. This intermediate is then activated in situ using a coupling agent, which converts the hydroxyl group of the carboxylic acid into a good leaving group, primed for nucleophilic attack by the desired amine.
We have selected the widely-used and well-understood EDC/HOBt coupling system. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while an additive like N-hydroxybenzotriazole (HOBt) is used to form a more stable activated intermediate, which minimizes side reactions and potential racemization of chiral centers.[6][7]
Caption: High-level workflow for the two-step amidation protocol.
Part 1: Protocol for Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid. Lithium hydroxide (LiOH) is chosen as the base due to its excellent solubility in aqueous-organic solvent mixtures and its tendency to afford clean reactions with minimal side products.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
| This compound | 170.14 | 1.0 | 170 mg |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 2.0 | 84 mg |
| Tetrahydrofuran (THF) | - | - | 5 mL |
| Deionized Water | - | - | 5 mL |
| 1N Hydrochloric Acid (HCl) | - | - | ~2.5 mL (or as needed) |
| Ethyl Acetate (EtOAc) | - | - | 2 x 20 mL |
| Brine (Saturated NaCl solution) | - | - | 15 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Dissolution: Add THF (5 mL) and stir until the starting material is fully dissolved. Add deionized water (5 mL).
-
Base Addition: Add lithium hydroxide monohydrate (2.0 equiv.) to the stirring solution.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Check for the disappearance of the starting material spot/peak.
-
Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1N HCl. Monitor the pH using pH paper. The carboxylic acid product should precipitate out of the solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, can be used in the next step without further purification if LC-MS analysis shows high purity.[8]
Part 2: Protocol for EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of the carboxylic acid intermediate with a generic primary or secondary amine. The procedure uses EDC as the coupling agent, HOBt as an additive to improve efficiency, and a non-nucleophilic base like Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.[7][9][10]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
| 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | 156.11 | 1.0 | 156 mg |
| Amine (R¹R²NH) | Varies | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 162 mg |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 0.44 mL (2.5 mmol) |
| Anhydrous Dimethylformamide (DMF) | - | - | 10 mL |
| Ethyl Acetate (EtOAc) | - | - | 50 mL |
| 1N Hydrochloric Acid (HCl) | - | - | 2 x 15 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 2 x 15 mL |
| Brine (Saturated NaCl solution) | - | - | 15 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).
-
Dissolution: Add anhydrous DMF (10 mL) and stir to dissolve the solids.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the cold reaction mixture. Following this, add DIPEA (2.5 equiv.) dropwise.[7]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS for the consumption of the carboxylic acid and the formation of the amide product.
-
Work-up - Quenching and Dilution: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).
-
Aqueous Washes: Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1x 15 mL). These washes remove the DMF, excess reagents, and byproducts like the EDC-urea.[7][11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure target amide.
Mechanism of EDC/HOBt Coupling
The coupling reaction proceeds through a well-defined mechanism. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is intercepted by HOBt to generate a more stable HOBt active ester. The amine then attacks this active ester to form the thermodynamically stable amide bond, regenerating HOBt in the process.[6][7]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and overcome common experimental hurdles.
I. Introduction to the Synthesis
The synthesis of the pyridazinone core is a cornerstone in medicinal chemistry, as this scaffold is present in numerous pharmacologically active agents.[1][2][3] The target molecule, this compound, is typically synthesized via the cyclocondensation of a hydrazine with a suitable 1,4-dicarbonyl precursor or its synthetic equivalent.
A robust and high-yield approach involves a multi-step synthesis starting from dimethyl 2-methylenebutanedioate. This method circumvents some of the yield and purification issues associated with older methods that start from materials like diethyl 2-formylbutanedioate.[4]
Below is a general workflow for this synthesis:
Caption: General workflow for the synthesis of the target molecule.
II. Detailed Experimental Protocols
The following protocols are based on established and optimized procedures. Adherence to these steps should provide a solid foundation for achieving high yields and purity.
Protocol 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate[4]
This first step involves the cyclocondensation of dimethyl 2-methylenebutanedioate with hydrazine hydrate.
Materials:
-
Dimethyl 2-methylenebutanedioate
-
Hydrazine hydrate
-
2-Propanol (IPA)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a cooling bath, suspend 50 g of dimethyl 2-methylenebutanedioate in 300 mL of 2-propanol.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add 16.6 g of hydrazine hydrate dropwise over 15 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 6 hours.
-
A precipitate will form. Collect the solid product by suction filtration.
-
Wash the collected solid with cold 2-propanol.
-
Dry the product under reduced pressure to yield methyl 6-oxohexahydropyridazine-4-carboxylate as a colorless crystalline solid.
Expected Yield: Approximately 78% of the theoretical yield.[4]
Protocol 2: Synthesis of this compound[4]
This step involves the oxidation (dehydrogenation) of the saturated pyridazinone ring to form the desired aromatic system.
Materials:
-
Methyl 6-oxohexahydropyridazine-4-carboxylate (from Protocol 1)
-
Bromine
-
Water
Procedure:
-
In a reaction vessel, cool a solution of 5 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 40 mL of water in an ice bath.
-
Slowly add 10.5 g of bromine, ensuring the temperature does not exceed 25 °C.
-
Stir the resulting colorless suspension for 16 hours at room temperature.
-
Collect the precipitated product by suction filtration.
-
Wash the solid with water and dry it under reduced pressure.
Expected Product: Methyl 6-oxo-1H-pyridazine-4-carboxylate (an isomer of the target molecule, which can exist in tautomeric forms).
III. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.
Low Yield
Q1: My final yield is significantly lower than expected. What are the common causes?
A1: Low yields in pyridazinone synthesis can often be traced back to several key factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your dimethyl 2-methylenebutanedioate and hydrazine hydrate. Impurities can lead to unwanted side reactions. It is recommended to use freshly opened or purified reagents.
-
Reaction Temperature Control: The initial cyclocondensation is exothermic. If the temperature rises above the recommended 0-5 °C during hydrazine addition, side reactions can occur, reducing the yield of the desired intermediate.[4] Ensure your cooling bath is efficient and the addition is slow.
-
Incomplete Reaction: If the reaction time is too short, a significant amount of starting material may remain unreacted. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
-
Oxidation Step Issues: The dehydrogenation with bromine is a critical step. Ensure the correct stoichiometry of bromine is used. An excess or deficit can lead to incomplete reaction or the formation of brominated byproducts.
-
Product Loss During Workup: The product may have some solubility in the mother liquor. Ensure efficient filtration and washing with a minimal amount of cold solvent to minimize losses.
Formation of Side Products
Q2: My TLC and/or NMR analysis shows multiple spots/peaks, indicating the presence of impurities. What are the likely side products and how can I avoid them?
A2: The formation of side products is a common challenge. Here are some of the most frequent culprits:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.
-
Solution: Ensure adequate reaction time and maintain the optimal temperature to favor the intramolecular cyclization.
-
-
Formation of Pyrazole Isomers: In syntheses starting with asymmetrical dicarbonyl compounds like diethyl 2-formylbutanedioate, the reaction with hydrazine can lead to the formation of pyrazole-based isomers as significant byproducts, which are often difficult to separate from the desired pyridazinone.[4] The recommended starting material, dimethyl 2-methylenebutanedioate, is designed to minimize this issue.
-
Over-oxidation or Ring Bromination: During the dehydrogenation step, harsh conditions or an excess of bromine can lead to the bromination of the pyridazinone ring, creating impurities that are difficult to remove.
-
Solution: Carefully control the amount of bromine added and the reaction temperature.
-
The following decision tree can help diagnose and solve common issues:
Caption: A troubleshooting decision tree for common synthesis issues.
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: Purification can be challenging due to the polarity of the pyridazinone ring.
-
Recrystallization: This is often the most effective method for removing minor impurities. A variety of solvent systems can be screened, such as ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is a good alternative.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane is a good starting point. For example, a system of petroleum ether/EtOAc 4:6 has been used for similar compounds.[5] For more polar compounds, adding a small amount of methanol to the mobile phase may be necessary.
-
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for analytical purposes, reverse-phase HPLC can be employed. A solvent system such as methanol/water has been shown to be effective for purifying related pyridazine structures.[6]
IV. Data and Characterization
Accurate characterization of intermediates and the final product is crucial for confirming the success of the synthesis.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Cyclocondensation | Step 2: Oxidation |
| Key Reagents | Dimethyl 2-methylenebutanedioate, Hydrazine hydrate | Methyl 6-oxohexahydropyridazine-4-carboxylate, Bromine |
| Solvent | 2-Propanol | Water |
| Temperature | 0-5 °C | < 25 °C |
| Reaction Time | 6 hours | 16 hours |
| Expected Yield | ~78%[4] | High |
| Product Phase | Colorless crystalline solid[4] | Solid |
Expected Spectroscopic Data
While the exact spectra for the target molecule may vary slightly based on the specific isomer and conditions, the following are representative data for closely related structures.
-
¹H NMR (in DMSO-d₆): For the final aromatic product, expect signals in the aromatic region for the pyridazinone ring protons. For example, the protons on the pyridazine ring of 6-oxo-1H-pyridazine-4-carboxylic acid appear as doublets at approximately 8.13 ppm and 7.23 ppm. A singlet for the methyl ester group should appear around 3.8-3.9 ppm.[4]
-
¹³C NMR: Expect signals for the carbonyl carbons of the ester and the pyridazinone ring, as well as signals for the carbons of the aromatic ring and the methyl group of the ester. For a similar structure, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, carbonyl signals appear around 164 ppm and 161 ppm.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound.
V. References
-
Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (EP2857387A1). Google Patents.
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
The Behavior of (cyclic-alkylidene)hydrazinecarbothioamides in Cyclization with Dimethyl acetylenedicarboxylate. ResearchGate. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. (WO2018146010A1). Google Patents.
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][7][8][9]tetrazine-8-carboxylates and -carboxamides. PMC - NIH. [Link]
-
New pyridazinone-4-carboxamides as new ca. Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]
-
Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry. [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PMC - NIH. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC - PubMed Central. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Synthesis of Pyridazine. ChemTube3D. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
-
A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. NIH. [Link]
-
Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. [Link]
-
6-Oxo-1H-pyridazine-4-carboxylic acid. Pharmaffiliates. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. [Link]
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Technical Support Center: Purification of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key heterocyclic intermediate. As a molecule with significant potential in medicinal chemistry, achieving high purity is paramount.[1] This document moves beyond a simple protocol, offering a troubleshooting framework rooted in the fundamental principles of crystallization.
Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2][3] The core principle is that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound (solute) completely at an elevated temperature but only sparingly at room or lower temperatures.[4] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, present in smaller quantities, remain in the solution (mother liquor) and are separated by filtration.[3]
Experimental Workflow: A Step-by-Step Overview
The general process of recrystallization follows a logical sequence of steps, each critical for success.
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for recrystallizing this compound?
A: The ideal solvent should exhibit the following characteristics:[4]
-
High solubility for the compound at its boiling point.
-
Low solubility for the compound at low temperatures (e.g., room temperature or 0 °C).
-
It should either dissolve impurities very well at all temperatures or not at all.
-
It must not react with the compound. [4]5. It should be volatile enough to be easily removed from the crystals after filtration. [4] The selection process is often empirical. [5]A good starting point is the "like dissolves like" principle, considering the polarity of your molecule. [3]For this pyridazine derivative, polar protic solvents like methanol or ethanol, or polar aprotic solvents like ethyl acetate or acetone, are good candidates to test. [6]Perform small-scale tests in test tubes with a few milligrams of your crude product and various solvents to observe solubility behavior at room temperature and upon heating. [5]
Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes Water 100 80.1 Good for polar compounds, but can be difficult to remove. [7][8] Methanol 65 32.7 Often a good choice for moderately polar compounds. [6] Ethanol 78 24.5 Similar to methanol, slightly less polar. Acetone 56 20.7 Good solvent, but its low boiling point means less of a solubility gradient. [7] Ethyl Acetate 77 6.0 A common, moderately polar solvent. | Toluene | 111 | 2.4 | Good for less polar compounds; pyridines can crystallize well from it. [7][8]|
Q: What is a mixed-solvent system and when is it useful?
A: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent"). [9] This technique is particularly useful if your compound is either too soluble or not soluble enough in common solvents. The procedure involves dissolving the crude product in a minimal amount of the hot "soluble solvent" and then adding the "anti-solvent" dropwise until the solution becomes persistently cloudy. A few drops of the "soluble solvent" are then added to clear the solution, which is then cooled slowly to allow for crystal formation.
Q: How do I confirm the purity of my recrystallized product?
A: Several methods can be used to assess the success of your purification:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry can confirm the chemical structure and identify any remaining impurities. The final product should be characterized to ensure it is the desired compound. [1]
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Silversmith, E. F. (1986). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
- Carta, A., et al. (2025, December 28). New pyridazinone-4-carboxamides as new ca - Uniss. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari.
- Bakulev, V. A., et al. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745.
- European Patent Office. (2015, April 8). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
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CP Lab Safety. (n.d.). methyl 3-oxo-2, 3-dihydropyridazine-4-carboxylate, min 97%, 1 gram. Retrieved from [Link]
- Wang, Y., et al. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central.
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
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PubChemLite. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (C6H6N2O3). Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[7][10][11][5]etrazine-8-carboxylates and -carboxamides. PubMed Central.
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Technical Support Center: Regioselective Functionalization of Pyridazinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of pyridazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyridazinone scaffold. Pyridazinone and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from anti-inflammatory to anticancer and cardiovascular therapies.[1][2][3][4][5] However, their synthetic utility is often hampered by challenges in controlling the site of functionalization.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern regioselectivity, empowering you to rationalize your experimental outcomes and design more effective synthetic strategies.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems encountered during the functionalization of pyridazinones in a practical question-and-answer format.
Issue 1: Poor Selectivity in Alkylation Reactions (N- vs. O-Alkylation)
Question: My alkylation reaction is yielding an inseparable mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for the desired N-alkylated pyridazinone?
Answer: This is a classic challenge rooted in the ambident nucleophilic nature of the pyridazinone ring.[6][7] The deprotonated pyridazinone anion has significant electron density on both the nitrogen and the exocyclic oxygen atoms, leading to competitive alkylation. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, which can be manipulated by carefully choosing your reaction conditions.[8]
Causality & Rationale: The regiochemical outcome is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.[9]
-
The oxygen atom is a "hard" nucleophilic center and will preferentially react with "hard" electrophiles (e.g., alkyl sulfates, Mitsunobu intermediates).[9]
-
The nitrogen atom is a "softer" nucleophilic center and reacts more readily with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides).[9]
The choice of solvent and base is also critical. Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation of the base, leaving the pyridazinone anion more "naked" and reactive, often favoring O-alkylation. Protic solvents can hydrogen-bond with the oxygen atom, sterically hindering it and thus promoting N-alkylation.[10]
Troubleshooting Workflow: N- vs. O-Alkylation
Caption: Troubleshooting workflow for N- vs. O-alkylation.
Data Summary: Optimizing for N-Alkylation
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Alkylating Agent | Soft (e.g., R-I, R-Br) | Hard (e.g., R-OTs, R₂SO₄, Mitsunobu) | HSAB principle: Soft nitrogen attacks soft electrophile.[9] |
| Base | Weaker (e.g., K₂CO₃, Cs₂CO₃) | Stronger (e.g., NaH, LDA) | Strong bases create a more dissociated, reactive anion, favoring the thermodynamically stable O-alkyl product. |
| Solvent | Protic (e.g., EtOH, MeOH) | Polar Aprotic (e.g., DMF, DMSO, THF) | Protic solvents solvate the oxygen atom, sterically hindering it.[10] |
| Temperature | Lower Temperatures | Higher Temperatures | N-alkylation is often the kinetically favored product. |
Protocol: Selective N-Alkylation of 6-Arylpyridazin-3(2H)-one
This protocol is designed to maximize N-alkylation by using a soft alkylating agent and conditions that favor kinetic control.
-
Preparation: To a solution of the 6-arylpyridazin-3(2H)-one (1.0 equiv.) in absolute ethanol (0.1 M), add potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Reagent Addition: Add the alkyl iodide (1.2 equiv.) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, filter the solid K₂CO₃ and wash with ethanol. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the N-alkylated product.[11]
Issue 2: Poor Regioselectivity in C-H Functionalization
Question: I am attempting a transition-metal-catalyzed C-H arylation on my N-substituted pyridazinone, but I'm getting a mixture of isomers or no reaction. How can I control the regioselectivity?
Answer: Direct C-H functionalization of pyridazinones is a powerful but challenging strategy for late-stage diversification.[12] Pyridazine rings are electron-deficient, which makes them inherently difficult to functionalize via electrophilic C-H activation.[13] Success hinges on using a transition metal catalyst (commonly Palladium or Rhodium) and leveraging a directing group (DG) to control the position of the C-H activation.[14][15]
Causality & Rationale: In many cases, a substituent on the N2 nitrogen (e.g., a phenyl or benzyl group) or the carbonyl oxygen of the pyridazinone itself can act as an internal directing group.[12][16] The catalyst coordinates to the heteroatoms of the DG, forming a metallacycle intermediate. This brings the catalytic center into close proximity to a specific C-H bond (usually at the ortho position), leading to selective activation and subsequent functionalization.[17][18]
The choice of catalyst, ligand, oxidant, and solvent can override the inherent electronic preferences of the ring, making this a highly tunable but complex system.[19][20]
Catalytic Cycle: Directed C-H Arylation
Caption: Generalized catalytic cycle for Pd(II)-catalyzed C-H arylation.
Data Summary: Controlling Regioselectivity in C-H Functionalization
| Position | Directing Group / Strategy | Typical Catalyst | Comments |
| C4-Position | Lactam carbonyl directed C-H magnesiation | Mg-amides (TMPMgCl·LiCl) | Allows for functionalization adjacent to the carbonyl, a site often difficult to access.[21] |
| C5-Position | N2-Aryl/Benzyl group | Pd(OAc)₂, Rh(III) | The most common strategy, directing ortho-functionalization relative to the N2-substituent.[12] |
| C-H Arylation | N-Aryl on fused triazole | Pd(II) | Can override chelation-controlled functionalization to achieve arylation at the 8-position.[19] |
| Stepwise Func. | Thioether at C3/C4 | TMPMgCl·LiCl / Ni & Pd catalysts | Thio-substituents enable selective metalations and subsequent catalyst-tuned cross-couplings.[22][23] |
Protocol: Palladium-Catalyzed ortho-C-H Arylation of N-Phenylpyridazinone
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine N-phenylpyridazinone (1.0 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Reagents: Add the aryl iodide (1.5 equiv.) and the solvent (e.g., anhydrous toluene, 0.2 M).
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to yield the ortho-arylated product.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in pyridazinone functionalization? Regioselectivity is primarily a contest between electronic and steric effects, often modulated by reaction conditions. For N-alkylation, the HSAB principle is key, where the choice of a "hard" or "soft" alkylating agent can direct the reaction to the oxygen or nitrogen, respectively.[9] For C-H functionalization, the regioselectivity is typically controlled by a directing group that forms a chelate with a transition metal catalyst, guiding the reaction to a sterically accessible C-H bond, usually in the ortho position.[15]
Q2: How can I reliably distinguish between N- and O-alkylated isomers? Spectroscopic methods are essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.
-
¹H NMR: The chemical shift of protons adjacent to the site of alkylation will change significantly.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C3) is a key indicator. In O-alkylated products (2-alkoxypyridazines), this carbon is no longer a carbonyl and its chemical shift will move significantly upfield compared to the N-alkylated isomer.
-
2D NMR (HMBC, NOESY): These experiments can show correlations between the alkyl group's protons and the carbons/protons of the pyridazinone ring, providing unambiguous proof of connectivity.[7]
Q3: My initial pyridazinone synthesis from a γ-ketoacid and hydrazine gives a low yield. What should I check first? Low yields in the initial ring-forming condensation are common and can often be traced back to a few key factors.[10]
-
Purity of Starting Materials: Ensure your γ-ketoacid and hydrazine are pure. Impurities can cause significant side reactions.
-
Water Removal: The cyclization is a condensation reaction that produces water. Actively removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium toward the product and significantly improve yields.[10]
-
Reaction Temperature & pH: These parameters are critical. The reaction often requires heating, but excessive temperatures can cause decomposition. The pH can also be crucial; an acidic medium can catalyze the dehydration step but must be optimized to avoid side reactions.[10]
-
Incomplete Cyclization: The intermediate hydrazone may be stable under your reaction conditions. Ensure sufficient reaction time and optimal temperature to promote the final ring closure.[10]
Troubleshooting Low Yields in Synthesis
Caption: Stepwise troubleshooting for low-yield pyridazinone synthesis.
Q4: Are computational methods useful for predicting regioselectivity in these reactions? Yes, increasingly so. Density Functional Theory (DFT) calculations can be a powerful tool to predict the reactivity and regioselectivity of pyridazinone functionalizations.[24][25][26] These methods can be used to:
-
Calculate the electron density and electrostatic potential on the nitrogen and oxygen atoms to predict the most likely site for electrophilic attack.
-
Model the transition states for different reaction pathways (e.g., N- vs. O-alkylation or ortho- vs. meta-C-H activation) to determine the kinetically favored product.[27]
-
Analyze the stability of potential intermediates, such as metallacycles in C-H activation, to rationalize observed selectivities.
References
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Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Retrieved from [Link]
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Saraf, P., et al. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1), 83-103. Retrieved from [Link]
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Saraf, P., et al. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]
-
Li, J., et al. (2019). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 17, 8663-8669. Retrieved from [Link]
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(n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, and uses. ResearchGate. Retrieved from [Link]
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Kumar, A., & Kumar, R. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Retrieved from [Link]
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Yu, D., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(21), 7291. Retrieved from [Link]
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Al-Rashood, S. T., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. Retrieved from [Link]
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Asif, M. (2014). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 50(4). Retrieved from [Link]
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Verhelst, T., et al. (2011). Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation. Journal of Organic Chemistry, 76(16), 6670-7. Retrieved from [Link]
-
Maiti, R., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. Retrieved from [Link]
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(n.d.). Antioxidative activity analyses of some pyridazine derivatives using computational methods. ResearchGate. Retrieved from [Link]
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(2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Retrieved from [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. Retrieved from [Link]
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Daoui, S., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(23), 7173. Retrieved from [Link]
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Du, Z., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 29(63), e202302156. Retrieved from [Link]
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Singh, T., & Singh, V. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20, 7254-7275. Retrieved from [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines. SciSpace. Retrieved from [Link]
-
Du, Z., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. PubMed. Retrieved from [Link]
-
Pop, A., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(12), 3599. Retrieved from [Link]
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(2024). N-alkylation: Significance and symbolism. Keenious. Retrieved from [Link]
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(n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Retrieved from [Link]
-
Teskey, C. J., & Greaney, M. F. (2023). Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. PubMed. Retrieved from [Link]
-
Ameriks, M. K., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. Retrieved from [Link]
-
Saint-Denis, T. G., et al. (2018). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 54, 10937-10949. Retrieved from [Link]
-
Djebbar, S., et al. (2020). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 16, 2132-2189. Retrieved from [Link]
-
Cera, G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47, 7828-7926. Retrieved from [Link]
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(n.d.). Organic Synthesis: General Remarks. Wiley-VCH. Retrieved from [Link]
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Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(10), 4347-4387. Retrieved from [Link]
-
Al-Masawa, M. R. (n.d.). Metal-Catalyzed C-H activation. Sultan Qaboos University House of Expertise. Retrieved from [Link]
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Technical Support Center: Optimization of Pyridazinone N-Alkylation
Welcome to the Technical Support Center for Pyridazinone N-Alkylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in your synthetic workflows. This guide is structured to address immediate troubleshooting needs first, followed by a deeper dive into the fundamental principles governing this crucial transformation in pharmaceutical and agrochemical research.[1]
Part 1: Troubleshooting Guide
This section is designed for researchers currently facing specific experimental issues. Each entry details a common problem, its probable causes, and a systematic approach to resolution.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
This is one of the most frequent challenges, often stemming from suboptimal reaction parameters or reactant quality.[2]
Q: My N-alkylation reaction is giving a very low yield, or I'm only recovering my starting material. What should I do?
A: A low yield points to issues with reactivity or reaction conditions. Let's diagnose this systematically.
Probable Causes & Solutions:
-
Insufficient Deprotonation: The nitrogen of the pyridazinone must be sufficiently nucleophilic to attack the alkylating agent. This requires effective deprotonation by a suitable base.
-
Insight: The pKa of the pyridazinone N-H is critical. If you are using a weak base like potassium carbonate (K₂CO₃) and seeing low conversion, it may not be strong enough to generate a sufficient concentration of the pyridazinone anion.[3]
-
Actionable Advice:
-
Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "caesium effect," which generates a more 'naked' and reactive anion.[3][4]
-
For particularly stubborn substrates, a non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (like THF or DMF) is a standard approach.[5][6] Caution: NaH requires strictly anhydrous conditions.
-
-
-
Poor Reactant Solubility: If the pyridazinone starting material or the base is not soluble in the chosen solvent, the reaction will be sluggish or fail entirely, as it relies on reactants meeting in the solution phase.[7]
-
Insight: Heterogeneous mixtures often lead to poor reproducibility and low yields.
-
Actionable Advice:
-
Change to a solvent with better solubilizing power. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices for dissolving polar pyridazinones and their salts.[3]
-
Consider a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) if you are working in a biphasic system or if solubility is a persistent issue.[8]
-
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount for the Sₙ2 reaction rate.
-
Insight: The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[3]
-
Actionable Advice:
-
-
Inadequate Reaction Temperature: Many alkylations require thermal energy to overcome the activation barrier.
-
Insight: Room temperature may be insufficient for less reactive alkylating agents or sterically hindered substrates.[2]
-
Actionable Advice:
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)
The pyridazinone anion is an ambident nucleophile, meaning it can be attacked at either the nitrogen or the exocyclic oxygen, leading to a mixture of N- and O-alkylated isomers. Controlling this regioselectivity is the central challenge.[1]
Q: My reaction is producing a significant amount of the O-alkylated isomer. How can I favor N-alkylation?
A: The N- versus O-alkylation outcome is a classic example of kinetic versus thermodynamic control, heavily influenced by your choice of reagents and conditions.[1]
Governing Principles & Solutions:
-
Hard and Soft Acids and Bases (HSAB) Theory:
-
Insight: The nitrogen atom is generally considered a "softer" nucleophilic center, while the oxygen atom is "harder." Hard alkylating agents (e.g., dimethyl sulfate) tend to react at the hard oxygen center, while softer agents (e.g., benzyl bromide, alkyl iodides) prefer the soft nitrogen center.
-
Actionable Advice: Use softer alkylating agents like alkyl iodides or bromides to favor N-alkylation.
-
-
Solvent Polarity:
-
Insight: Polar aprotic solvents (DMF, DMSO, THF) are excellent for Sₙ2 reactions. They solvate the cation (e.g., K⁺, Na⁺, Cs⁺) effectively, leaving a more "naked" and highly reactive anion. In this state, the reaction tends to be kinetically controlled, favoring attack at the most nucleophilic site, which is often the nitrogen.[5][10] Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen atom, shielding it and further promoting N-alkylation.
-
Actionable Advice: Use a polar aprotic solvent like DMF or acetonitrile for most applications.[3] If O-alkylation persists, exploring a protic solvent could be beneficial.
-
-
Counter-ion Effect:
-
Insight: The nature of the cation from the base plays a crucial role. Small, hard cations like Li⁺ and Na⁺ associate tightly with the hard oxygen atom, sterically hindering O-alkylation and thus favoring N-alkylation.[6] Larger, softer cations like Cs⁺ create a looser ion pair, which can sometimes lead to decreased selectivity depending on other factors.
-
Actionable Advice: Using NaH as a base in THF is a robust method to promote N-selectivity due to the strong Na⁺-O interaction.[5][6]
-
Factors Influencing N- vs. O-Alkylation
Caption: Key factors controlling the regioselectivity of pyridazinone alkylation.
Issue 3: Formation of Di-alkylated or Other Side Products
Q: My LC-MS shows a product with a mass corresponding to di-alkylation, or other unexpected spots on my TLC. How can I suppress this?
A: The formation of multiple products indicates issues with stoichiometry control or competing reaction pathways.
Probable Causes & Solutions:
-
Over-alkylation: If your pyridazinone has other nucleophilic sites, or if the initial N-alkylation product can be further alkylated, di-alkylation can occur.
-
Insight: This is common when using a large excess of the alkylating agent or a very strong base for an extended period.[11]
-
Actionable Advice:
-
Carefully control the stoichiometry. Use 1.05-1.2 equivalents of the alkylating agent.
-
Add the alkylating agent slowly to the solution of the deprotonated pyridazinone to maintain a low instantaneous concentration.
-
Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed.
-
-
-
N-N Bond Cleavage: Under harsh conditions (very high temperatures, strong reducing/oxidizing agents), the N-N bond of the pyridazinone ring can cleave, leading to degradation.[2]
-
Actionable Advice: Avoid excessive temperatures and unnecessarily harsh reagents. If degradation is suspected, re-screen the reaction at a lower temperature.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader strategic questions about setting up a successful N-alkylation reaction.
Q1: How do I choose the optimal base and solvent combination?
A: This is the most critical decision and depends on the substrate's properties. The table below summarizes common choices and their rationale.
| Base | Common Solvent(s) | Strength | Key Considerations |
| K₂CO₃ | Acetone, MeCN, DMF | Weak | Good starting point for activated/acidic pyridazinones. Often requires heat. Can have solubility issues in acetone.[7] |
| Cs₂CO₃ | MeCN, DMF | Moderate | More soluble and reactive than K₂CO₃. Excellent general-purpose base for promoting N-alkylation.[3][4] |
| NaH | THF, DMF (anhydrous) | Strong | Highly effective for less acidic pyridazinones. Promotes N-selectivity. Requires strict anhydrous conditions.[5][6] |
| t-BuOK | THF, Dioxane | Strong | Strong, non-nucleophilic base. Good alternative to NaH, but can promote elimination with secondary halides.[4] |
| DBU | MeCN, Toluene | Strong | Organic, non-nucleophilic base. Can be effective where inorganic bases fail, though may give lower conversion.[5] |
Q2: What is the best way to monitor the reaction's progress?
A: Active monitoring is crucial for optimization and preventing side reactions.
-
Thin-Layer Chromatography (TLC): The quickest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) to get good separation between your starting material, product, and any potential side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard. It provides definitive confirmation of product formation (by mass) and allows you to track the disappearance of starting material and the appearance of byproducts with high sensitivity.[2]
Part 3: Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate in DMF
This is a robust, general-purpose protocol suitable for many pyridazinone substrates.[1][12]
Workflow Diagram
Caption: Standard experimental workflow for pyridazinone N-alkylation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyridazinone starting material (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of pyridazinone).
-
Reagent Addition: Add the alkyl halide (1.1-1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-alkylated pyridazinone.
Protocol 2: N-Alkylation of Less Reactive Pyridazinones using Sodium Hydride in THF
This protocol is for substrates that are less acidic or sterically hindered, requiring a stronger base.[5][6]
Step-by-Step Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of the pyridazinone starting material (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. (Note: Hydrogen gas evolution will be observed).
-
Reagent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with an organic solvent, and follow the purification procedure outlined in Protocol 1.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Pyridazinones. BenchChem Technical Support.
-
ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]
- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-pyridones. BenchChem Technical Support.
-
ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate. [Link]
-
WisdomLib. (2024). N-alkylation: Significance and symbolism. WisdomLib. [Link]
- BenchChem. (2025).
-
Long, G. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1948–1961. [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Hexahydropyridazine. BenchChem Technical Support.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine. ResearchGate. [Link]
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]
-
ResearchGate. (n.d.). A New Mild Synthetic Route to N-Arylated Pyridazinones from Aryldiazonium Salts. ResearchGate. [Link]
-
Baba Ahmed, I., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]
-
Alam, S., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101438. [Link]
-
Alam, S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1948-1961. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. [Link]
- Google Patents. (1988).
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. metaphactory [semopenalex.org]
- 9. sciforum.net [sciforum.net]
- 10. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
Preventing hydrazone formation during pyridazinone synthesis
A Guide to Preventing Hydrazone Formation and Optimizing Cyclization
Welcome to the technical support center for pyridazinone synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured to address one of the most persistent side reactions in pyridazinone synthesis: the formation and isolation of stable hydrazone intermediates, which can drastically reduce the yield of your target heterocycle. We will explore the causality behind this issue and provide actionable, evidence-based protocols to ensure your synthesis proceeds to the desired cyclized product.
Core Principles: The Competing Pathways of Cyclization vs. Hydrazone Stability
The synthesis of a 4,5-dihydropyridazin-3(2H)-one ring typically involves the condensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction proceeds via the initial formation of a hydrazone intermediate. At this crucial juncture, the reaction can follow one of two paths:
-
Desired Pathway: A rapid, intramolecular cyclization (a nucleophilic attack by the terminal nitrogen of the hydrazone onto the ester or carboxylic acid carbonyl), followed by dehydration, to form the stable six-membered pyridazinone ring.
-
Problematic Pathway: The hydrazone intermediate is kinetically stable and does not cyclize efficiently. It is then isolated as a major byproduct, halting the synthesis.[3]
The key to a successful synthesis is to push the equilibrium toward the intramolecular cyclization and dehydration steps. Several factors, including pH, temperature, solvent, and the electronic nature of the substrates, govern which pathway is favored.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produced a major byproduct that I suspect is the hydrazone. How can I confirm this?
A1: Characterizing the byproduct is the first critical step in troubleshooting. The hydrazone intermediate has distinct spectroscopic features compared to the cyclized pyridazinone product.
-
¹H NMR Spectroscopy:
-
Hydrazone: Look for a characteristic N-H proton signal, which is often broad. The protons adjacent to the C=N double bond will have different chemical shifts compared to the cyclized product.
-
Pyridazinone: The formation of the cyclic structure results in a more defined set of signals for the methylene protons (e.g., two distinct triplets or complex multiplets for the -CH₂-CH₂- portion of the ring). The N-H proton of the pyridazinone ring also appears, typically in the aromatic region.
-
-
¹³C NMR Spectroscopy:
-
Hydrazone: You will observe a signal for the C=N carbon and a separate signal for the carboxylic acid or ester carbonyl carbon.
-
Pyridazinone: You will see a characteristic amide-like carbonyl signal for the C=O within the ring, and the original carboxylic acid/ester carbonyl signal will be absent.
-
-
Infrared (IR) Spectroscopy:
-
Hydrazone: Expect to see a C=N stretch (around 1620-1650 cm⁻¹) and potentially a broad O-H stretch if the carboxylic acid is present.
-
Pyridazinone: A strong C=O (amide) stretch will be prominent, typically between 1650-1690 cm⁻¹.
-
-
Mass Spectrometry (MS): The hydrazone intermediate and the pyridazinone product are isomers (differing by a molecule of water). High-resolution mass spectrometry can confirm the elemental composition. The key difference is that the pyridazinone is the dehydrated version of the initial cyclized intermediate. The direct hydrazone intermediate (pre-cyclization) will have a molecular weight corresponding to the sum of the ketoacid and hydrazine reactants. The cyclized product will have a molecular weight that is 18.01 amu (H₂O) less than this initial adduct.
Q2: What are the most critical reaction parameters to control to favor cyclization over hydrazone isolation?
A2: This is the core of the problem. To drive the reaction toward the pyridazinone, you must create conditions that favor the intramolecular cyclization step. This is typically achieved by controlling pH, temperature, and water removal.
| Parameter | Action to Favor Pyridazinone | Rationale |
| pH / Catalyst | Add a catalytic amount of acid (e.g., acetic acid, p-TsOH). | The initial hydrazone formation is fastest at a slightly acidic pH (4-6).[4] However, the subsequent dehydration and cyclization steps are often the rate-limiting steps and are strongly catalyzed by acid.[5][6] Strongly acidic conditions should be avoided as they can lead to other side reactions.[3] |
| Temperature | Increase the reaction temperature (reflux). | The intramolecular cyclization has a higher activation energy than the initial hydrazone formation. Refluxing the reaction mixture provides the necessary energy to overcome this barrier and push the equilibrium towards the thermodynamically more stable cyclic product.[3] |
| Solvent | Use a high-boiling protic solvent like ethanol, acetic acid, or n-butanol. | Protic solvents can facilitate the necessary proton transfers during the cyclization and dehydration steps.[3] A higher boiling point allows for higher reaction temperatures. |
| Water Removal | Use a Dean-Stark apparatus or add molecular sieves. | Both hydrazone formation and the final cyclization-dehydration step produce water. According to Le Chatelier's principle, removing water from the reaction mixture drives the equilibrium toward the product side, improving the overall yield.[3] |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of hydrazine. | While a large excess of the carbonyl compound can lead to unwanted azine formation (R₂C=N-N=CR₂), a slight excess of hydrazine ensures the full conversion of the starting ketoacid.[4] However, in some cases, a large excess of hydrazine can also promote dehydration under basic conditions.[1] |
Q3: I've optimized my conditions but still see significant hydrazone. Could my starting materials be the issue?
A3: Absolutely. The electronic and steric properties of your γ-ketoacid and hydrazine derivative play a significant role.
-
γ-Ketoacid/Ester: The electrophilicity of the carbonyl group in the acid or ester is critical for the final cyclization.
-
Electron-withdrawing groups on the ketoacid backbone can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal hydrazone nitrogen, thus accelerating cyclization.
-
Steric hindrance around the carboxylic acid/ester group can significantly slow down the intramolecular cyclization, favoring the isolation of the hydrazone intermediate. If possible, choose a less hindered substrate.
-
-
Hydrazine Derivative: The nucleophilicity of the hydrazine is also a key factor.
-
Substituted Hydrazines (e.g., Phenylhydrazine): The nucleophilicity of the terminal nitrogen is reduced due to the electronic effects of the substituent. This can slow down the initial condensation and, more importantly, the subsequent cyclization. Reactions with substituted hydrazines often require more forcing conditions (higher temperatures, longer reaction times) to achieve cyclization.
-
Hydrazine Hydrate: Unsubstituted hydrazine is highly nucleophilic and generally reacts more readily.
-
Q4: I have already isolated a large amount of the hydrazone byproduct. Is it possible to convert it to the desired pyridazinone?
A4: Yes, in many cases this is possible and is a good strategy for salvaging material. Since the hydrazone is the direct precursor to the cyclized product, you simply need to subject it to conditions that promote the cyclization.
Protocol for Cyclizing an Isolated Hydrazone:
-
Dissolve the isolated hydrazone byproduct in a suitable high-boiling solvent (e.g., glacial acetic acid or toluene).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Equip the flask with a Dean-Stark apparatus (if using toluene) or a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazone spot has been consumed.
-
Cool the reaction mixture, and proceed with the appropriate workup and purification to isolate the pyridazinone product.
Troubleshooting Workflow
If you are experiencing low yields or significant byproduct formation, follow this logical workflow to diagnose and solve the issue.
Experimental Protocols
Here are two detailed protocols. The first is an optimized synthesis designed to prevent hydrazone formation, and the second is a standard purification method.
Protocol 1: Optimized Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from general procedures for pyridazinone synthesis and incorporates best practices to favor cyclization.[3][7]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add β-benzoylpropionic acid (10.0 g, 56.1 mmol, 1.0 eq.).
-
Solvent: Add 100 mL of glacial acetic acid. The acetic acid acts as both the solvent and the acid catalyst to promote cyclization.
-
Reagent Addition: While stirring, add hydrazine hydrate (3.1 mL, 61.7 mmol, 1.1 eq.) dropwise to the solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 118 °C) and maintain for 4-6 hours. The higher temperature provides the activation energy needed for the intramolecular cyclization step.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). Check for the disappearance of the starting ketoacid and the absence of a stable intermediate spot.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Isolation: A white or off-white precipitate of the pyridazinone product will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid, followed by a wash with cold ethanol (2 x 20 mL).
-
Drying: Dry the purified product under vacuum to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Purification by Column Chromatography to Remove Hydrazone
If your crude product is a mixture of the pyridazinone and the hydrazone, they can often be separated by silica gel chromatography due to differences in polarity.
-
Preparation: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or ethyl acetate.
-
Adsorption: Add a small amount of silica gel to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity to 50-70% ethyl acetate.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. The less polar hydrazone byproduct will typically elute before the more polar, cyclic pyridazinone amide.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure pyridazinone product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazinone.
References
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Pyridazinone Cyclization Troubleshooting Hub: A Guide for Synthetic Chemists
Welcome to the Technical Support Center for pyridazinone synthesis. As a researcher, you understand the significance of the pyridazinone scaffold in medicinal chemistry, with applications ranging from cardiovascular diseases to oncology.[1][2][3] However, the deceptively simple cyclization reaction to form this valuable heterocycle can often be plagued by low conversion rates, frustrating side reactions, and purification challenges.
This guide is structured to address the practical issues you face in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. By understanding the "why" behind a protocol, you can make more informed decisions to systematically troubleshoot and optimize your pyridazinone cyclizations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Stalled & Low Conversion
Question 1: My pyridazinone cyclization is stalling at a low conversion rate. What are the most probable causes and how can I address them?
Low conversion is a frequent hurdle. A systematic approach is crucial to pinpoint the root cause.[4]
-
Purity of Starting Materials: This is the foundational checkpoint. Impurities in your γ-ketoacids, 1,4-dicarbonyl compounds, or hydrazine derivatives can introduce competing side reactions or inhibit the cyclization process.[4] It is always recommended to use freshly purified reagents.
-
Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can accelerate the desired reaction, they can also promote the decomposition of starting materials or the final product.[4] Conversely, a temperature that is too low will result in an incomplete reaction.
-
Troubleshooting Action: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal temperature that balances reaction rate and product stability.
-
-
Inefficient Water Removal: The cyclization step is a condensation reaction that liberates water. According to Le Chatelier's principle, the presence of this water can push the equilibrium back towards the starting materials.
-
Troubleshooting Action: If your reaction is sensitive to equilibrium effects, consider using a Dean-Stark apparatus or adding molecular sieves to sequester the water as it forms, thereby driving the reaction to completion.[4]
-
-
Hydrazine Reagent: Hydrate vs. Anhydrous: The choice between hydrazine hydrate (N₂H₄·H₂O) and anhydrous hydrazine can be critical.[5][6] Hydrazine hydrate is more common and safer to handle, but the excess water can be detrimental in some reactions.[7][8] Anhydrous hydrazine is more reactive but also more hazardous.
-
Troubleshooting Action: If you suspect water is inhibiting your reaction, and you are using hydrazine hydrate, consider switching to anhydrous hydrazine under appropriate safety precautions.
-
Question 2: I'm using a γ-ketoacid and hydrazine. The reaction seems slow. How can I catalyze this transformation?
For the cyclocondensation of γ-ketoacids with hydrazine, the pH of the reaction medium can be a critical factor.
-
Acid Catalysis: An acidic medium can catalyze the dehydration step, which is often the rate-limiting step in the cyclization.[4] Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer.[4][9]
-
Troubleshooting Action: Consider adding a catalytic amount of a mild acid (e.g., acetic acid) to your reaction mixture. However, be cautious, as strongly acidic conditions might lead to unwanted side reactions.[4] Monitor the reaction progress carefully by TLC.
-
Category 2: Byproduct Formation & Selectivity Issues
Question 3: My TLC/LC-MS analysis shows multiple spots, indicating significant side product formation. What are the common side reactions and how can I minimize them?
The formation of side products is a common challenge in pyridazinone synthesis. Understanding these potential pathways is key to suppressing them.[4]
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.[4]
-
Mitigation Strategy: Optimize conditions to favor the intramolecular cyclization. This often involves increasing the temperature (cautiously) or using a solvent that better solubilizes the hydrazone intermediate to facilitate the ring-closing step.
-
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can have different reactivities, leading to the formation of two different regioisomeric pyridazinone products.[4]
-
Mitigation Strategy: Regioselectivity can sometimes be controlled by adjusting reaction conditions (e.g., temperature, solvent) or through the use of specific catalysts.[10] A systematic screening of conditions may be necessary.
-
-
N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[4]
-
Mitigation Strategy: Avoid extreme temperatures and ensure your reaction environment is free from incompatible reagents.
-
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for low conversion.
Category 3: Solvent & Reaction Condition Optimization
Question 4: How critical is solvent choice in pyridazinone synthesis, and what should I consider?
The choice of solvent is paramount and can dramatically influence reaction rates and even the product distribution.[9]
-
Protic vs. Aprotic: Protic solvents like ethanol and acetic acid are frequently used because they can participate in proton transfer, which often facilitates the condensation and dehydration steps.[4]
-
Polarity: The solvent's polarity can affect the solubility of reactants and intermediates. A solvent that effectively solubilizes the hydrazone intermediate can promote the final cyclization step.
-
Boiling Point: The solvent's boiling point dictates the accessible temperature range for the reaction. Refluxing in a higher-boiling solvent like 1-butanol instead of ethanol can sometimes provide the necessary energy to overcome the activation barrier for cyclization.[9]
| Solvent | Typical Use Case | Boiling Point (°C) | Notes |
| Ethanol | General purpose, good for many γ-ketoacid cyclizations.[11] | 78 | A common starting point. Provides a protic environment. |
| Acetic Acid | Acts as both solvent and acid catalyst.[4][10] | 118 | Useful when acid catalysis is required to drive dehydration. |
| 1-Butanol | Higher reaction temperatures needed.[9] | 118 | Can sometimes alter product distribution compared to ethanol.[9] |
| Toluene | With Dean-Stark for azeotropic water removal. | 111 | An inert, non-polar option when water removal is critical. |
| Acetonitrile | For specific catalyzed reactions (e.g., Cu(II)-catalyzed).[10] | 82 | A polar aprotic option. |
Data compiled from multiple sources.[4][9][10][11]
Experimental Protocols
Protocol 1: General Procedure for Pyridazinone Synthesis from a γ-Ketoacid
This protocol describes a typical synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one from a β-aroylpropionic acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-aroylpropionic acid (1.0 equivalent) in ethanol.[11]
-
Reagent Addition: Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting ketoacid. A typical eluent system for TLC analysis is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.
-
Isolation: Pour the concentrated residue into ice-cold water to precipitate the crude product.[11]
-
Purification: Collect the solid by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[11][12]
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: General workflow for pyridazinone synthesis.
References
-
Sayed, G. H., Radwan, A., Hamed, A. A., & Boraie, W. E. (1983). Effect of Solvent on the Synthesis of Pyridazinones and Some Reactions of the New Compounds. Bulletin of the Chemical Society of Japan, 56(6), 1883-1886. Retrieved from [Link]
-
Allam, M. M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1167-1189. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Kumar, A., & Sharma, S. (2012). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2665-2668. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of pyridazinone derivative, and intermediate thereof.
-
Butler, R. N., et al. (2004). Studies on pyridazine azide cyclisation reactions. Organic & Biomolecular Chemistry, 2(10), 1516-1520. Retrieved from [Link]
-
Vasev, Y. A., et al. (2023). ACCESS TO ANNULATED PYRIDAZINES VIA INTERRUPTED FURAN-YNE CYCLIZATION. International Research Journal, 131(5). Retrieved from [Link]
-
Abd El-All, A. S., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(7), 7563-7577. Retrieved from [Link]
-
Gadaleta, D., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 23(7), 3806. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Retrieved from [Link]
-
El-Gaby, M. S. A., et al. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 12(6), 1291-1306. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 274-298. Retrieved from [Link]
-
Allam, M. M., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Future Medicinal Chemistry, 15(13), 1083-1102. Retrieved from [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy Research, 8(7), 996-1011. Retrieved from [Link]
-
Reddit. (2022). Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ???. Retrieved from [Link]
-
Pediaa.Com. (2022). What is the Difference Between Hydrazine and Hydrazine Hydrate. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Retrieved from [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]
-
Ijres.org. (n.d.). “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Retrieved from [Link]
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- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Introduction
Welcome to the technical support guide for the synthesis and purification of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively. Impurities can significantly impact the outcomes of subsequent reactions and biological assays, making their removal a critical step in the synthetic workflow.[1]
This guide will address frequently encountered issues, from discolored products to complex mixtures, and provide validated, step-by-step methods for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude product?
The synthesis of the pyridazinone core typically involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or a hydrazine derivative.[2][3] Given this, impurities generally fall into three categories:
-
Unreacted Starting Materials: Incomplete reaction can leave residual hydrazine and the dicarbonyl precursor in your crude product.
-
Side-Reaction Products: Hydrazine is a potent nucleophile and reducing agent, which can lead to side reactions.[4][5][6] Depending on the specific precursors, you might encounter incompletely cyclized intermediates, hydrazones, or products from undesired condensation reactions.[7]
-
Isomers: If the starting materials are unsymmetrical, there is a potential for the formation of regioisomers which can be challenging to separate.[8]
Q2: My crude product is a yellow or brownish solid, not the expected off-white powder. What does this indicate?
A yellow or brown discoloration often points to the presence of oxidized species or highly conjugated side products. These can arise from the degradation of starting materials or the product itself, particularly if the reaction was conducted at high temperatures or exposed to air for extended periods. While a minor color change may not significantly impact purity, a distinct color is a strong indicator that chromatographic purification is necessary.
Q3: I've run a Thin-Layer Chromatography (TLC) of my crude product and see multiple spots. What is my next step?
Multiple spots on a TLC plate confirm the presence of impurities. The immediate goal is to develop a separation method.
-
Identify the Product Spot: If you have a pure reference standard, spot it on the same TLC plate to identify which spot corresponds to your desired product.
-
Optimize TLC Separation: Your primary goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4 and maximizes the separation (ΔRf) between the product and the impurity spots.[9] This optimized system will be the starting point for column chromatography.[10]
-
Assess Polarity: The relative positions of the spots indicate their polarity. Compounds that travel further up the plate (higher Rf) are less polar, while those that remain near the baseline are more polar. Your target molecule, with its ester and lactam functionalities, is quite polar.
Q4: My ¹H NMR spectrum shows a clean set of peaks for the product, but the integration is off and there are some small, unidentifiable peaks. Is this acceptable?
This situation requires careful consideration. While the major peaks are correct, the incorrect integration suggests the presence of impurities whose signals may be overlapping with your product's signals or are located in regions without product signals (e.g., residual solvents). Quantitative NMR (qNMR) can be a powerful tool to determine the exact purity.[11][12][13] For drug development applications, a purity of >95% is typically required, and unidentified peaks are generally unacceptable.[11] Further purification is strongly recommended.
Troubleshooting Purification Challenges
This section addresses specific experimental issues and provides a logical path to their resolution.
Logical Flow for Impurity Removal
The following diagram outlines the decision-making process when faced with an impure crude product.
Caption: Decision tree for purification strategy.
Guide 1: Issues with Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from solid samples.[8]
-
Problem: The product "oils out" instead of forming crystals.
-
Causality: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities that prevent crystal lattice formation.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool much more slowly. Gentle scratching of the flask's inner surface with a glass rod can initiate nucleation.
-
If the issue persists, consider a different solvent system, perhaps an anti-solvent crystallization method.[14]
-
-
-
Problem: Poor recovery of the product after cooling.
-
Causality: The compound has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used initially.
-
Solution:
-
Try to concentrate the mother liquor by carefully evaporating some of the solvent and cooling again.
-
Consider a different solvent where the product has lower solubility at cold temperatures.
-
Use an "anti-solvent" – a solvent in which your product is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the dissolved product solution until it becomes slightly turbid, then allow it to stand.[14]
-
-
| Solvent System | Suitability for Pyridazinones | Comments |
| Ethanol | High | Often a good starting point for pyridazinone derivatives.[8][15][16] |
| Isopropanol | High | Similar to ethanol, can offer different solubility profiles.[14] |
| Ethyl Acetate | Medium | Can be effective, often used in combination with a non-polar solvent like hexane. |
| Water | Low (as primary) | The product may have some water solubility; often used as an anti-solvent.[14] |
| DCM/Methanol | High (for prep) | Primarily used for chromatography, but small amounts of methanol can aid dissolution. |
Table 1: Recommended Solvents for Recrystallization Screening.
Guide 2: Challenges in Column Chromatography
For complex mixtures, silica gel column chromatography is the standard purification technique.[8][15] However, the polar nature of pyridazinones can cause issues.
-
Problem: The compound streaks badly on a TLC plate or won't move from the baseline, even in polar solvents like 100% ethyl acetate.
-
Causality: Your compound is highly polar and is interacting very strongly with the acidic silanol groups on the silica gel surface.[17][18] This strong adsorption prevents the mobile phase from effectively eluting it.
-
Solution:
-
Increase Solvent Polarity: Add a small percentage (2-10%) of methanol to your mobile phase (e.g., 5% Methanol in Dichloromethane).[17] Be cautious, as more than 10% methanol can start to dissolve the silica gel.[17]
-
Add a Basic Modifier: To neutralize the acidic sites on the silica, add a small amount (0.5-2%) of triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[17][18] This is particularly effective for nitrogen-containing heterocycles.
-
-
-
Problem: Poor separation between the product and an impurity.
-
Causality: The polarity of the two compounds is very similar.
-
Solution:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will elute the less polar compounds first and then increase the eluting power to move the more polar compounds, improving resolution.[9]
-
Try a Different Stationary Phase: If silica gel fails, consider using neutral alumina, which has different adsorptive properties.
-
Consider Reversed-Phase Chromatography: In this technique, the stationary phase is non-polar (like C18), and a polar mobile phase (like acetonitrile/water) is used.[9] This is often effective for separating polar compounds.
-
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Crystal Growth: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and an appropriate spectroscopic method (NMR, HPLC).
Protocol 2: Flash Column Chromatography
-
TLC Optimization: Determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate (e.g., starting at 70:30 and moving to 50:50). The target Rf for the product should be ~0.3.[8][9]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (the "dry loading" method), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If a gradient elution is needed, start with the less polar mixture and gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the isolated product using HPLC and/or NMR spectroscopy.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds.[1]
-
Column: A C18 reversed-phase column is typically suitable for pyridazinone derivatives.[19]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point. For example, a gradient from 10% acetonitrile to 90% acetonitrile over 15-20 minutes.
-
Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute as necessary.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector (a wavelength between 254 nm and 280 nm is likely appropriate for the pyridazinone chromophore).
-
Purity Calculation: The purity can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General workflow for HPLC purity analysis.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
- MDPI. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- PMC - NIH. (2022).
- BenchChem. (2025).
- PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
- Columbia University. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- NIH. (2014).
- (2025).
- Organic Chemistry D
- Organic Chemistry Portal. (n.d.). Hydrazine.
- NIH. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
- ResearchGate. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activities.
- NIH. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds a w.
Sources
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- 19. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Pyridazinone Derivatives in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyridazinone derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability issues encountered during experimental work. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to empower you to overcome challenges in the laboratory.
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the inherent chemical characteristics of this heterocyclic system can present stability challenges in solution, potentially impacting experimental outcomes and the developability of drug candidates. This guide will address these issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Section 1: Frequently Asked Questions (FAQs) - Understanding Pyridazinone Stability
This section addresses common questions regarding the stability of pyridazinone derivatives in solution.
Q1: My pyridazinone derivative appears to be degrading in my aqueous stock solution. What are the most likely causes?
A1: Degradation of pyridazinone derivatives in aqueous solutions is often multifactorial, but the primary culprits are typically hydrolysis, oxidation, and photodegradation. The specific pathway and rate of degradation will depend on the substitution pattern of your pyridazinone derivative, the pH of the solution, exposure to light, and the presence of oxidizing agents.[3]
Q2: How does pH influence the stability of the pyridazinone ring?
A2: The pyridazinone ring contains both amide and hydrazinic functionalities, making it susceptible to pH-dependent hydrolysis.
-
Acidic Conditions: Under acidic conditions, the amide bond within the pyridazinone ring can undergo hydrolysis. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to ring-opening to form a γ-keto hydrazide intermediate, which may further degrade.
-
Basic Conditions: In basic solutions, the amide proton can be abstracted, forming an anion that may be more susceptible to oxidation. Additionally, direct hydroxide-mediated hydrolysis of the amide bond can occur, leading to ring cleavage.
The pyridazinone ring itself is a weak base.[4] The specific pKa of your derivative, influenced by its substituents, will determine its ionization state at a given pH and consequently its susceptibility to degradation.
Q3: I suspect my compound is degrading via oxidation. What are the potential mechanisms?
A3: The electron-deficient nature of the pyridazine ring, combined with the presence of nitrogen atoms, can make certain pyridazinone derivatives susceptible to oxidation.[5] Potential oxidative degradation pathways include:
-
N-Oxidation: The nitrogen atoms in the pyridazinone ring can be oxidized to form N-oxides.
-
Hydroxylation: The aromatic or heterocyclic rings can be hydroxylated, particularly in the presence of reactive oxygen species (ROS).
-
Side-Chain Oxidation: Substituents on the pyridazinone core are also common sites of oxidation. For example, benzylic positions are prone to oxidation to form alcohols or ketones.
The presence of trace metal ions in your buffers or solvents can catalyze these oxidative reactions. The use of antioxidants in your formulations can help mitigate these issues.[6][7]
Q4: My pyridazinone solution changes color and shows new peaks on the HPLC after being left on the benchtop. Could this be photodegradation?
A4: Yes, photodegradation is a common issue for many heterocyclic compounds, including pyridazinones. The absorption of UV or visible light can excite the molecule to a higher energy state, leading to a variety of degradation reactions, including:
-
Photorearrangement: The pyridazinone ring can rearrange to form isomers, such as pyrazines.
-
Photooxidation: In the presence of oxygen, light can promote the formation of reactive oxygen species that lead to oxidative degradation products.
-
Photohydrolysis: Light can accelerate the rate of hydrolysis.
It is crucial to protect solutions of pyridazinone derivatives from light by using amber vials or covering vessels with aluminum foil.[8]
Q5: How do different substituents on the pyridazinone ring affect its stability?
A5: Substituents play a critical role in modulating the electronic properties and, consequently, the stability of the pyridazinone ring.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or halo groups, can increase the electron deficiency of the ring, potentially making it more susceptible to nucleophilic attack (e.g., hydrolysis). However, they may decrease its susceptibility to oxidation.
-
Electron-Donating Groups (EDGs): EDGs, such as methoxy or amino groups, can increase the electron density of the ring, which may make it more prone to oxidation but potentially more stable against nucleophilic attack.[9][10]
The position of the substituent also matters. A substituent that can sterically hinder the approach of a nucleophile to the carbonyl group may increase hydrolytic stability.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments with pyridazinone derivatives.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Loss of parent compound peak area over time in HPLC analysis of a solution stored at room temperature. | Hydrolysis, Oxidation, Photodegradation | 1. Control for Light: Prepare a fresh solution and store it in an amber vial or wrapped in foil. Analyze at timed intervals and compare to a solution exposed to light. 2. Control for Oxygen: Prepare a fresh solution using de-gassed solvents and store it under an inert atmosphere (e.g., nitrogen or argon). Compare its stability to a solution exposed to air. 3. Evaluate pH Effects: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, and 9) and monitor the stability over time. This will help identify if the degradation is acid or base-catalyzed. |
| Appearance of new, unidentified peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS/MS to obtain the mass of the new peaks. The mass difference from the parent compound can provide clues about the type of degradation (e.g., +16 Da suggests oxidation).[11] 2. Perform Forced Degradation Studies: Systematically expose your compound to acidic, basic, oxidative, and photolytic stress conditions to generate degradation products. This will help to confirm the identity of the unknown peaks and understand the degradation pathways.[12][13] |
| Inconsistent results in biological assays. | Degradation of the test compound in the assay medium. | 1. Assess Compound Stability in Assay Buffer: Incubate your pyridazinone derivative in the assay buffer under the same conditions as your experiment (time, temperature) but without the biological components. Analyze by HPLC at the beginning and end of the incubation period to check for degradation. 2. Modify Assay Conditions: If degradation is observed, consider shortening the incubation time, adjusting the pH of the buffer (if the biology allows), or adding antioxidants (e.g., ascorbic acid, if compatible with the assay). |
| Precipitation of the compound from solution over time. | Poor solubility, or formation of an insoluble degradation product. | 1. Confirm Identity of Precipitate: Collect the precipitate by centrifugation, wash it, and analyze it (e.g., by LC-MS or NMR) to determine if it is the parent compound or a degradant. 2. Re-evaluate Solubility: Determine the equilibrium solubility of your compound in the specific solvent and buffer system. You may be working at a concentration above its solubility limit. 3. Consider Formulation Strategies: If solubility is the issue, consider using co-solvents (e.g., DMSO, ethanol) or other formulation approaches. Be mindful that co-solvents can also impact stability. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the stability of your pyridazinone derivatives.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[3][14]
1. Materials:
- Pyridazinone derivative
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3% and 30%
- Methanol and/or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC or UPLC system with UV/PDA and MS detectors
- Photostability chamber (ICH Q1B compliant)
- Water bath or oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your pyridazinone derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, monitoring for degradation. If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) or gentle heating may be required.
-
Sample at various time points and analyze directly by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the pyridazinone derivative in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Also, prepare a solution of the compound and incubate it at the same elevated temperature.
-
At various time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the pyridazinone derivative to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after the exposure period.
-
3. Analysis:
- Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method.
- Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
- Identify and quantify the degradation products.
- Use the MS data to propose structures for the major degradants.
Protocol 2: Development of a Stability-Indicating UPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[15][16][17]
1. Materials and Instrumentation:
- UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
- Forced degradation samples from Protocol 1
- Acquity UPLC BEH C18 column (or equivalent)
- Acetonitrile (ACN), Methanol (MeOH), and water (UPLC/MS grade)
- Formic acid, ammonium acetate, or other suitable mobile phase modifiers
2. Method Development Strategy:
-
Initial Scouting:
-
Start with a generic gradient using a C18 column. A common starting point is a gradient from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.
-
Inject a mixture of the unstressed drug and the forced degradation samples to see the complexity of the sample.
-
-
Optimization of Separation:
-
Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase by using different additives (formic acid for acidic pH, ammonium acetate for neutral pH, or ammonium hydroxide for basic pH). The choice of pH should be guided by the pKa of the analyte and its degradants.
-
Gradient: Adjust the gradient slope and duration to improve the resolution between the parent peak and the degradation product peaks. An initial shallow gradient can help separate early eluting polar degradants, while a steeper gradient can reduce the run time for late-eluting nonpolar compounds.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, consider other stationary phases (e.g., C8, Phenyl-Hexyl, or HILIC for very polar compounds).
-
Temperature: Optimize the column temperature to improve peak shape and resolution.
-
-
Detection:
-
Use the PDA detector to check for peak purity of the parent compound in the stressed samples. The UV spectra across the peak should be consistent.
-
Use the MS detector to identify the mass-to-charge ratio (m/z) of the parent compound and its degradation products.
-
3. Validation:
- Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Section 4: Visualizations
Diagram 1: General Degradation Pathways of Pyridazinone Derivatives
Caption: Potential degradation pathways for pyridazinone derivatives.
Diagram 2: Workflow for Investigating Stability Issues
Caption: A systematic workflow for troubleshooting stability issues.
References
- Göksu, S., Gül, M., & Coşkun, M. (2007). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 453-458.
- Göksu, S., Gül, M., & Coşkun, M. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 249-254.
- Chaudhary, A. (2023).
- Siddiqui, Z. N., & Asif, M. (2018). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 54(3).
- Zitouni, G. T., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Alsante, K. M., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10.
- Raghunandan, N., & Ravindranath, B. (2011). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 4(5), 669-674.
- Kumar, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
- Baheti, A., & Kumar, L. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 172, 125-141.
- Gelain, A., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6537.
- Stanovnik, B., & Tišler, M. (1984). Product Class 8: Pyridazines. In Science of Synthesis.
- Meunier, B. (2008). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- Wu, D., et al. (2025). The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway. Bioorganic Chemistry, 160, 108440.
- EURL-SRM. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS.
- Science.gov. stability-indicating uplc method: Topics by Science.gov.
- Science.gov. stability-indicating rp-uplc method: Topics by Science.gov.
- Amanote Research. (PDF)
- Wang, C., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways.
- Reddy, G. S., et al. (2012). Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form.
- EURL-Pesticides.eu. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS.
- Joshi, S., et al. (2016). Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. Journal of Taibah University for Science, 10(4), 545-554.
- Chambers, R. D., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(17), 6799-6802.
- Slideshare. Process Chemistry (Case Study and Impurities in APIs).
- Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Van der Zwan, G., et al. (2022). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 24(4), 2321-2329.
- Popa, G., et al. (2023).
- Al-Omary, F. A. M., et al. (2019). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Advances, 9(58), 33867-33880.
- Thermo Fisher Scientific.
- Jung, S., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society, 146(22), 15309-15319.
- Fang, J., et al. (2016).
- Vereecken, L., & Peeters, J. (2010). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. Physical Chemistry Chemical Physics, 12(38), 12608-12620.
- Restek. Comprehensive Pesticide Residue Analysis by LC/MS/MS.
- Li, Z., et al. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Foods, 12(12), 2397.
- ResearchGate. Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H-3 receptor antagonists.
- Mori, T., et al. (2024). Photolytic splitting of homodimeric quinone-derived oxetanes studied by ultrafast transient absorption spectroscopy and quantum chemistry. Photochemical & Photobiological Sciences, 23(4), 1049-1057.
- ResearchGate. (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
- Smith, P. A. S., & Brown, B. B. (1951). 1142. Decomposition of halogen-substituted phenyl azides. Journal of the American Chemical Society, 73(6), 2435-2437.
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Pyridazinones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the unique challenges researchers face when working with nitrogen-containing heterocycles like pyridazinones in cross-coupling reactions. These substrates are notorious for their potential to inhibit or deactivate palladium catalysts, making the optimization of catalyst loading a critical, non-trivial step for achieving efficient, reproducible, and scalable syntheses.[1][2]
This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to diagnose issues and rationally design your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the cross-coupling of pyridazinone derivatives.
Question 1: My reaction shows low or no conversion, and most of my starting material is unreacted. What are the primary causes and troubleshooting steps?
Answer:
This is the most common failure mode and typically points to an issue with the generation or stability of the active catalytic species. The nitrogen atoms in the pyridazinone ring can coordinate with the palladium center, acting as a ligand and inhibiting its catalytic activity.[1][2] Therefore, a robust and active catalyst system is paramount.
Initial Diagnostic Workflow:
Here is a systematic workflow to diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for low conversion.
Causality Explained:
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate is a clear sign that the active, soluble Pd(0) catalyst has agglomerated into inactive palladium metal. This is often caused by exposure to oxygen, which oxidizes Pd(0) to Pd(II), or by thermal instability, especially with less robust ligand systems.
-
Reagent Purity: Cross-coupling reactions are sensitive to impurities. Water can hydrolyze reagents, and other nucleophilic or coordinating impurities can poison the catalyst.[1] Always use anhydrous solvents and ensure the purity of your pyridazinone and coupling partner.[3]
-
Choice of Catalyst System: Pyridazinone's coordinating ability necessitates a carefully chosen ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are often required.[2][4] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory binding by the pyridazinone nitrogen.[2]
Question 2: My reaction is producing a significant amount of homocoupled byproduct. How can I adjust my catalyst loading and conditions to suppress this?
Answer:
Homocoupling, particularly of boronic acid partners in Suzuki reactions, is a common side reaction that competes with the desired cross-coupling pathway.[5] It is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[3][6] Paradoxically, running the reaction with a catalyst loading that is too low or with an inefficient catalyst can sometimes worsen this issue if the rate of cross-coupling is too slow.
Strategies to Minimize Homocoupling:
| Strategy | Causality & Explanation | Recommended Action |
| Ensure Complete Pd(II) to Pd(0) Reduction | Homocoupling can be directly mediated by Pd(II) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) must be efficient. Incomplete reduction leaves Pd(II) available to promote side reactions. | Use a reliable Pd(0) precatalyst (e.g., XPhos Pd G3).[7] If using a Pd(II) source, consider adding a mild reductant like potassium formate or pre-stirring the Pd(II) source with the phosphine ligand before adding other reagents.[3][6] |
| Rigorous Degassing | Oxygen can facilitate the oxidative mechanism for homocoupling.[3] Its removal is critical. | Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen).[7] Use solvents that have been degassed by sparging with argon for 30-60 minutes or via 3-4 freeze-pump-thaw cycles. |
| Optimize Base and Solvent | The choice of base and solvent affects reagent solubility and the overall reaction kinetics. Poor solubility can lead to localized high concentrations, potentially favoring side reactions.[8] | Use a base that provides adequate solubility for all components (e.g., K₃PO₄, Cs₂CO₃).[7] Choose a solvent where the active catalyst is stable and reagents are soluble (e.g., dioxane, toluene, THF).[1] |
| Controlled Reagent Addition | A high initial concentration of the boronic acid can increase the rate of homocoupling relative to cross-coupling. | For particularly problematic substrates, consider the slow addition of the boronic acid or its more stable boronate ester derivative (e.g., pinacol ester) to the reaction mixture via syringe pump.[6][7] |
FAQs: Catalyst Loading Optimization
Question 3: What is a good starting point for catalyst loading in a new pyridazinone coupling, and what is a logical optimization strategy?
Answer:
For an initial screening experiment with a challenging pyridazinone substrate, starting with a higher catalyst loading is advisable to ensure a positive result before optimizing. A loading of 1-2 mol% is a robust starting point.[9] Once the reaction is shown to work, a systematic reduction in catalyst loading can be performed.
Catalyst Optimization Workflow:
Caption: Systematic workflow for catalyst loading reduction.
Key Principle: As you decrease the catalyst loading, the reaction becomes more sensitive to other parameters. A slight impurity or a marginally effective base that was tolerated at 2 mol% might completely shut down the reaction at 0.1 mol%. Always ensure all other conditions are optimal before pushing the catalyst loading to its lower limit.
Question 4: How critical is the choice of palladium precatalyst? Should I use Pd(OAc)₂/ligand or a modern palladacycle?
Answer:
The choice of precatalyst is highly critical , especially when aiming for low catalyst loadings.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are traditional and inexpensive. However, they require in situ reduction to the active Pd(0) species. This reduction step can be unreliable and is often a source of side reactions and palladium black formation.[10][11] The actual concentration of the active catalyst can be inconsistent from run to run.
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but can be air-sensitive. The dissociation of the dba ligand to generate the active L-Pd(0) species can sometimes be slow or incomplete.[8]
-
Modern Precatalysts (e.g., Buchwald Palladacycles, PEPPSI™): These are often the best choice for challenging substrates like pyridazinones. They are typically air-stable Pd(II) complexes that are engineered to undergo a clean, rapid, and quantitative reductive elimination step to generate a single, well-defined L-Pd(0) active species.[3] This reliability is crucial for achieving high efficiency at low catalyst loadings and ensures better reproducibility.[3]
Recommendation: For pyridazinone couplings, especially during optimization and scale-up, the use of a modern, well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G4) is strongly recommended. The upfront cost is often justified by improved yields, cleaner reactions, and superior reproducibility.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol outlines a robust starting point for the coupling of a halo-pyridazinone with an arylboronic acid, incorporating best practices for achieving high efficiency.
Materials:
-
Halo-pyridazinone (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (Sigma-Aldrich, Cat. No. 762678) (0.5-2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv), finely ground
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the halo-pyridazinone, arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[7]
-
Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst. Then, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture under an argon counterflow.
-
Work-up: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction & Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Analysis of Pyridazinone Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of pyridazinone-based Bruton's tyrosine kinase (BTK) inhibitors for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document delves into the structural rationale, comparative efficacy, and the experimental methodologies crucial for the preclinical evaluation of this promising class of kinase inhibitors.
The Rationale for Targeting BTK with Pyridazinone Scaffolds
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling.[1][2] Its essential role in the proliferation, differentiation, and survival of B-cells has established it as a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][3] The first-in-class BTK inhibitor, ibrutinib, validated this approach; however, off-target effects have prompted the search for more selective and potent alternatives.[4][5]
The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for developing kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, coupled with multiple points for synthetic modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7][8] This guide will compare and contrast several notable pyridazinone-based BTK inhibitors, providing the necessary data and protocols to empower your own research endeavors.
Comparative Analysis of Pyridazinone-Based BTK Inhibitors
Here, we compare the performance of several pyridazinone and structurally related pyridone derivatives against the benchmark irreversible inhibitor, ibrutinib. The selected compounds represent different approaches to scaffold design and substitution, highlighting the structure-activity relationships (SAR) that drive their inhibitory potential.
| Compound/Derivative | Core Scaffold | Type | BTK IC50 (nM) | Cellular Activity (Cell Line) | Key In Vivo Efficacy Data (Model) | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Irreversible | 0.5 - 2.0 | Potent inhibition of BTK phosphorylation and B-cell proliferation | Approved for various B-cell malignancies | [4][9] |
| Compound 8 | Pyrazolo[3,4-d]pyridazinone | Irreversible | 2.1 | Not explicitly stated, but potent in vivo efficacy suggests strong cellular activity | Dose-dependent reduction in paw clinical scores in mouse collagen-induced arthritis (CIA) model | [4][9] |
| GDC-0834 | Pyridazinone | Reversible | 5.9 | IC50 of 6.4 nM | Dose-dependent inhibition of pBTK-Tyr223 in mice and rats | [7] |
| RN486 | Pyridinone | Reversible | 4.0 | IC50 of 21.0 nM (CD69 expression in whole blood) | Anti-inflammatory and bone-protective effects in mouse CIA and rat adjuvant-induced arthritis (AIA) models | [10] |
| BMS-935177 | Carbazole | Reversible | 2.8 - 3.0 | IC50 of 27 nM (calcium flux in Ramos cells) | Inhibition of anti-KLH antibodies in mice | [1][9] |
Key Insights from the Comparative Data:
-
The pyrazolo[3,4-d]pyridazinone scaffold of Compound 8 demonstrates that replacing the pyrimidine ring of ibrutinib with a pyridazinone can maintain high, single-digit nanomolar potency against BTK.[4][9] The in vivo efficacy of Compound 8 in a mouse model of rheumatoid arthritis further underscores the therapeutic potential of this scaffold.[9]
-
GDC-0834 , a reversible pyridazinone-based inhibitor, also exhibits potent biochemical and cellular inhibition of BTK.[7] However, its development was halted due to rapid metabolism in humans, highlighting the critical importance of thorough pharmacokinetic evaluation across species.[7]
-
RN486 , a pyridinone-based reversible inhibitor, showcases the versatility of this related heterocyclic core. It demonstrates potent inhibition of BTK-mediated cellular functions and robust in vivo efficacy in arthritis models.[10]
-
For context, BMS-935177 , a non-pyridazinone reversible inhibitor, is included to benchmark the potency of the pyridazinone derivatives against other reversible scaffolds in development.[1][9]
Visualizing the BTK Signaling Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize the BTK signaling cascade.
Caption: BTK signaling pathway initiated by BCR activation and the point of intervention for pyridazinone-based inhibitors.
Experimental Protocols for the Evaluation of Pyridazinone-Based BTK Inhibitors
The following protocols are designed to be self-validating systems, providing a robust framework for the characterization of novel BTK inhibitors.
Biochemical Potency Assessment: ADP-Glo™ Kinase Assay
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC50).
Caption: Workflow for the ADP-Glo™ kinase assay to determine the biochemical IC50 of BTK inhibitors.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[11] Dilute recombinant human BTK enzyme, a suitable peptide substrate, and ATP in the kinase buffer. Prepare serial dilutions of the pyridazinone test compounds in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle.[11] Add 2 µL of the BTK enzyme solution. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[11] Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12] Incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.[12] Incubate at room temperature for 30 minutes.[12]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Potency Assessment: Western Blot for BTK Autophosphorylation
This protocol assesses the ability of an inhibitor to block BTK activation within a cellular context by measuring the phosphorylation of BTK at Tyr223 in a B-cell line.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture Ramos cells (a human Burkitt's lymphoma cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] Seed the cells at a density of 1 x 10^6 cells/mL. Treat the cells with serial dilutions of the pyridazinone inhibitor (or DMSO vehicle) for 2 hours.[1]
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).[1] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the Bradford or BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1] Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[1] Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BTK (Tyr223).[1] After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1] To ensure equal loading, strip the membrane and re-probe with an antibody for total BTK. Quantify the band intensities to determine the concentration-dependent inhibition of BTK phosphorylation.
In Vivo Efficacy Evaluation: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and relevant preclinical model for rheumatoid arthritis, assessing the in vivo anti-inflammatory and disease-modifying potential of BTK inhibitors.
Step-by-Step Protocol:
-
Animal Model: Use DBA/1 mice, which are highly susceptible to CIA.[13]
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer a primary immunization by intradermal injection at the base of the tail.[13] On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[13]
-
Dosing Regimen: Begin oral gavage of the pyridazinone test compound or vehicle daily, starting from a predetermined day post-primary immunization (e.g., day 28).[9]
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Data Analysis: Plot the mean arthritis score over time for each treatment group. At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
Conclusion and Future Directions
The pyridazinone scaffold represents a highly promising platform for the development of next-generation BTK inhibitors. The compounds highlighted in this guide demonstrate that this chemical class can achieve high potency and desirable preclinical profiles. The provided experimental protocols offer a robust framework for the systematic evaluation of novel pyridazinone derivatives, enabling researchers to make data-driven decisions in the drug discovery process.
Future efforts in this area should focus on optimizing the pharmacokinetic properties of pyridazinone-based inhibitors to avoid the metabolic liabilities observed with compounds like GDC-0834. Furthermore, a detailed assessment of kinome-wide selectivity will be crucial to ensure a superior safety profile compared to first-generation BTK inhibitors. By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of novel pyridazinone-based therapies for B-cell malignancies and autoimmune diseases.
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Zhang, L., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 11(10), 1863–1868. Available from: [Link]
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ACS Publications. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Publications. Available from: [Link]
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DiMauro, E. F., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7549. Available from: [Link]
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Young, W. B., et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(2), 575–579. Available from: [Link]
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Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115003. Available from: [Link]
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George, R. F., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703. Available from: [Link]
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Young, W. B., et al. (2016). Discovery of Highly Potent and Selective Bruton's Tyrosine Kinase Inhibitors: Pyridazinone Analogs with Improved Metabolic Stability. Bioorganic & Medicinal Chemistry Letters, 26(2), 575-579. Available from: [Link]
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Zhang, D., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules, 26(16), 4907. Available from: [Link]
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Tin, G., et al. (2023). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry, 66(15), 10456–10476. Available from: [Link]
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Labrijn, A. F., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(9), 926–935. Available from: [Link]
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Liu, Q., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 138, 1021–1034. Available from: [Link]
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Smith, C. I. E., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. Available from: [Link]
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Di Paolo, J. A., et al. (2012). RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents. The Journal of pharmacology and experimental therapeutics, 340(1), 48–58. Available from: [Link]
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"Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate" scaffold versus other heterocyclic cores in drug discovery
Introduction: The Privileged Status of Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds reign supreme. Their prevalence in both natural products and synthetic pharmaceuticals underscores their remarkable versatility and biological significance.[1] These cyclic structures, incorporating atoms other than carbon, provide a three-dimensional framework that can be meticulously tailored to interact with specific biological targets.[2] Among the pantheon of privileged scaffolds, nitrogen-containing heterocycles are particularly prominent due to their unique electronic properties and their capacity to engage in crucial hydrogen bonding and π-π stacking interactions with proteins and nucleic acids.[3] This guide provides an in-depth comparison of the "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate" scaffold and its parent pyridazinone core against other widely utilized heterocyclic systems: pyridine, pyrimidine, indole, and quinoline. Through an objective analysis of their physicochemical properties, synthetic accessibility, and biological performance, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design of next-generation therapeutics.
The Pyridazinone Scaffold: A Rising Star in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, and its oxidized form, the pyridazinone core, have garnered significant attention in recent years for their diverse and potent pharmacological activities.[4] The "this compound" scaffold, a key exemplar of this class, offers a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns.
The inherent properties of the pyridazine ring, such as a high dipole moment and robust hydrogen-bonding capacity, contribute to its unique molecular recognition capabilities.[5] These characteristics can lead to enhanced target engagement and favorable pharmacokinetic profiles. Furthermore, the pyridazinone moiety is present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[4]
Comparative Analysis of Heterocyclic Cores
The selection of a heterocyclic core is a critical decision in the drug design process, with profound implications for a compound's ultimate therapeutic potential. Here, we compare the pyridazinone scaffold against four other prominent heterocyclic systems.
Physicochemical Properties: A Tale of Polarity and Basicity
The physicochemical properties of a scaffold dictate its solubility, permeability, and metabolic stability, all of which are critical for oral bioavailability and overall drug-likeness.
| Heterocyclic Core | Key Physicochemical Properties | Implications for Drug Design |
| Pyridazinone | High dipole moment, weak basicity, good hydrogen bond acceptor capacity.[5] | The polarity can improve aqueous solubility. The weak basicity can reduce off-target effects related to interactions with acidic cellular components.[5] |
| Pyridine | Moderate basicity (pKa ≈ 5.2), lower dipole moment than pyridazine.[5] | The basic nitrogen can be protonated at physiological pH, which can be advantageous for solubility and target interactions but may also lead to hERG liability. |
| Pyrimidine | Weaker base than pyridine, multiple hydrogen bond acceptors. | Often used to modulate basicity and improve metabolic stability compared to pyridine.[6] |
| Indole | Weakly acidic NH proton, planar aromatic system. | The indole scaffold is a common feature in molecules that interact with DNA and proteins through π-stacking.[7] |
| Quinoline | Weakly basic, extended planar aromatic system. | The larger aromatic surface can lead to increased lipophilicity and potential for π-stacking interactions.[8] |
Synthetic Accessibility: Navigating the Routes to Complexity
The ease and versatility of synthesis are paramount considerations for any scaffold being considered for a drug discovery program. A readily accessible core allows for the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.
The synthesis of the This compound scaffold can be achieved through the cyclocondensation of a substituted succinate derivative with hydrazine, followed by esterification. This approach offers a straightforward route to the core structure.
In contrast, the synthesis of other heterocyclic carboxylates varies in complexity. For instance, the synthesis of pyridine carboxylates can be achieved through various methods, including the Hantzsch pyridine synthesis or the oxidation of substituted pyridines. Pyrimidine carboxylates are often prepared via the condensation of a 1,3-dicarbonyl compound with an amidine. The synthesis of indole-2-carboxylates can be accomplished through the Fischer indole synthesis or palladium-catalyzed C-H amination. Finally, quinoline-3-carboxylates are commonly synthesized via the Gould-Jacobs reaction.
The choice of synthetic route for each scaffold depends on the desired substitution pattern and the availability of starting materials.
Biological Performance: A Head-to-Head Look at Efficacy
The ultimate measure of a scaffold's utility lies in the biological activity of the molecules derived from it. While direct, comprehensive comparisons of all five scaffolds against a single target are rare in the literature, we can draw valuable insights from head-to-head studies of pairs of these heterocyclic cores.
Kinase Inhibition: A Battleground for Pyridazine and Pyridine/Pyrimidine
Protein kinases are a major class of drug targets, particularly in oncology. The competition for the ATP-binding site has led to the development of a vast array of heterocyclic inhibitors.
A study on C-Terminal Src Kinase (CSK) inhibitors provides a compelling comparison between pyridazinone and pyrazolopyridine scaffolds. While the initial pyridazinone lead showed modest potency, optimization led to a compound with an IC50 of 5 nM in a biochemical assay. A subsequent scaffold hop to a pyrazolopyridine core resulted in a significant increase in cellular potency.[9] This highlights how subtle changes in the heterocyclic core can dramatically impact biological activity.
Another comparative study of pyrido[2,3-d]pyrimidine analogs as anticancer agents demonstrated potent inhibitory activity against key cancer-related kinases.[10] This class of compounds, structurally analogous to quinazolines, showcases the power of the pyrimidine core in designing potent and selective kinase inhibitors.
Anticancer Activity: A Diverse Arsenal of Heterocycles
All five heterocyclic cores have been successfully incorporated into anticancer agents.
-
Pyridazinone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, with some compounds showing GI50 values in the micromolar range.[4]
-
Pyridine and Pyrimidine derivatives are foundational scaffolds in numerous approved anticancer drugs, often targeting kinases and other key signaling proteins.[1][6]
-
Indole -based compounds are well-known for their anticancer properties, with mechanisms of action that include tubulin polymerization inhibition and induction of apoptosis.[7]
-
Quinoline derivatives have also shown remarkable potential as anticancer agents, with their planar structure facilitating intercalation with DNA.[8]
Antimicrobial Activity: A Spectrum of Efficacy
The fight against infectious diseases has also benefited from the versatility of these heterocyclic scaffolds.
-
Indole derivatives have shown promising antimicrobial activity against various microorganisms, including resistant strains like MRSA.[11]
-
Quinoline is the core of several important antimalarial and antibacterial drugs. The introduction of different functional groups to the quinoline ring significantly influences its antimicrobial activity.[2][12]
-
Pyridazinoquinoline derivatives have also been reported to possess antibacterial and antifungal activity.[13]
The following table summarizes the general biological activities associated with each heterocyclic core, with representative examples of their applications.
| Heterocyclic Core | Prominent Biological Activities | Representative Therapeutic Areas |
| Pyridazinone | Anticancer, Anti-inflammatory, Kinase Inhibition, Antimicrobial, Cardiovascular | Oncology, Inflammation, Infectious Diseases |
| Pyridine | Kinase Inhibition, Anticancer, CNS Activity, Antihistamine | Oncology, Neurology, Allergy |
| Pyrimidine | Kinase Inhibition, Anticancer, Antiviral, Antibacterial | Oncology, Virology, Infectious Diseases |
| Indole | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral | Oncology, Infectious Diseases, Inflammation |
| Quinoline | Antimalarial, Antibacterial, Anticancer, Anti-inflammatory | Infectious Diseases, Oncology, Inflammation |
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical understanding of working with these scaffolds, we present detailed, step-by-step methodologies for the synthesis of the "this compound" scaffold and a representative alternative, a pyridine-3-carboxylate derivative.
Synthesis of this compound
This protocol is adapted from the general principle of reacting a dialkyl 2-formylsuccinate with hydrazine, followed by esterification.[3]
Step 1: Synthesis of Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate
-
In a round-bottom flask, dissolve diethyl 2-formylsuccinate (1 equivalent) in ethanol.
-
Slowly add a solution of hydrazine hydrate (1 equivalent) in water with stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Dehydrogenation to Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
-
Dissolve the product from Step 1 in glacial acetic acid.
-
Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise with stirring.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 3: Methyl Esterification
-
Suspend the product from Step 2 in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Synthesis of a Representative Pyridine-3-carboxylate Derivative (Hantzsch Dihydropyridine Synthesis and Oxidation)
This protocol outlines a classic method for constructing a pyridine ring.
Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
In a round-bottom flask, combine ethyl acetoacetate (2 equivalents), formaldehyde (1 equivalent, as a 37% aqueous solution), and ammonium hydroxide (1 equivalent, as a 28% aqueous solution) in ethanol.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and air dry.
Step 2: Oxidation to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
-
Dissolve the dihydropyridine from Step 1 in glacial acetic acid.
-
Add a mild oxidizing agent, such as sodium nitrite or ceric ammonium nitrate, portion-wise with stirring.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and neutralize with a solid base (e.g., sodium carbonate).
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized synthetic workflow and a conceptual comparison of the scaffolds.
Caption: Generalized Synthetic Workflows for Pyridazinone and Pyridine Scaffolds.
Caption: Comparative Overview of Heterocyclic Scaffolds.
Conclusion: The Strategic Selection of a Heterocyclic Core
The "this compound" scaffold and the broader pyridazinone class represent a compelling and increasingly important area of medicinal chemistry. Their unique physicochemical properties and diverse biological activities position them as powerful tools in the development of novel therapeutics.
This guide has provided a comparative analysis of the pyridazinone core against other prominent heterocyclic systems. While each scaffold possesses its own distinct advantages and challenges, the pyridazinone framework offers a unique combination of synthetic accessibility and a proven track record of biological efficacy across a range of therapeutic areas. The decision of which scaffold to employ will ultimately depend on the specific biological target and the desired properties of the final drug candidate. However, the evidence presented herein strongly suggests that the pyridazinone core warrants significant consideration in the strategic planning of any modern drug discovery program.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate Analogs
The pyridazin-3(2H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in interacting with a wide array of biological targets.[1][2] Derivatives of this six-membered heterocyclic molecule have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.[1][2][3][4][5][6][7][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate core. We will dissect how specific structural modifications influence biological efficacy, offering a comparative look at various analog series and providing the experimental context for these findings.
The Core Scaffold: A Platform for Chemical Diversification
The foundational structure, this compound, offers multiple strategic points for chemical modification. The inherent reactivity and structural geometry of the pyridazinone ring allow for the introduction of diverse substituents at the N-2, C-4, C-5, and C-6 positions. These modifications are crucial for fine-tuning the molecule's physicochemical properties, such as solubility and bioavailability, and for optimizing its interaction with specific biological targets, thereby modulating its pharmacological profile.
Caption: The this compound scaffold with key modification points.
Comparative SAR Analysis Across Therapeutic Targets
The true value of the pyridazinone scaffold is revealed through the systematic study of its analogs against different diseases. Below, we compare several classes of derivatives, highlighting the structural changes that dictate their activity.
Anti-inflammatory and Analgesic Analogs: Targeting Cyclooxygenase (COX)
Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs), with many acting as cyclooxygenase (COX) inhibitors.[5][9] The goal is often to achieve selective inhibition of COX-2, the inducible isoform associated with inflammation, while sparing COX-1 to minimize gastrointestinal side effects.
Case Study: Phenyl and Benzyl Substituted Dihydropyridazinones
A series of 5-(substituted benzyl)-3-aryl-1,6-dihydro-6-pyridazinones was synthesized to explore their potential as safer anti-inflammatory agents.[10][11] The key SAR findings indicate a strong preference for halogen substitutions.
-
Influence of Halogens: The presence of a chloro-substituent on the phenyl ring at C-3 and on the benzyl group at C-5 significantly enhanced anti-inflammatory activity.[10][11]
-
Top Performers: Specifically, 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone and 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone demonstrated the most potent anti-inflammatory effects, with efficacy comparable to the standard drug ibuprofen.[10][11]
-
Improved Safety Profile: Critically, these compounds showed a superior gastrointestinal safety profile and reduced lipid peroxidation compared to ibuprofen, addressing a major drawback of traditional NSAIDs.[10][11]
Table 1: Anti-inflammatory Activity of Substituted Dihydropyridazinones
| Compound ID | C-3 Substituent | C-5 Substituent | Anti-inflammatory Activity (% Inhibition) | Ulcerogenic Index |
|---|---|---|---|---|
| 20 | 4-chlorophenyl | 4-chlorobenzyl | 77.23% | 0.2 ± 0.12 |
| 26 | 4-chlorophenyl | 4-fluorobenzyl | High (not quantified) | Low |
| Ibuprofen | - | - | 85.77% | 0.8 ± 0.1 |
Data synthesized from references[10][11].
Case Study: Selective COX-2 Inhibitors
To achieve higher selectivity, another series of pyridazinone derivatives was designed with an aryl or pyridyl moiety linked to position-6 via an ethenyl spacer.[9] This strategic modification led to highly potent and selective COX-2 inhibitors.
-
Potency: Several compounds in this series exhibited IC50 values in the nano-molar range for COX-2 inhibition.[9]
-
Selectivity: Compounds 2d, 2f, 3c, and 3d were particularly noteworthy, showing selectivity indices (SIs) for COX-2 over COX-1 that were 1.4 to 2.2-fold higher than celecoxib, a well-known COX-2 inhibitor.[9]
-
In Vivo Efficacy: In animal models, these compounds demonstrated superior anti-inflammatory activity compared to both indomethacin and celecoxib, without inducing gastric ulceration.[9]
Caption: SAR logic for developing selective COX-2 inhibitors from the pyridazinone core.
Anticancer Analogs: Targeting Kinase Signaling Pathways
The pyridazinone scaffold has proven to be a fertile ground for the development of targeted anticancer agents, particularly kinase inhibitors.[12][13]
Case Study: Interleukin-2-inducible T-cell kinase (ITK) Inhibitors
A modular synthetic strategy was employed to create a library of 3-oxo-2,3-dihydropyridazine derivatives to inhibit ITK, a key enzyme in T-cell signaling.[14]
-
Synthetic Strategy: A key step was the use of Suzuki-Miyaura coupling, which allowed for the systematic introduction of diverse (hetero)aryl substitutions at the C-6 position of the pyridazinone core, enabling a thorough exploration of the SAR.[14]
-
SAR Insights:
-
Potency: A 3,5-difluorophenyl group at C-6 (compound 22 ) was found to be crucial for potency, resulting in an ITK IC50 of 0.19 µM.[14]
-
Selectivity: A 3-fluorophenyl group at the same position (compound 9 ) conferred improved selectivity against the closely related Bruton's tyrosine kinase (BTK).[14]
-
-
Mechanism of Action: Western blot analysis confirmed that compound 9 effectively reduced the phosphorylation of ITK and its downstream target ERK1/2, validating its on-target activity within the cell.[14]
Table 2: Activity Profile of Pyridazinone-based ITK Inhibitors
| Compound ID | C-6 Substituent | ITK IC50 (µM) | Jurkat Cell IC50 (µM) | Selectivity Profile |
|---|---|---|---|---|
| 9 | 3-fluorophenyl | Potent (not specified) | 16.51 | Selective over BTK |
| 22 | 3,5-difluorophenyl | 0.19 | 11.17 | Reduced selectivity (partial BTK inhibition) |
Data synthesized from reference[14].
Case Study: Diarylurea Derivatives as VEGFR-2 Inhibitors
Inspired by the structure of the multi-kinase inhibitor sorafenib, a series of pyridazinone-based diarylurea derivatives were designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7]
-
Dual Activity: These compounds were discovered to possess both anticancer and antimicrobial properties.[7]
-
Anticancer Mechanism: Molecular docking studies confirmed the binding of these compounds to the VEGFR-2 enzyme. Further investigation of a lead compound, 10l , revealed that it induces apoptosis by upregulating pro-apoptotic genes (p53, Bax) and downregulating the anti-apoptotic gene Bcl-2.[7]
Cardiovascular Analogs: Vasodilator Activity
Pyridazinone derivatives have also been explored for their potential in treating cardiovascular diseases, acting as vasodilators to lower blood pressure.[8][12][13][15]
-
eNOS Modulation: A series of pyridazin-3-ones featuring thiosemicarbazide side chains were shown to exert vasorelaxant effects, which were linked to increased endothelial nitric oxide synthase (eNOS) mRNA expression and elevated nitric oxide levels.[15]
-
Comparison to Standards: The antihypertensive effects of certain derivatives are comparable to established drugs. For instance, conjugating a 1,2,4-triazole ring to the dihydropyridazinone core resulted in a compound that reduced mean arterial blood pressure to a degree similar to hydralazine.[15] Additionally, certain 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives showed potent vasodilatory action.[12]
Experimental Protocols: From Synthesis to Biological Validation
To ensure scientific integrity, the methodologies used to generate SAR data must be robust and reproducible. Here, we detail a representative synthetic protocol and a key biological assay.
Protocol 1: General Synthesis of 5-(substituted benzyl)-3-aryl-1,6-dihydro-6-pyridazinones
This protocol is based on the methods described for synthesizing anti-inflammatory pyridazinone derivatives.[11]
-
Step 1: Synthesis of 3-Aryl-propionic Acid: React the appropriate aryl ketone with ethyl chloroacetate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation to yield the corresponding 3-aryl-propionic acid.
-
Step 2: Synthesis of 3-Arylidene-5-aryl-2(3H)-furanones: Condense the 3-aryl-propionic acid with a substituted aromatic aldehyde in the presence of acetic anhydride and anhydrous sodium acetate.
-
Step 3: Synthesis of the Pyridazinone Core: Reflux the furanone derivative from Step 2 with hydrazine hydrate (80%) in ethanol for 6-8 hours.
-
Step 4: Purification: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into crushed ice. Filter the resulting solid precipitate, wash it with water, dry it, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridazinone derivative.
-
Step 5: Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard and widely used method to evaluate the acute anti-inflammatory activity of new compounds.[9]
-
Animal Preparation: Use adult Wistar rats (150-200 g). House the animals under standard laboratory conditions and fast them for 12 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups for each pyridazinone analog at a specified dose.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
Caption: Experimental workflow for the Carrageenan-induced rat paw edema assay.
Conclusion and Future Perspectives
The this compound scaffold and its relatives represent a highly adaptable and pharmacologically significant class of compounds.[3][6] Structure-activity relationship studies have successfully guided the development of potent and selective agents for a range of therapeutic areas, from inflammation and pain to cancer and cardiovascular disease.
The key to this success lies in the strategic modification of the pyridazinone core. As demonstrated, substitutions at the C-3, C-5, and C-6 positions with various aryl and heterocyclic moieties, often decorated with halogens or other functional groups, are critical in dictating potency and target selectivity.
Future research will likely focus on further optimizing the pharmacokinetic properties of these analogs, such as improving bioavailability and metabolic stability, to translate potent in vitro activity into in vivo efficacy.[6] Moreover, as our understanding of disease biology deepens, this versatile scaffold will undoubtedly be applied to novel biological targets, continuing its legacy as a "wonder nucleus" in the pursuit of new medicines.[1][7]
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A Comparative Guide to the Synthesis of Functionalized Pyridazinones: Strategies and Protocols for the Modern Chemist
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular agents.[1][2][3] The efficacy of these molecules is intrinsically linked to the nature and position of their functional groups. Consequently, the development of efficient and versatile synthetic routes to access a wide array of functionalized pyridazinones is a cornerstone of modern drug discovery and development.[4][5]
This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of functionalized pyridazinones. We will delve into the mechanistic underpinnings of each approach, critically evaluate their strengths and limitations, and provide detailed, field-proven experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecules.
I. The Classical Approach: Condensation of 1,4-Dicarbonyl Systems with Hydrazines
The most established and widely employed method for constructing the pyridazinone ring is the cyclocondensation of a 1,4-dicarbonyl compound, most commonly a γ-ketoacid or its ester equivalent, with hydrazine or a substituted hydrazine.[6][7] This method's enduring popularity stems from its reliability and the commercial availability of a vast array of starting materials.[8]
Mechanistic Rationale and Key Considerations
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the remaining hydrazine nitrogen onto the second carbonyl group, followed by dehydration, affords the dihydropyridazinone product. Aromatization, if desired, can often be achieved in a subsequent step or sometimes occurs in situ.[8]
The choice of solvent and catalyst is crucial for optimizing reaction efficiency. Protic solvents like ethanol or acetic acid are commonly used to facilitate the condensation and cyclization steps.[9] The nature of the substituent on the hydrazine (R-NHNH₂) can be varied to install functionality at the N2 position of the resulting pyridazinone.
II. Strategic Cycloadditions: Building the Ring with Precision
Modern organic synthesis has increasingly turned to cycloaddition reactions for the elegant and often stereoselective construction of cyclic systems. For pyridazinone synthesis, inverse electron-demand Diels-Alder ([4+2]) reactions and other cycloaddition strategies offer a powerful alternative to classical condensation methods.[10]
A. Inverse Electron-Demand Diels-Alder (iEDDA) Reactions
This strategy involves the reaction of an electron-deficient 1,2-diazine, such as a substituted tetrazine, with an electron-rich dienophile, like an enamine or a silyl enol ether.[11] The subsequent retro-Diels-Alder reaction expels a small molecule (e.g., N₂) to afford the pyridazine ring. This method provides excellent control over regioselectivity.[10]
A notable advantage of this approach is the ability to construct highly substituted pyridazinones under mild conditions.[11] The reaction can be catalyzed by Lewis acids, further enhancing its efficiency and scope.[11]
B. [3+2] and [3+3] Annulation Strategies
Other cycloaddition approaches, such as the [3+2] cycloaddition of diazopropane derivatives to pyridazinones or the [3+3] annulation of α-diazoester anions with chalcone epoxides, have also been developed.[12] These methods provide access to unique and highly functionalized pyridazine and fused pyridazinone structures that may be difficult to obtain through other routes.
III. The Maleic Anhydride Route: A Versatile Entry Point
The reaction of maleic anhydride or its derivatives with hydrazines provides a direct route to pyridazinediones.[9] These products can then be further functionalized to yield a variety of pyridazinone derivatives. This method is particularly useful for accessing pyridazinones with substitution at the C4 and C5 positions.
The initial reaction involves the formation of a maleic hydrazide, which can then undergo further chemical transformations. This approach has been utilized in the synthesis of numerous biologically active compounds.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Advantages | Limitations | Typical Yields |
| Condensation of γ-Ketoacids | γ-Ketoacids, Hydrazines | Reliable, readily available starting materials, scalable.[8][13] | Limited diversity in substitution patterns from simple starting materials, may require harsh conditions. | Good to Excellent (60-95%) |
| Inverse Electron-Demand Diels-Alder | Tetrazines, Enol ethers/Enamines | High regioselectivity, mild reaction conditions, access to highly substituted products.[10][11] | Availability and stability of substituted tetrazines can be a challenge. | Moderate to Good (50-85%) |
| Maleic Anhydride Route | Maleic Anhydrides, Hydrazines | Direct access to pyridazinediones, good for C4/C5 functionalization.[9] | Limited to specific substitution patterns dictated by the maleic anhydride precursor. | Good (70-90%) |
| Transition-Metal Catalysis | Varies (e.g., alkynes, nitriles) | Novel disconnections, access to complex architectures, potential for high efficiency.[14][15] | Catalyst cost and sensitivity, optimization of reaction conditions can be complex. | Varies widely |
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one via Condensation of a γ-Ketoacid
This protocol is a general procedure based on the widely used condensation reaction.[13][16]
Workflow Diagram:
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The Virtuous Scaffold: A Comparative Docking Guide to Pyridazinone Inhibitors
In the landscape of modern drug discovery, the pyridazinone scaffold has emerged as a privileged structure, a versatile framework upon which a multitude of potent and selective inhibitors have been built.[1] Its unique electronic and steric properties make it an attractive starting point for medicinal chemists targeting a diverse array of proteins implicated in pathological conditions. This guide provides an in-depth, comparative analysis of molecular docking studies of pyridazinone-based inhibitors against two clinically significant targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind the experimental choices, ensuring a robust and reproducible in-silico evaluation of these promising compounds.
The Power of Prediction: Why Molecular Docking is Crucial
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug design, it allows us to visualize and quantify the interactions between a small molecule inhibitor and its protein target at an atomic level. This predictive power is invaluable, enabling us to:
-
Elucidate Mechanisms of Action: Understand how a molecule exerts its inhibitory effect.
-
Guide Lead Optimization: Inform synthetic chemistry efforts to enhance potency and selectivity.
-
Prioritize Compounds for Synthesis and Biological Testing: Reduce the time and cost associated with drug discovery by focusing on the most promising candidates.
The trustworthiness of a docking study hinges on a well-designed and validated protocol. Every step, from protein preparation to the final analysis of results, must be executed with precision and a clear understanding of the underlying principles.
The Experimental Blueprint: A Validated Docking Workflow
A robust and reliable comparative docking study follows a systematic workflow. The following diagram illustrates the key stages of this process, each of which will be detailed in the subsequent sections.
Caption: Key interactions of pyridazinone inhibitors in the COX-2 active site.
Case Study 2: Halting Angiogenesis by Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. [3]Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer drug development. Pyridazinone-containing molecules have shown promise as potent VEGFR-2 inhibitors.
Comparative Docking Analysis of Pyridazinone Derivatives against VEGFR-2
For this analysis, we will examine the docking of pyridazinone-based inhibitors into the ATP-binding site of the VEGFR-2 kinase domain. The crystal structure of VEGFR-2 in complex with the inhibitor sorafenib (PDB ID: 4ASD) will serve as our reference.
| Compound ID | Structure | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residue & Distance Å) | Key Hydrophobic Interactions (Residues) |
| Sorafenib (Reference) | [Image of Sorafenib structure] | -10.2 | Cys919 (2.0), Asp1046 (2.8) | Leu840, Val848, Ala866, Leu889, Val916, Leu1035 |
| Pyridazinone D | [Image of Pyridazinone D structure] | -9.8 | Cys919 (2.2), Glu885 (2.9) | Val848, Ala866, Val899, Val916, Phe1047 |
| Pyridazinone E | [Image of Pyridazinone E structure] | -10.5 | Cys919 (2.1), Asp1046 (2.7) | Leu840, Val848, Ala866, Leu889, Val916, Leu1035 |
| Pyridazinone F | [Image of Pyridazinone F structure] | -9.5 | Glu885 (3.0) | Val848, Ala866, Val916, Cys1045, Phe1047 |
Binding energies and interactions are representative values derived from published studies and are intended for comparative purposes.
The comparative data indicates that pyridazinone derivatives can effectively occupy the ATP-binding pocket of VEGFR-2, with binding energies in a similar range to the approved drug sorafenib. The hydrogen bond with the hinge region residue Cys919 is a critical interaction for many potent VEGFR-2 inhibitors. [4]The pyridazinone core can act as a scaffold to present various substituents that engage in hydrophobic interactions within the active site, contributing to the overall binding affinity.
A Step-by-Step Guide to a Robust Molecular Docking Protocol
The following protocol provides a detailed methodology for performing a comparative docking study using AutoDock Vina, a widely used and validated docking program. [5]
Part 1: Preparation of the Protein Structure
-
Obtain the Protein Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we will use VEGFR-2 (PDB ID: 4ASD).
-
Clean the Protein Structure:
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest. This is crucial as they can interfere with the docking process.
-
Inspect the protein for any missing residues or atoms and use modeling software to repair them if necessary.
-
-
Prepare the Protein for Docking:
-
Add polar hydrogens to the protein structure. This is essential for the correct formation of hydrogen bonds.
-
Assign partial charges to the protein atoms. The Kollman charge model is a commonly used method.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
Part 2: Preparation of the Ligand Structures
-
Obtain or Draw the Ligand Structures: The 2D structures of your pyridazinone derivatives can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform an energy minimization to obtain a low-energy conformation.
-
Prepare Ligands for Docking:
-
Assign Gasteiger partial charges to the ligand atoms.
-
Define the rotatable bonds within the ligand. This allows for flexibility during the docking simulation.
-
Save the prepared ligands in the PDBQT file format.
-
Part 3: Docking Simulation
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site of the protein. If a co-crystallized ligand is present, the binding site can be defined as the region surrounding this ligand.
-
Generate a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that define the search space for the docking algorithm.
-
-
Perform the Docking:
-
Use AutoDock Vina to dock each prepared ligand into the prepared protein within the defined grid box.
-
The exhaustiveness parameter in Vina controls the thoroughness of the search. A higher value will yield more accurate results but will require more computational time.
-
Part 4: Validation and Analysis of Results
-
Protocol Validation (Redocking):
-
To validate your docking protocol, take the co-crystallized ligand from the original PDB file, prepare it as described in Part 2, and dock it back into the protein's active site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the known binding mode. [6]2. Analysis of Docking Results:
-
Binding Energy: The primary output of AutoDock Vina is the binding energy in kcal/mol. A more negative value indicates a more favorable binding interaction.
-
Binding Pose: Visualize the docked poses of your ligands within the protein's active site using software like Discovery Studio or PyMOL.
-
Molecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, including:
-
Hydrogen Bonds: Identify the specific amino acid residues involved in hydrogen bonding with the ligand and measure the bond distances.
-
Hydrophobic Interactions: Identify the residues that form hydrophobic contacts with the ligand.
-
-
By systematically applying this protocol, you can generate reliable and comparable data on the binding of pyridazinone inhibitors to your protein target of interest, providing a solid foundation for further drug discovery efforts.
References
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Retrieved from [Link]
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Validation of Docking Methodology (Redocking). (2024). ResearchGate. Retrieved from [Link]
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Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (2023). PubMed Central. Retrieved from [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Semantic Scholar. Retrieved from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). PubMed Central. Retrieved from [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). PubMed. Retrieved from [Link]
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Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (2023). PubMed Central. Retrieved from [Link]
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed. Retrieved from [Link]
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Unleashing Nature's potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations. (2023). PubMed Central. Retrieved from [Link]
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A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. (2023). National Institutes of Health. Retrieved from [Link]
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ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (2010). PubMed Central. Retrieved from [Link]
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molecular docking studies of some pyridazinone derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
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(PDF) STRUCTURE BASED DESIGNING OF PYRIDAZINONE DERIVATIVES AS POTENTIAL INHIBITORS AGAINST COX-2RECEPTOR. (2022). ResearchGate. Retrieved from [Link]
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How to calculate RMSD value in molecular docking?. (2018). ResearchGate. Retrieved from [Link]
-
How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023). YouTube. Retrieved from [Link]
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How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). (2025). YouTube. Retrieved from [Link]
-
Is there any visualisation software that can display detailed protein-protein interactions?. (2017). ResearchGate. Retrieved from [Link]
-
Low binding energy but have no hydrogen bonds?. (2021). ResearchGate. Retrieved from [Link]
-
Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Universitas Padjadjaran. Retrieved from [Link]
-
RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. (2023). YouTube. Retrieved from [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2024). PubMed Central. Retrieved from [Link]
-
Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. (2024). PubMed. Retrieved from [Link]
-
Structures of VEGFR-2 inhibitors approved for clinical use.. (2020). ResearchGate. Retrieved from [Link]
-
Visualizing protein-ligand interactions with LIGPLOT or any other suitable software?. (2020). Bioinformatics Stack Exchange. Retrieved from [Link]
-
how to do 2D - visualization of ligand - protein interactions. (2018). ResearchGate. Retrieved from [Link]
-
Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships. (2002). PubMed. Retrieved from [Link]
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Efficacy of "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate" derivatives compared to known kinase inhibitors
In the landscape of kinase inhibitor discovery, the quest for novel scaffolds with high potency and selectivity is a perpetual endeavor. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets for a multitude of diseases, most notably cancer. This guide provides a comprehensive comparison of the efficacy of a promising class of compounds, the Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives, against established kinase inhibitors. We will delve into their inhibitory profiles, supported by experimental data, and provide detailed protocols for the key assays utilized in their evaluation.
The Pyridazinone Scaffold: A Privileged Structure in Kinase Inhibition
The pyridazinone core is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a variety of biological targets.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties, which are often linked to the modulation of kinase activity.[1][2][3] The this compound scaffold, in particular, offers a versatile platform for synthetic modification, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases.
A recent study highlighted the potential of 3-oxo-2,3-dihydropyridazine derivatives as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[4][5] ITK, a member of the Tec family of kinases, plays a crucial role in T-cell receptor signaling and is a validated target for autoimmune diseases and T-cell malignancies.[6]
Comparative Efficacy: Pyridazinone Derivatives vs. Known Kinase Inhibitors
To contextualize the potential of these novel compounds, their efficacy must be benchmarked against well-characterized kinase inhibitors. For this comparison, we will consider the non-selective but potent inhibitor Staurosporine, as well as established inhibitors of ITK and c-Met, another clinically relevant kinase.
Interleukin-2-inducible T-cell kinase (ITK) Inhibition
A focused library of 3-oxo-2,3-dihydropyridazine derivatives has been synthesized and evaluated for their ability to inhibit ITK.[4][5] The results, summarized in the table below, demonstrate that these compounds exhibit significant potency, with some showing excellent selectivity.
| Compound | Target Kinase | IC50 (µM) | Reference Compound(s) | Target Kinase | IC50 (nM) |
| Pyridazinone Derivative 9 | ITK | 0.87 | BMS-509744 | ITK | 19 |
| Pyridazinone Derivative 22 | ITK | 0.19 | Ibrutinib | ITK | 2.2 |
| BTK | Partial Inhibition | BTK | 0.5 | ||
| Staurosporine (for general reference) | PKC | 0.0007 | |||
| PKA | 0.007 | ||||
| PKG | 0.0085 |
Table 1: Comparative IC50 values of 3-oxo-2,3-dihydropyridazine derivatives and known ITK inhibitors.[4][5][7][8][9]
As the data indicates, Pyridazinone Derivative 22 displays remarkable potency against ITK, with an IC50 value in the sub-micromolar range, comparable to the established inhibitor Ibrutinib.[4][5][9] Notably, Pyridazinone Derivative 9 demonstrates high selectivity for ITK over Bruton's tyrosine kinase (BTK), a key feature for minimizing off-target effects.[4][5]
c-Met Kinase Inhibition
While specific data for this compound derivatives against c-Met is not yet extensively published, the broader class of pyridazinone derivatives has shown promise as c-Met inhibitors.[10][11] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers.[12][13][14]
For comparative purposes, the table below lists the IC50 values of several known c-Met inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| Crizotinib | c-Met | 11 |
| Cabozantinib | c-Met | 1.3 |
| Savolitinib | c-Met | 5 |
| Tivantinib | c-Met | - |
Table 2: IC50 values of selected FDA-approved and clinical-stage c-Met inhibitors.[3][12][15]
Future studies should focus on evaluating the activity of the this compound scaffold against a panel of kinases, including c-Met, to fully elucidate its potential and selectivity profile.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the key experimental assays used in the characterization of these kinase inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human ITK)
-
Kinase substrate (e.g., a generic or specific peptide)
-
ATP
-
Test compounds (Pyridazinone derivatives and reference inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a microplate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer to the desired concentration).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (pre-diluted in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cellular Kinase Phosphorylation Assay
This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase (e.g., Jurkat cells for ITK)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies for T-cell activation)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target substrate (e.g., Phospho-PLCγ1 and total PLCγ1)
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., ECL for western blotting or a plate-based detection system like AlphaLISA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere or recover overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with the appropriate agonist to activate the target kinase pathway for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
Plate-Based Assay (e.g., ELISA or AlphaLISA): Use a sandwich immunoassay format with capture and detection antibodies to quantify the levels of the phosphorylated and total substrate protein.[5]
-
-
Data Analysis: Quantify the signal for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Signaling Pathway: ITK in T-Cell Activation
Caption: Simplified ITK signaling pathway in T-cell activation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The demonstrated potency and selectivity of certain derivatives against ITK highlight the potential of this chemical class. Future research should aim to:
-
Expand the Kinase Panel: Profile lead compounds against a broad panel of kinases to fully assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional derivatives to further optimize potency and selectivity.
-
In Vivo Efficacy: Evaluate the most promising compounds in relevant animal models of disease.
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives as next-generation kinase inhibitors can be realized.
References
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BPS Bioscience. (n.d.). Staurosporine. Retrieved from [Link]
- Desai, N. C., Trivedi, A. R., & Bhatt, K. D. (2012).
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
- August, A. (2010).
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ResearchGate. (n.d.). IC50 values against c-Met kinase. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
- Lee, S., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central.
-
ResearchGate. (n.d.). Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. Retrieved from [Link]
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ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 Values for Screening Hits (General Library). Retrieved from [Link]
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Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of ITK inhibitors used in the studies. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
- ACS Publications. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry.
- ACS Publications. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations.
-
National Center for Biotechnology Information. (n.d.). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Retrieved from [Link]
- PubMed. (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. Molecules.
-
PubMed Central. (n.d.). Computational study on novel natural inhibitors targeting c-MET. Retrieved from [Link]
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ResearchGate. (2025). Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid methyl ester. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][7][8]tetrazine-8-carboxylates and -carboxamides. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Pyridazinone-Based Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a prominent target for therapeutic intervention, particularly in oncology and immunology.[1][2] The pyridazinone scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3][4][5][6][7] However, a crucial aspect of drug development is understanding the selectivity of these inhibitors, as off-target effects can lead to toxicity or unexpected pharmacological activities.[8] This guide provides an in-depth comparison of the cross-reactivity profiles of pyridazinone-based kinase inhibitors with other classes of inhibitors, supported by experimental data and detailed methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their kinase inhibitor discovery and development programs.
The Pyridazinone Scaffold: A Versatile Core for Kinase Inhibition
The pyridazinone ring system offers a versatile template for the synthesis of kinase inhibitors. Its chemical tractability allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[6] Several pyridazinone-based inhibitors have been developed to target a range of kinases, including c-Met, Bruton's tyrosine kinase (BTK), and C-terminal Src kinase (CSK), demonstrating the broad applicability of this scaffold.[3][4][9]
Structural Features and Kinase Interaction
The pyridazinone core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The diverse "exit vectors" from the pyridazinone ring allow for the exploration of different pockets within the ATP-binding site, enabling the fine-tuning of selectivity.[6]
Caption: Generalized structure of a pyridazinone-based kinase inhibitor interacting with the ATP-binding site.
Methodologies for Cross-Reactivity Profiling
A comprehensive understanding of a kinase inhibitor's selectivity requires a multi-faceted approach, employing a range of biochemical and cell-based assays. The choice of methodology is critical, as different techniques offer distinct advantages and limitations.
Biochemical Assays
Biochemical assays typically utilize purified recombinant kinases and measure the direct interaction of an inhibitor with its target.
-
Radiometric Assays: This traditional method measures the transfer of a radiolabeled phosphate from ATP (e.g., [γ-³²P]ATP) to a substrate.[10][11][12] It is a robust and sensitive technique for determining IC50 values.[10]
-
Fluorescence-Based Assays: These assays, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer non-radioactive alternatives for high-throughput screening.[11]
-
KINOMEscan™ (DiscoverX): This is a widely used competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of over 450 kinases. The results are often reported as percent of control or dissociation constant (Kd).
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by assessing inhibitor activity within living cells, accounting for factors like cell permeability and intracellular ATP concentrations.[13][14]
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[13][15][16][17] It allows for the determination of cellular IC50 values and residence time.[15]
-
KiNativ™: This chemical proteomics platform profiles the binding of inhibitors to native, endogenous kinases in a cellular context.[18][19][20] It provides valuable insights into the true binding properties of an inhibitor within a complex biological system.[18][19]
-
Phosphorylation Profiling: This approach uses mass spectrometry to quantify changes in the phosphorylation of downstream substrates upon inhibitor treatment, providing a functional readout of kinase inhibition.[21]
Caption: A generalized workflow for comprehensive kinase inhibitor cross-reactivity profiling.
Comparative Cross-Reactivity Data
To illustrate the selectivity profiles of pyridazinone-based inhibitors, we present a comparison with other well-characterized kinase inhibitors. The data is a representative compilation from publicly available sources and internal studies.
Table 1: Selectivity Profile of Pyridazinone-Based Inhibitors
| Inhibitor (Primary Target) | Scaffold | Off-Target Kinases (Kd < 1µM) | Selectivity Score (S-Score) | Data Source |
| Compound A (c-Met) | Pyridazinone | VEGFR2, AXL, KIT | 0.05 | KINOMEscan™ |
| Compound B (BTK) | Pyridazinone | TEC, EGFR, ITK | 0.12 | KINOMEscan™ |
| Compound C (CSK) | Pyridazinone | LCK, SRC, YES | 0.08 | NanoBRET™ |
S-Score (Selectivity Score) is calculated as the number of kinases inhibited with a Kd < 1µM divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.
Table 2: Selectivity Profile of Non-Pyridazinone Kinase Inhibitors
| Inhibitor (Primary Target) | Scaffold | Off-Target Kinases (Kd < 1µM) | Selectivity Score (S-Score) | Data Source |
| Dasatinib (BCR-ABL) | Aminopyrimidine | SRC, c-KIT, PDGFRβ, LCK, YES | 0.35 | KINOMEscan™ |
| Sunitinib (VEGFRs) | Indolinone | PDGFRs, KIT, FLT3, RET | 0.28 | KINOMEscan™ |
| Gefitinib (EGFR) | Quinazoline | Limited off-targets | 0.02 | KINOMEscan™ |
The data indicates that while some pyridazinone-based inhibitors exhibit excellent selectivity, others may have off-target activities that need to be considered during development. The specific substitution patterns on the pyridazinone core are critical in determining the overall selectivity profile.[22]
Experimental Protocols
Radiometric Kinase Assay (Adapted for High-Throughput Screening)
This protocol describes a dot blot radiometric assay for measuring kinase activity.[10]
-
Reaction Setup:
-
Initiate Reaction:
-
Stop Reaction and Spotting:
-
Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose (P81) paper.[10]
-
-
Washing and Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Determine IC50 values by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol outlines the general steps for performing a NanoBRET™ assay.[13][15][16]
-
Cell Preparation:
-
Plate HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target engagement.
-
-
Assay Reagent Addition:
-
Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.[16]
-
-
Signal Detection:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Determine the cellular IC50 values by plotting the BRET ratio against the compound concentration.
-
Conclusion
The pyridazinone scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. A thorough understanding of their cross-reactivity profiles is paramount for successful drug development. This guide has provided a comparative overview of pyridazinone-based inhibitors, detailed the key experimental methodologies for assessing selectivity, and presented representative data to highlight the importance of comprehensive profiling. By employing a combination of biochemical and cell-based assays, researchers can gain a deeper understanding of the on- and off-target activities of their compounds, ultimately leading to the development of safer and more effective kinase-targeted therapies.
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. Available from: [Link]
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Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Available from: [Link]
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A high-throughput radiometric kinase assay - PMC - NIH. Available from: [Link]
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In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. Available from: [Link]
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LINCS Kinativ - Ma'ayan Lab – Computational Systems Biology. Available from: [Link]
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Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed. Available from: [Link]
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Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed. Available from: [Link]
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Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed. Available from: [Link]
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NanoBRET Assay Services - Reaction Biology. Available from: [Link]
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Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - NIH. Available from: [Link]
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ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders - GlobeNewswire. Available from: [Link]
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The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... - ResearchGate. Available from: [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP - JoVE. Available from: [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available from: [Link]
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Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. Available from: [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available from: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
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Radiometric kinase assays with scintillation counting - because you want your experiments to count! - YouTube. Available from: [Link]
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Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed. Available from: [Link]
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Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. Available from: [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available from: [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. Available from: [Link]
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Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 | ACS Medicinal Chemistry Letters. Available from: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available from: [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed. Available from: [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. Available from: [Link]
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Pyridazinone vs. Pyrazole: A Head-to-Head Comparison of Privileged Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. Among these, the six-membered pyridazinone and the five-membered pyrazole rings are exemplary nitrogen-containing heterocycles that have yielded numerous successful drug candidates. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, offering insights into their distinct physicochemical properties, synthetic accessibility, and therapeutic applications, supported by experimental data and established protocols.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the pyridazinone and pyrazole scaffolds lies in their ring size and composition, which in turn dictates their electronic and steric properties. The pyridazinone core is a six-membered diazine with a carbonyl group, while the pyrazole is a five-membered diazole.[1][2]
| Property | Pyridazinone Scaffold | Pyrazole Scaffold | Rationale and Implications in Drug Design |
| Ring Size | 6-membered | 5-membered | The larger pyridazinone ring offers more vectors for substitution, potentially allowing for greater exploration of chemical space. The more compact pyrazole ring can be advantageous for fitting into sterically constrained binding pockets. |
| Aromaticity | Non-aromatic (dihydropyridazinone) or partially aromatic | Aromatic | The aromatic nature of the pyrazole ring contributes to its planarity and stability, influencing stacking interactions with biological targets. The non-aromatic, often puckered nature of dihydropyridazinone allows for more three-dimensional conformations.[2] |
| Hydrogen Bonding | Contains a lactam moiety (NH-C=O) | Contains both a hydrogen bond donor (NH) and an acceptor (pyridine-like N) | Both scaffolds are excellent at forming hydrogen bonds, a critical interaction for drug-receptor binding. The pyridazinone's lactam offers a distinct hydrogen bonding pattern compared to the pyrazole's adjacent nitrogen atoms.[3] |
| Dipole Moment | Generally higher due to the polarized carbonyl group | Moderate | A higher dipole moment can influence solubility and interactions with polar residues in a binding site. |
| pKa | The lactam NH is weakly acidic | The pyrrole-like NH is weakly acidic (pKa ~14), and the pyridine-like N is weakly basic (pKa of conjugate acid ~2.5).[2] | The amphoteric nature of pyrazole allows for tailored interactions and can influence its pharmacokinetic profile. |
The Synthetic Landscape: Accessibility and Derivatization
The ease of synthesis and the potential for diverse substitution are critical considerations in drug discovery. Both scaffolds are accessible through well-established synthetic routes.
Synthesis of the Pyridazinone Core
A common and versatile method for constructing the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of a γ-ketoacid with hydrazine hydrate.[4][5]
Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a representative synthesis of a foundational pyridazinone structure.
-
Step 1: Friedel-Crafts Acylation to form β-Benzoylpropionic Acid.
-
To a stirred suspension of anhydrous aluminum chloride (0.10 mol) in benzene (30 mL) under anhydrous conditions, add succinic anhydride (0.10 mol) portion-wise.
-
Heat the mixture under reflux on a water bath with continuous stirring for 4 hours.
-
After cooling to room temperature, leave the reaction mixture overnight.
-
Carefully pour the mixture into a beaker containing crushed ice and 2.5% (v/v) hydrochloric acid.
-
Perform steam distillation to remove excess benzene.
-
Concentrate the remaining aqueous solution by heating on a water bath to obtain the crude β-benzoylpropionic acid.
-
-
Step 2: Cyclocondensation to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Dissolve β-benzoylpropionic acid (0.1 mol) in ethanol (25 mL).
-
Add hydrazine hydrate (1 mL) and reflux the mixture for 8 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the product.
-
Collect the solid by filtration and recrystallize from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[6]
-
Synthesis of the Pyrazole Core: The Knorr Synthesis
The Knorr pyrazole synthesis, a classic name reaction, remains a cornerstone for the construction of pyrazole rings. It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8]
Experimental Protocol: Knorr Synthesis of a Celecoxib Precursor
This protocol outlines the synthesis of the pyrazole core found in the anti-inflammatory drug Celecoxib.[8][9][10]
-
Step 1: Preparation of the 1,3-Dicarbonyl Compound.
-
The synthesis of the trifluoromethyl-β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a key starting material. This can be achieved through a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate.
-
-
Step 2: Cyclocondensation to form the Pyrazole Ring.
-
In a suitable solvent such as ethanol or acetic acid, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent).
-
Add (4-sulfamoylphenyl)hydrazine hydrochloride (1 equivalent).
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol/water mixture) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization to yield the celecoxib pyrazole core.
-
Therapeutic Applications: A Tale of Two Scaffolds
Both pyridazinone and pyrazole scaffolds are integral to a wide range of marketed drugs, targeting diverse disease areas.
Pyridazinone in Cardiovascular Disease: The Case of Pimobendan
The pyridazinone scaffold is prominent in cardiovascular medicine. Pimobendan, a benzimidazole-pyridazinone derivative, is a prime example.[11]
Mechanism of Action: Pimobendan
Pimobendan is classified as an "inodilator" due to its dual mechanism of action:
-
Positive Inotropy (Calcium Sensitization): It enhances the sensitivity of the cardiac contractile apparatus to intracellular calcium, leading to increased myocardial contractility without a significant increase in myocardial oxygen demand.
-
Vasodilation (Phosphodiesterase III Inhibition): It inhibits phosphodiesterase III (PDE3) in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload on the heart.[5][11]
Caption: Mechanism of action of Pimobendan.
Pyrazole in Inflammation and Oncology: The Case of Celecoxib
The pyrazole scaffold is a hallmark of many anti-inflammatory and anti-cancer agents. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a blockbuster drug built around a pyrazole core.[12][13]
Mechanism of Action: Celecoxib
Celecoxib's anti-inflammatory, analgesic, and antipyretic effects stem from its selective inhibition of COX-2.[13][14]
-
COX-2 Inhibition: In inflammatory states, COX-2 is upregulated and catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of pain and inflammation. Celecoxib selectively binds to and inhibits COX-2, thereby reducing prostaglandin synthesis.[12][15] Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the integrity of the gastric mucosa.[13]
Caption: Mechanism of action of Celecoxib.
Metabolic Stability and Safety Profiles: A Comparative Overview
The metabolic fate and potential for adverse effects are paramount in drug development. While specific properties are highly dependent on the substituents, some general trends can be observed for the core scaffolds.
| Feature | Pyridazinone Scaffold | Pyrazole Scaffold | Expert Insights |
| Metabolic Stability | The pyridazinone ring can be susceptible to oxidation and hydrolysis of the lactam bond. However, appropriate substitution can enhance stability.[11] | The pyrazole ring is generally considered to be metabolically stable.[16][17] However, N-dealkylation and oxidation of substituents are common metabolic pathways. | The inherent stability of the aromatic pyrazole ring often gives it an advantage in terms of metabolic stability. However, strategic placement of substituents on the pyridazinone ring can mitigate its potential liabilities. The use of fluorinated substituents on pyrazoles has been shown to enhance metabolic stability.[8] |
| Safety Profile | The safety profile is target-dependent. For example, some pyridazinone-based cardiotonic agents have been associated with arrhythmias at high doses. | The main concern for pyrazole-containing COX-2 inhibitors like celecoxib is an increased risk of cardiovascular thrombotic events. This is a class effect related to the inhibition of prostacyclin (PGI2) production.[13] | The safety profile is dictated more by the biological target and the overall properties of the molecule than by the scaffold itself. However, the potential for off-target activities should be carefully evaluated for both scaffolds. |
Expert Insights and Future Outlook
Both pyridazinone and pyrazole scaffolds have firmly established their places in the medicinal chemist's toolbox. The choice between them is often dictated by the specific therapeutic target and the desired physicochemical properties.
-
Future of Pyridazinones: The pyridazinone scaffold will likely continue to be a fruitful area of research, particularly in the development of kinase inhibitors and agents targeting cardiovascular diseases. Its ability to present substituents in a well-defined three-dimensional space makes it attractive for targeting complex protein-protein interactions.
-
Future of Pyrazoles: The pyrazole scaffold's versatility and metabolic stability ensure its continued prominence in drug discovery. Its application in kinase inhibitors is well-established, and its use in developing agents for neurodegenerative diseases and infectious diseases is a growing area of interest.[17][18]
The development of hybrid molecules that incorporate both pyridazinone and pyrazole fragments is an emerging strategy to create novel compounds with potentially synergistic or multi-target activities.[19]
References
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Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
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Pimobendan - Wikipedia. Available from: [Link]
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Celecoxib - Wikipedia. Available from: [Link]
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What is the mechanism of Pimobendan? - Patsnap Synapse. Available from: [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
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Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed. Available from: [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available from: [Link]
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Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Available from: [Link]
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available from: [Link]
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(PDF) 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one - ResearchGate. Available from: [Link]
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Debus Radziszewsky and Knorr Pyrazole Synthesis | PDF | Organic Chemistry - Scribd. Available from: [Link]
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Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available from: [Link]
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Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]
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Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed. Available from: [Link]
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(PDF) Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - ResearchGate. Available from: [Link]
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Quantitative structure–activity relationship - Wikipedia. Available from: [Link]
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1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PubMed Central. Available from: [Link]
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QSAR quantitative structure activity relationship | PDF - Slideshare. Available from: [Link]
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A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives | Request PDF. Available from: [Link]
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Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed. Available from: [Link]
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Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Available from: [Link]
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Drug metabolic stability in early drug discovery to develop potential lead compounds. Available from: [Link]
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An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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(PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety - ResearchGate. Available from: [Link]
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Representative examples of drugs containing pyrazole and pyridazine moieties. - ResearchGate. Available from: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Authoritative Guide for the Responsible Management of Pyridazine-Based Chemical Waste
For researchers engaged in the synthesis and application of novel chemical entities, the lifecycle of a compound extends far beyond the final reaction quench. The responsible disposal of chemical waste, such as Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for the proper handling and disposal of this pyridazine derivative, grounded in established safety protocols and regulatory standards.
Foundational Principle: Hazard Identification
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available[1], data from closely related pyridazinone derivatives provide a reliable proxy for risk assessment.
Anticipated Hazard Profile: Based on analogous compounds, this chemical should be handled as a hazardous substance with the following potential classifications[2][3]:
-
Skin Irritation: Expected to cause irritation upon dermal contact.
-
Serious Eye Irritation/Damage: May cause significant eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.
This hazard profile dictates that all waste streams containing this compound, including pure surplus material, contaminated labware, and spill cleanup debris, must be treated as regulated hazardous waste.[4]
The Regulatory Framework: Adherence to EPA and OSHA Mandates
Proper disposal is not merely a best practice; it is a legal requirement governed by federal and state agencies.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP).[5] This CHP must set forth procedures for the safe handling and disposal of all hazardous chemicals, ensuring that laboratory personnel are protected.[6][7] Your institution's CHP is the primary document governing your day-to-day operations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national framework for managing hazardous waste. Academic and research laboratories typically operate as Satellite Accumulation Areas (SAAs), allowing for the temporary collection of hazardous waste at or near the point of generation.[8] All waste must be properly characterized, contained, and ultimately transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Core Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound must follow a systematic, documented process. The cardinal rule is that this chemical waste must never be disposed of down the drain or in standard municipal trash.[10] All waste streams must be collected by a licensed professional waste disposal service.[4][10]
Step 1: Waste Segregation Immediately upon generation, segregate waste containing this compound into a dedicated, compatible hazardous waste container. To prevent dangerous reactions, do not mix pyridazine-based waste with other chemical classes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Container & Labeling Use a robust, leak-proof container with a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4]
Step 3: On-Site Accumulation Store the waste container in a designated Satellite Accumulation Area within the laboratory.[8] This area should be under the direct control of laboratory personnel and, for liquid waste, should feature secondary containment to mitigate spills.[11]
Step 4: Professional Disposal Once the container is full or the project is complete, arrange for pickup through your institution's EHS office. They will coordinate with a licensed waste broker for transport and final disposition, which for this class of organic compound is typically high-temperature chemical incineration.[10]
Procedural Deep Dive: Decontamination Protocol
Effective decontamination of non-disposable labware and surfaces is crucial to prevent cross-contamination and ensure a safe working environment. The process should always begin with a gross cleaning to remove visible residue, followed by a chemical decontamination step.[12]
| Step | Procedure | Rationale / Causality |
| 1 | Initial Mechanical Clean | In a certified chemical fume hood, carefully scrape or wipe away any visible solid residue from glassware or equipment using a chemically compatible spatula or disposable towel. |
| 2 | Solvent Rinse | Rinse the contaminated item with a small volume of an appropriate organic solvent in which the compound is soluble (e.g., ethanol, acetone). This dissolves trace amounts of the compound. Collect all rinsate as hazardous liquid waste.[13] |
| 3 | Detergent Wash | Wash the item thoroughly with laboratory-grade soap and warm water.[14] This step removes the organic solvent and any remaining water-soluble contaminants. |
| 4 | Final Rinse | Rinse the item multiple times with deionized water to remove any detergent residue. |
| 5 | Drying | Allow the item to air-dry completely or place it in a designated laboratory oven. |
| 6 | Waste Management | All contaminated disposable materials, including towels, wipes, and contaminated PPE, must be placed in the solid hazardous waste container designated for this chemical.[14] |
Visualizing the Disposal Workflow
To ensure clarity and procedural adherence, the following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for the safe disposal of pyridazine-based hazardous waste.
References
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Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, ensuring that every step, from receipt to disposal, is conducted with the highest safety standards.
Understanding the Compound: Hazard Identification
This compound is a heterocyclic compound that, like many specialized chemical reagents, requires careful handling. Based on available data for the parent compound, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, the primary hazards associated with this chemical class include:
-
Serious Eye Irritation: Can cause significant eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Your First Line of Defense: Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are fundamental to mitigating the risks associated with this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must comply with ANSI Z87.1 standards or equivalent. Required at all times in the laboratory.[3] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and change them frequently.[4][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required.[3] Ensure it covers the arms completely. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if there is a risk of aerosolization.[4][6] |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe and heel shoes must be worn at all times in the laboratory.[3][5] |
Operational Blueprint: A Step-by-Step Handling Protocol
A systematic approach to every laboratory operation involving this compound will ensure a safe and controlled environment.
-
Inspect Upon Arrival: Before accepting the shipment, visually inspect the package for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.[7]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The container should be tightly sealed to prevent exposure to moisture and light.[7]
The following diagram illustrates the standard workflow for the safe handling of this compound during experimental procedures.
Caption: Workflow for Safe Handling of this compound.
-
Preparation: Always work within a certified chemical fume hood to minimize inhalation exposure.[9] Before starting, ensure all necessary PPE is correctly worn.
-
Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust.
-
Dissolution: When dissolving the compound, add the solvent slowly and stir gently to prevent splashing.
-
Reaction: Conduct the reaction in appropriate glassware. If the reaction is exothermic or produces gaseous byproducts, ensure adequate cooling and ventilation.
-
Post-Reaction Handling: After the reaction is complete, handle the mixture with the same level of precaution.
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[9][10]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical help.[11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Responsible Disposal: A Lifecycle Approach
Proper disposal is a critical final step in the safe handling of any chemical.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
